Product packaging for Lixumistat acetate(Cat. No.:CAS No. 1422365-94-3)

Lixumistat acetate

Cat. No.: B2838846
CAS No.: 1422365-94-3
M. Wt: 375.35 g/mol
InChI Key: AGFDCTOLSXWRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lixumistat Acetate is the acetate salt form of lixumistat, an orally bioavailable biguanide compound and mitochondrial oxidative phosphorylation (OxPhos) inhibitor, with potential antineoplastic activity. Upon administration, lixumistat inhibits oxidative phosphorylation, decreases mitochondrial function, prevents tumor cell metabolism and deprives tumor cells of energy, thereby preventing tumor cell proliferation. Mitochondrial OxPhos is overactivated in cancer cells and plays a key role in tumor cell proliferation. Drug resistant tumor cells are very susceptible to decreased mitochondrial OxPhos as they cannot easily compensate for the decrease in mitochondrial function by increasing glycolysis.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
an activator of AMP-activated protein kinase;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20F3N5O3 B2838846 Lixumistat acetate CAS No. 1422365-94-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5O.C2H4O2/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21;1-2(3)4/h3-6H,1-2,7-8H2,(H4,17,18,19,20);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFDCTOLSXWRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)OC(F)(F)F)N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422365-94-3
Record name IM-156
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422365943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IM-156
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MS59W493C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lixumistat Acetate: A Technical Guide to the Inhibition of Oxidative Phosphorylation for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Lixumistat acetate (IM156), a novel investigational agent, and its role in the inhibition of oxidative phosphorylation (OXPHOS). We will delve into its mechanism of action, summarize key preclinical and clinical data, provide detailed experimental protocols for assessing its effects, and discuss its therapeutic potential in oncology.

Introduction: The Rationale for Targeting Oxidative Phosphorylation in Cancer

For decades, the "Warburg effect"—the observation that cancer cells predominantly favor glycolysis even in the presence of oxygen—dominated the understanding of cancer metabolism. However, recent research has illuminated the critical role of mitochondrial oxidative phosphorylation in supporting the bioenergetic and biosynthetic demands of tumor growth, proliferation, and resistance to therapy[1]. The OXPHOS pathway is the primary source of ATP in many cancer cells and provides essential metabolic precursors[2].

This dependency on mitochondrial respiration presents a therapeutic vulnerability. Cancer cells with high OXPHOS activity, often associated with resistance to chemotherapy and other targeted agents, are particularly susceptible to metabolic inhibitors[3]. This compound is a first-in-class, orally administered small molecule biguanide designed to exploit this dependency by directly targeting a critical component of the OXPHOS pathway[3].

Mechanism of Action: this compound as a Protein Complex 1 Inhibitor

Lixumistat's primary mechanism of action is the potent and specific inhibition of Protein Complex 1 (PC1), also known as NADH:ubiquinone oxidoreductase, the first and largest enzyme of the mitochondrial electron transport chain (ETC)[2].

The process of inhibition and its downstream consequences are as follows:

  • Binding to PC1: Lixumistat binds to PC1, preventing the oxidation of NADH to NAD+.

  • Disruption of Electron Flow: This blockage halts the transfer of electrons from NADH into the ETC.

  • Reduced Proton Pumping: Consequently, the pumping of protons from the mitochondrial matrix to the intermembrane space by PC1 ceases.

  • Decreased Mitochondrial Membrane Potential (ΔΨm): The reduction in proton pumping leads to a decrease in the electrochemical gradient across the inner mitochondrial membrane.

  • Inhibition of ATP Synthesis: The diminished proton-motive force impairs the function of ATP synthase (Complex V), leading to a significant reduction in mitochondrial ATP production.

  • Metabolic Shift: To compensate for the loss of ATP from OXPHOS, cancer cells may be forced to rely more heavily on glycolysis, a less efficient energy production pathway.

This cascade of events ultimately creates an energy crisis within the cancer cell, suppressing its growth and potentially enhancing its sensitivity to other anticancer treatments.

cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space TCA TCA Cycle NADH NADH TCA->NADH C1 Complex I (PC1) NADH->C1 e- ADP ADP + Pi C5 ATP Synthase (Complex V) ADP->C5 ATP ATP C3 Complex III C1->C3 e- H_ion H+ C1->H_ion H+ C2 Complex II C2->C3 e- C4 Complex IV C3->C4 e- C3->H_ion H+ C4->H_ion O2 O2 → H2O C4->O2 e- C5->ATP H_ion->C5 H+ Lixumistat Lixumistat Acetate Lixumistat->C1 Inhibits

Figure 1: Mechanism of this compound Inhibition of OXPHOS.

Quantitative Data from Clinical Investigations

Lixumistat has been evaluated in clinical trials, most notably the Phase 1b COMBAT-PC trial, which assessed its safety and efficacy in combination with standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) for patients with advanced pancreatic ductal adenocarcinoma (PDAC).

ParameterLixumistat (400 mg QD) + Chemo (n=8-10)
Overall Response Rate (ORR) 50% - 62.5%
Partial Response (PR) 50% - 62.5%
Stable Disease (SD) 37.5%
Disease Control Rate (DCR) 80% - 100%
Median Progression-Free Survival (PFS) 7.4 - 9.7 months
Median Overall Survival (OS) 18.0 months
Data from response-evaluable patients treated at the Recommended Phase 2 Dose (RP2D) of 400 mg once daily (QD). Note that reported numbers vary slightly between sources due to different data cutoff points.
Adverse Event (AE) CategoryDetails
Recommended Phase 2 Dose (RP2D) 400 mg once daily
Dose Limiting Toxicities (DLTs) None reported at 400 mg; observed at 800 mg
Grade 4 or 5 Toxicities None reported
Common Treatment-Related AEs (Any Grade) Nausea (68%), Diarrhea (46%), Emesis (41%)
Most Common AEs at RP2D Grade 1 or 2 nausea/vomiting, rash, fatigue, and diarrhea

These results are encouraging, showing a favorable safety profile and promising efficacy signals in a difficult-to-treat cancer, warranting further investigation in larger, randomized trials.

Experimental Protocols for Assessing OXPHOS Inhibition

Evaluating the bioenergetic effects of Lixumistat requires a suite of specialized assays. Below are detailed protocols for key experiments.

This assay directly measures the rate of cellular respiration and is a primary indicator of OXPHOS activity. The Seahorse XF Analyzer is a standard instrument for this purpose.

  • Principle: The assay measures real-time oxygen concentration in a transient micro-chamber. Sequential injection of mitochondrial stressors (inhibitors of different ETC complexes) allows for the calculation of key parameters of mitochondrial function.

  • Workflow:

cluster_workflow Seahorse XF Cell Mito Stress Test Workflow start Seed cells in XF microplate treat Treat with Lixumistat or Vehicle start->treat inject1 Inject Oligomycin (ATP Synthase Inhibitor) treat->inject1 inject2 Inject FCCP (Uncoupler) inject1->inject2 inject3 Inject Rotenone/Antimycin A (Complex I/III Inhibitors) inject2->inject3 measure Measure OCR at each stage inject3->measure analyze Calculate Parameters: - Basal Respiration - ATP Production - Maximal Respiration - Spare Capacity measure->analyze

Figure 2: Workflow for Measuring Oxygen Consumption Rate (OCR).

  • Detailed Protocol:

    • Cell Seeding: Seed cells (e.g., 2.5 x 10⁴ cells/well) in a Seahorse XFe96 cell culture plate and allow them to adhere overnight.

    • Drug Treatment: Treat cells with various concentrations of this compound or a vehicle control for a predetermined duration (e.g., 30 minutes to 24 hours).

    • Assay Preparation: Wash cells with pre-warmed XF assay medium and incubate in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.

    • Instrument Setup: Calibrate the Seahorse XF Analyzer and prepare the injector ports with mitochondrial stressors:

      • Port A: Oligomycin (inhibits ATP synthase)

      • Port B: FCCP (a protonophore that uncouples the proton gradient, inducing maximal respiration)

      • Port C: Rotenone & Antimycin A (inhibit Complex I and III, respectively, to shut down mitochondrial respiration)

    • Data Acquisition: Place the cell plate in the analyzer. Measure the baseline OCR, then sequentially inject the compounds from Ports A, B, and C, measuring OCR after each injection.

    • Analysis: Use the resulting OCR profile to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant decrease in basal and maximal respiration in Lixumistat-treated cells indicates effective OXPHOS inhibition.

This biochemical assay directly measures the enzymatic activity of Complex I in isolated mitochondria.

  • Principle: The assay measures the rate of NADH oxidation, which is catalyzed by Complex I. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

  • Protocol:

    • Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissue samples using standard differential centrifugation techniques.

    • Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM KCl, 25 mM MOPS, pH 7.4). Add isolated mitochondria (e.g., 25 μg/mL) to the buffer.

    • Inhibitor Addition: To isolate Complex I activity, add inhibitors for downstream complexes, such as Antimycin A (50 nM) to block Complex III. Add ubiquinone-1 (100 µM) as an electron acceptor.

    • Lixumistat Incubation: Add varying concentrations of this compound to the experimental wells and a vehicle control to others.

    • Initiate Reaction: Start the reaction by adding NADH (200 µM).

    • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation (ε₃₄₀ = 6200 M⁻¹cm⁻¹) is proportional to Complex I activity.

    • Confirmation: Confirm that the measured activity is specific to Complex I by demonstrating its inhibition with a known Complex I inhibitor, such as rotenone (100 nM).

This assay quantifies the total cellular ATP content, providing a direct readout of the cell's energy status following Lixumistat treatment.

  • Principle: A luciferase-based assay is commonly used. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration.

  • Protocol:

    • Cell Culture and Treatment: Seed cells in a white, opaque 96-well plate and treat with Lixumistat for the desired time.

    • Cell Lysis and Reagent Addition: Add a reagent that both lyses the cells to release ATP and contains the luciferase/luciferin substrate.

    • Incubation: Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

    • Measurement: Measure the luminescence using a microplate reader.

    • Quantification: Determine ATP concentration by comparing the sample readings to a standard curve generated with known ATP concentrations. A significant drop in luminescence indicates reduced ATP levels.

This assay assesses the integrity of the mitochondrial membrane potential, which is disrupted by OXPHOS inhibition.

  • Principle: Cationic fluorescent dyes, such as Tetramethylrhodamine (TMRM) or JC-1, accumulate in the mitochondrial matrix in a potential-dependent manner. In healthy, energized mitochondria with a high ΔΨm, the dye aggregates and fluoresces red (JC-1) or shows a strong signal (TMRM). When ΔΨm collapses, the dye disperses into the cytoplasm as monomers, fluorescing green (JC-1) or showing a weaker signal (TMRM).

  • Protocol (using JC-1):

    • Cell Culture and Treatment: Culture cells and treat them with Lixumistat as described previously.

    • Dye Loading: Remove the treatment medium, wash the cells with a buffer (e.g., PBS), and incubate them with JC-1 dye solution in the dark at 37°C for 15-30 minutes.

    • Washing: Wash the cells to remove excess dye.

    • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. Read the green fluorescence (excitation ~485 nm, emission ~530 nm) and the red fluorescence (excitation ~535 nm, emission ~590 nm).

    • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in Lixumistat-treated cells indicates a collapse of the mitochondrial membrane potential.

Therapeutic Implications and Future Directions

The inhibition of OXPHOS by this compound represents a promising strategy for cancer treatment, particularly for tumors reliant on mitochondrial metabolism.

  • Overcoming Drug Resistance: Many cancer therapies induce a metabolic shift towards increased OXPHOS, contributing to acquired drug resistance. By inhibiting this escape pathway, Lixumistat has the potential to re-sensitize resistant tumors to chemotherapy and other targeted agents.

  • Precision Medicine: The efficacy of Lixumistat is likely to be greatest in patient subpopulations whose tumors are highly dependent on OXPHOS. Identifying biomarkers for this metabolic phenotype will be crucial for patient selection.

  • Combination Therapies: As demonstrated in the COMBAT-PC trial, Lixumistat's most promising application appears to be in combination with standard cytotoxic agents, where it can weaken the cancer cells' metabolic resilience and enhance therapeutic efficacy.

  • Broader Applications: Lixumistat has received Orphan Drug Designations from the FDA for both pancreatic cancer and glioblastoma multiforme, highlighting its potential in other aggressive cancers known to have high metabolic demands.

Future research will focus on randomized Phase 2 and 3 trials to confirm the clinical benefit of Lixumistat, the identification of predictive biomarkers, and the exploration of its utility in other OXPHOS-dependent malignancies.

Conclusion

This compound is a potent inhibitor of oxidative phosphorylation that acts by targeting Protein Complex 1 of the electron transport chain. This mechanism disrupts mitochondrial energy production, leading to an ATP deficit and suppressed tumor cell growth. Preclinical and early-phase clinical data have demonstrated a favorable safety profile and encouraging anti-tumor activity, particularly in combination with chemotherapy for advanced pancreatic cancer. The detailed experimental protocols provided herein offer a framework for further research into Lixumistat and other OXPHOS inhibitors, which represent a novel and vital frontier in metabolic-targeted cancer therapy.

References

Lixumistat Acetate: A Technical Guide to a Novel Protein Complex 1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixumistat acetate (also known as IM156 and HL156A) is a potent, orally available small molecule that acts as a selective inhibitor of mitochondrial Protein Complex 1 (PC1), a critical component of the electron transport chain. By targeting oxidative phosphorylation (OXPHOS), this compound disrupts cellular energy metabolism, a pathway increasingly recognized for its role in the pathobiology of cancer and fibrotic diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its investigation.

Introduction

This compound is a novel biguanide, a chemical derivative of metformin, with significantly greater potency in activating AMP-activated protein kinase (AMPK) and inhibiting OXPHOS.[1][2][3] Its primary molecular target is Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[4][5] Inhibition of PC1 by this compound leads to a decrease in ATP production and a subsequent activation of AMPK, a key cellular energy sensor. This mechanism of action makes this compound a promising therapeutic candidate for diseases characterized by metabolic dysregulation, such as cancer and fibrosis.

In oncology, this compound is being investigated for its potential to overcome resistance to conventional therapies, a phenomenon often associated with a metabolic shift towards increased OXPHOS activity in tumor cells. The drug has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer and glioblastoma multiforme. In the context of fibrosis, this compound has demonstrated anti-fibrotic effects by mitigating the transformation of fibroblasts into myofibroblasts, a key event in the progression of fibrotic diseases.

Chemical and Physical Properties

PropertyValue
Synonyms IM156, HL156A
Chemical Formula C₁₃H₁₆F₃N₅O (Lixumistat)
Molecular Weight 315.29 g/mol (Lixumistat)
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action

This compound's primary mechanism of action is the inhibition of Protein Complex 1 (PC1) in the mitochondrial electron transport chain. This inhibition disrupts the process of oxidative phosphorylation (OXPHOS), leading to a reduction in cellular ATP production. The decrease in the ATP:AMP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.

Activated AMPK initiates a cascade of downstream signaling events aimed at restoring energy homeostasis. These include the inhibition of anabolic processes, such as protein synthesis via the mTOR pathway, and the stimulation of catabolic processes, such as glycolysis. In cancer cells that are highly dependent on OXPHOS for their energy and biosynthetic needs, this disruption of mitochondrial respiration can lead to cell cycle arrest and apoptosis.

In fibrotic diseases, the activation of AMPK by this compound has been shown to interfere with the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β). This interference mitigates the differentiation of fibroblasts into collagen-producing myofibroblasts, thereby reducing the excessive deposition of extracellular matrix that characterizes fibrosis.

Lixumistat_Mechanism_of_Action Lixumistat This compound Complex1 Mitochondrial Protein Complex 1 Lixumistat->Complex1 Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) Complex1->OXPHOS Inhibits ATP ATP Production OXPHOS->ATP Drives AMPK AMPK Activation ATP->AMPK mTOR mTOR Pathway AMPK->mTOR Inhibits Glycolysis Glycolysis AMPK->Glycolysis Stimulates Cancer Anti-Cancer Effects (Cell Cycle Arrest, Apoptosis) AMPK->Cancer TGFb TGF-β Signaling AMPK->TGFb Inhibits Myofibroblast Myofibroblast Differentiation TGFb->Myofibroblast Promotes Fibrosis Anti-Fibrotic Effects (Reduced ECM Deposition) Myofibroblast->Fibrosis Leads to

Figure 1: Mechanism of action of this compound.

Preclinical and Clinical Data

In Vitro Anti-Cancer Activity

This compound has demonstrated robust in vitro activity in various cancer cell lines, including those from pancreatic ductal adenocarcinoma (PDAC) and glioblastoma multiforme (GBM).

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
U87 MG GlioblastomaData not available in searched results
A172 GlioblastomaData not available in searched results
LN443 GlioblastomaData not available in searched results
U118 GlioblastomaData not available in searched results
T98-G GlioblastomaData not available in searched results
U-251 MG GlioblastomaData not available in searched results
Pancreatic Cancer Cell Lines Pancreatic CancerSpecific IC50 values not available in searched results

Note: While the provided search results indicate activity in these cell lines, specific IC50 values were not found.

In Vivo Anti-Cancer Efficacy

Preclinical studies in animal models have shown that this compound can inhibit tumor growth as a single agent and in combination with other therapies.

In Vivo Anti-Fibrotic Efficacy

In a bleomycin-induced mouse model of pulmonary fibrosis, daily oral administration of this compound (IM156) at doses of 10 mg/kg and 30 mg/kg, starting 7 days after lung injury, significantly attenuated body and lung weight changes and reduced lung fibrosis and inflammatory cell infiltration.

Table 2: In Vivo Anti-Fibrotic Efficacy of this compound

Animal ModelTreatmentDosingKey FindingsReference
Bleomycin-induced pulmonary fibrosis (mouse) This compound (IM156)10 and 30 mg/kg, oral, dailyAttenuated body/lung weight changes; Reduced lung fibrosis and inflammation
Clinical Trial Data

A Phase 1b clinical trial (NCT05497778) evaluated this compound in combination with gemcitabine and nab-paclitaxel as a frontline therapy for patients with advanced pancreatic cancer.

Table 3: Phase 1b Clinical Trial Results in Advanced Pancreatic Cancer

ParameterResult
Recommended Phase 2 Dose (RP2D) 400 mg once daily
Objective Partial Response (at RP2D, n=8) 62.5% (5 patients)
Stable Disease (at RP2D, n=8) 37.5% (3 patients)
Disease Control Rate (at RP2D, n=8) 100%
Median Progression-Free Survival (PFS) 9.7 months
Median Overall Survival (OS) 18 months

A first-in-human, dose-escalation study (NCT03272256) in patients with advanced solid tumors established a recommended Phase 2 dose of 800 mg once daily for monotherapy, with the most common treatment-related adverse events being gastrointestinal in nature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 value of this compound in adherent cancer cell lines.

Materials:

  • This compound stock solution (in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Seed Seed Cells in 96-well Plate Adhere Allow Adherence (Overnight) Seed->Adhere Treat Treat with this compound (Serial Dilutions) Adhere->Treat Incubate Incubate (48-72 hours) Treat->Incubate MTT Add MTT Solution Incubate->MTT Incubate2 Incubate (2-4 hours) MTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (IC50 Calculation) Read->Analyze

Figure 2: Workflow for a cell viability (MTT) assay.

Oxygen Consumption Rate (OCR) Assay (Seahorse XF Analyzer)

This protocol provides a general framework for measuring mitochondrial respiration in cells treated with this compound.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • This compound

  • Mitochondrial stress test compounds:

    • Oligomycin (Complex V inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/Antimycin A (Complex I/III inhibitors)

  • Cells of interest

  • Seahorse XF Assay Medium

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Drug Treatment: Pre-treat cells with this compound for the desired duration.

  • Assay Preparation: Replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.

  • Compound Loading: Load the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge. Specific concentrations need to be optimized for each cell line and experimental condition.

  • Seahorse Assay: Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Seahorse_Assay_Workflow Seed Seed Cells in Seahorse Plate Treat Pre-treat Cells with This compound Seed->Treat Hydrate Hydrate Sensor Cartridge Load Load Stress Test Compounds (Oligomycin, FCCP, Rot/AA) Hydrate->Load Prepare Prepare for Assay (Assay Medium, Incubation) Treat->Prepare Run Run Seahorse XF Analyzer Prepare->Run Load->Run Analyze Analyze OCR Data Run->Analyze

Figure 3: Workflow for an oxygen consumption rate assay.

Western Blot for AMPK and Smad Phosphorylation

This protocol outlines the general steps for assessing the phosphorylation status of AMPK and Smad proteins following treatment with this compound.

Materials:

  • Cells or tissue lysates treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-Smad2/3, anti-Smad2/3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells or tissues and quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C. Optimal antibody dilutions should be determined empirically.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-AMPKα) to normalize for protein loading.

Western_Blot_Workflow Lysis Cell/Tissue Lysis & Protein Quantification SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation (e.g., p-AMPK, p-Smad) Block->PrimaryAb Wash1 Washing PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Washing SecondaryAb->Wash2 Detect Chemiluminescent Detection Wash2->Detect Analyze Image Analysis & Normalization Detect->Analyze

Figure 4: General workflow for Western blotting.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This protocol is a general guideline for inducing and evaluating pulmonary fibrosis in mice.

Materials:

  • C57BL/6 mice

  • Bleomycin sulfate

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

  • This compound for oral administration

Procedure:

  • Fibrosis Induction: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1-3 U/kg) in sterile saline. Control mice receive saline only.

  • Drug Treatment: Begin oral administration of this compound at the desired dose (e.g., 10 or 30 mg/kg daily) at a specified time point after bleomycin instillation (e.g., day 7).

  • Monitoring: Monitor the body weight and clinical signs of the mice throughout the study.

  • Endpoint Analysis: At a predetermined endpoint (e.g., day 14 or 21), euthanize the mice and collect lung tissue.

  • Assessment of Fibrosis:

    • Histology: Fix, embed, and section the lung tissue. Stain with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

    • Hydroxyproline Assay: Homogenize a portion of the lung tissue and measure the hydroxyproline content, a quantitative marker of collagen.

    • Immunohistochemistry/Western Blot: Analyze the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and phosphorylated Smad proteins.

Fibrosis_Model_Workflow Bleomycin Intratracheal Bleomycin Instillation Treatment Oral Administration of this compound Bleomycin->Treatment Monitor Monitor Body Weight & Clinical Signs Treatment->Monitor Euthanize Euthanize & Collect Lung Tissue Monitor->Euthanize Assess Assess Fibrosis (Histology, Hydroxyproline, IHC) Euthanize->Assess

Figure 5: Workflow for a bleomycin-induced pulmonary fibrosis model.

Conclusion

This compound is a promising therapeutic agent with a unique mechanism of action that targets the metabolic vulnerabilities of cancer and fibrotic diseases. Its ability to inhibit Protein Complex 1 and subsequently activate AMPK provides a strong rationale for its continued investigation in these and other indications. The data summarized and the protocols provided in this technical guide are intended to facilitate further research into the therapeutic potential of this novel compound. As our understanding of the role of cellular metabolism in disease continues to grow, agents like this compound may offer new and effective treatment strategies for patients with high unmet medical needs.

References

Preclinical Efficacy of Lixumistat Acetate in Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lixumistat acetate (also known as IM156 or NV-556) is a novel, first-in-class oral inhibitor of mitochondrial complex I. Preclinical studies have demonstrated its potential as a broad-spectrum anti-fibrotic agent. By modulating cellular metabolism, Lixumistat interrupts key pathological processes in the progression of fibrosis. This technical guide provides an in-depth overview of the preclinical data on Lixumistat in various fibrosis models, details the experimental protocols used in these studies, and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action

Lixumistat's anti-fibrotic activity stems from its function as a mitochondrial complex I inhibitor. This inhibition leads to a decrease in ATP production, which in turn activates AMP-activated protein kinase (AMPK).[1] AMPK is a central regulator of cellular energy homeostasis and its activation has been shown to counteract fibrotic processes.[2][3][4]

The activation of AMPK by Lixumistat mitigates the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β), a key cytokine in the development of fibrosis.[1] Lixumistat inhibits the TGF-β-dependent differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) components, such as collagen, that characterize fibrotic tissue. This is manifested by a reduction in the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast activation, and decreased collagen deposition.

Lixumistat_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Mito_Complex_I Mitochondrial Complex I ATP ATP Mito_Complex_I->ATP e- transport chain AMPK AMPK ATP->AMPK Decreased ATP/ Increased AMP ratio Lixumistat Lixumistat (IM156) Lixumistat->Mito_Complex_I Inhibits TGF_beta_R TGF-β Receptor AMPK->TGF_beta_R Inhibits signaling Fibroblast Fibroblast TGF_beta_R->Fibroblast Promotes differentiation TGF_beta TGF-β TGF_beta->TGF_beta_R Activates Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation Collagen_SMA Collagen, α-SMA (Fibrosis) Myofibroblast->Collagen_SMA Produces

Figure 1: Lixumistat's Mechanism of Action in Fibrosis.

Preclinical Studies in Fibrosis Models

Lixumistat has demonstrated anti-fibrotic efficacy in a range of preclinical models of pulmonary, liver, renal, and peritoneal fibrosis. The following tables summarize the key findings. Specific quantitative data from these preclinical studies are not publicly available and therefore the results are presented qualitatively.

In Vivo Studies
Fibrosis Model Animal Model Key Endpoints Reported Efficacy of Lixumistat Citation
Pulmonary Fibrosis Bleomycin-inducedLung hydroxyproline, Ashcroft score, HistologyStatistically significant, dose-dependent reduction in fibrosis with both prophylactic and therapeutic dosing.
Liver Fibrosis (NASH) STAM (Streptozotocin + High-Fat Diet)Sirius Red staining (collagen), HistologyDecreased liver fibrosis.
Liver Fibrosis (NASH) MCD (Methionine-choline-deficient diet)Sirius Red staining (collagen), HistologyDecreased liver fibrosis.
Renal Fibrosis Not specified (likely UUO)Not specifiedAnti-fibrotic activity demonstrated.
Peritoneal Fibrosis Not specifiedNot specifiedAnti-fibrotic activity demonstrated.
In Vitro Studies
Cell Model Inducing Agent Key Endpoints Reported Efficacy of Lixumistat Citation
Human Pulmonary Fibroblasts TGF-βOxygen Consumption Rate (OCR), α-SMA expression, Collagen depositionAbolished TGF-β-dependent fibroblast activation; Reduced α-SMA and collagen.
Human Hepatic Stellate Cells (LX-2) TGF-β1Collagen production, Gene expression of fibrotic markers (e.g., COL1A1)Decreased collagen production.

Detailed Experimental Protocols

The following are representative protocols for the key in vivo and in vitro models used to evaluate the anti-fibrotic effects of compounds like Lixumistat.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

This is the most common model for studying idiopathic pulmonary fibrosis (IPF).

Protocol:

  • Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Induction of Fibrosis:

    • Anesthetize mice (e.g., with ketamine/xylazine or isoflurane).

    • Administer a single intratracheal dose of bleomycin sulfate (typically 1.5-3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL). Control animals receive saline only.

  • This compound Administration:

    • Prophylactic Regimen: Begin daily oral administration of Lixumistat at a specified dose one day before or on the day of bleomycin instillation.

    • Therapeutic Regimen: Begin daily oral administration of Lixumistat at a specified dose starting 7-10 days after bleomycin instillation, once the fibrotic process has been established.

    • Note: Specific doses of Lixumistat used in these preclinical studies are not publicly available.

  • Endpoint Analysis (typically at day 14 or 21):

    • Sacrifice animals and harvest lung tissue.

    • Histology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, section, and stain with Masson's trichrome or Picrosirius Red to visualize collagen deposition. Score fibrosis severity using the Ashcroft scoring system.

    • Biochemistry: Homogenize the remaining lung tissue to measure total collagen content using a hydroxyproline assay.

Bleomycin_Model_Workflow start Day 0: Induce Fibrosis treatment Daily Oral Lixumistat or Vehicle Treatment start->treatment Therapeutic: Start Day 7-10 Prophylactic: Start Day 0 endpoint Day 14 or 21: Endpoint Analysis treatment->endpoint analysis Histology (Ashcroft Score) Hydroxyproline Assay endpoint->analysis

Figure 2: Workflow for Bleomycin-Induced Pulmonary Fibrosis Model.
In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

This model is widely used to study chemically-induced liver injury and fibrosis.

Protocol:

  • Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old).

  • Induction of Fibrosis:

    • Administer CCl4 (typically 0.5-1.0 mL/kg body weight, diluted in corn oil or olive oil) via intraperitoneal injection twice weekly for 4-8 weeks.

  • This compound Administration:

    • Administer Lixumistat or vehicle daily via oral gavage, either starting with the first CCl4 injection (prophylactic) or after a few weeks of CCl4 administration to model a therapeutic intervention.

  • Endpoint Analysis:

    • At the end of the study period, collect blood for serum liver enzyme analysis (ALT, AST).

    • Harvest liver tissue.

    • Histology: Fix liver sections in formalin and stain with Picrosirius Red to quantify the collagen proportional area.

    • Gene Expression: Extract RNA from liver tissue to analyze the expression of fibrotic markers such as Col1a1 and Acta2 (α-SMA) by RT-qPCR.

In Vitro Model: TGF-β-Induced Fibroblast Activation

This model allows for the direct assessment of a compound's effect on the key cellular driver of fibrosis.

Protocol:

  • Cell Culture:

    • Culture human hepatic stellate cells (LX-2) or primary human lung fibroblasts in DMEM supplemented with fetal bovine serum (FBS).

    • Plate cells at a desired density and allow them to adhere.

  • Treatment:

    • Starve cells in low-serum media (e.g., 0.5% FBS) for 24 hours.

    • Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with recombinant human TGF-β1 (typically 2-10 ng/mL) for 24-48 hours to induce myofibroblast differentiation.

  • Endpoint Analysis:

    • Western Blot: Lyse cells and perform Western blotting to analyze the protein expression of α-SMA and collagen type I.

    • RT-qPCR: Extract total RNA and perform RT-qPCR to measure the mRNA expression levels of ACTA2 (α-SMA) and COL1A1.

    • Immunofluorescence: Fix cells and perform immunofluorescence staining for α-SMA to visualize stress fiber formation.

In_Vitro_Workflow plate_cells Plate Fibroblasts (e.g., LX-2 cells) serum_starve Serum Starve (24 hours) plate_cells->serum_starve pre_treat Pre-treat with Lixumistat or Vehicle (1-2 hours) serum_starve->pre_treat stimulate Stimulate with TGF-β (24-48 hours) pre_treat->stimulate analysis Endpoint Analysis: - Western Blot (α-SMA, Collagen) - RT-qPCR (ACTA2, COL1A1) - Immunofluorescence (α-SMA) stimulate->analysis

Figure 3: In Vitro Experimental Workflow for Fibroblast Activation.

Conclusion and Future Directions

Preclinical evidence strongly suggests that this compound has significant anti-fibrotic properties across multiple organ systems. Its unique mechanism of action, targeting cellular metabolism to inhibit the fundamental process of fibroblast activation, positions it as a promising therapeutic candidate for a variety of fibrotic diseases. Lixumistat has completed a Phase 1 study in healthy volunteers, which demonstrated target engagement at clinically relevant doses. This provides a strong rationale for its continued clinical development, including a planned Phase 2 proof-of-concept study in patients with idiopathic pulmonary fibrosis. Further research is warranted to fully elucidate its efficacy and safety profile in different patient populations and to explore its potential in combination with existing or emerging anti-fibrotic therapies.

References

Lixumistat Acetate: A Technical Guide to a First-in-Class OXPHOS Inhibitor in Oncology and Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixumistat acetate (IM156) is a novel, orally administered small molecule biguanide that acts as a potent and selective inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain. By targeting oxidative phosphorylation (OXPHOS), Lixumistat disrupts the primary energy production pathway in highly metabolic cells, presenting a promising therapeutic strategy for cancers dependent on this pathway and for fibrotic diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. It includes available data on its efficacy and safety, detailed experimental methodologies for key studies, and visual representations of its mechanism and development workflow.

Introduction

Cellular metabolism has emerged as a critical hallmark of cancer and other proliferative diseases. Many tumor cells and activated fibroblasts exhibit a heightened reliance on oxidative phosphorylation (OXPHOS) to meet their energetic and biosynthetic demands. This metabolic dependency presents a therapeutic vulnerability. This compound was developed to exploit this vulnerability by inhibiting Protein Complex 1 (PC1), the entry point for electrons into the electron transport chain, thereby disrupting OXPHOS.[1] This leads to energy stress and, ultimately, cell death in susceptible cells.[2] Lixumistat has demonstrated potential in preclinical models of various cancers, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric, lymphoma, and lung cancers, as well as in models of fibrosis.[3] It has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer and glioblastoma multiforme.[2]

Mechanism of Action

Lixumistat's primary mechanism of action is the inhibition of PC1 in the mitochondrial OXPHOS pathway.[2] This inhibition leads to a reduction in ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).

Signaling Pathways

Oncology: In cancer cells that are highly dependent on OXPHOS for energy, the inhibition of PC1 by Lixumistat leads to a significant reduction in ATP supply. This energy crisis can induce apoptosis and inhibit cell proliferation. Furthermore, by inhibiting OXPHOS, Lixumistat may counteract the metabolic reprogramming that contributes to resistance to conventional chemotherapies.

Fibrosis: In fibrotic diseases, Lixumistat's mechanism involves the modulation of the TGF-β signaling pathway. Inhibition of OXPHOS and subsequent activation of AMPK can interfere with the TGF-β-induced differentiation of fibroblasts into myofibroblasts, a key process in the development of fibrosis. This is achieved, in part, by inhibiting the downstream signaling of the TGF-β receptor, including the phosphorylation of Smad proteins.

OXPHOS_Inhibition cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ETC Electron Transport Chain PC1 Protein Complex I ATP_Synthase ATP Synthase PC1->ATP_Synthase e- ATP ATP PC1->ATP Reduced ATP Production ATP_Synthase->ATP ADP + Pi AMPK AMPK Cell_Growth Cell Growth & Proliferation ATP->Cell_Growth Energy for Lixumistat This compound Lixumistat->PC1 Inhibits AMPK->Cell_Growth Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes

Caption: Lixumistat's Inhibition of OXPHOS Pathway in Cancer.

TGF_Beta_Fibrosis cluster_cell Fibroblast cluster_intervention Lixumistat Action TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad Smad 2/3 TGF_beta_R->Smad Phosphorylates pSmad p-Smad 2/3 Myofibroblast Myofibroblast Differentiation pSmad->Myofibroblast Promotes Fibrosis Fibrosis Myofibroblast->Fibrosis Lixumistat This compound AMPK AMPK Lixumistat->AMPK Activates AMPK->Smad Inhibits Phosphorylation

Caption: Lixumistat's Modulation of TGF-β Pathway in Fibrosis.

Preclinical Development

Lixumistat has undergone extensive preclinical evaluation in both in vitro and in vivo models of cancer and fibrosis.

In Vitro Studies

Cytotoxicity Assays:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Lixumistat in various cancer cell lines.

  • General Protocol: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is then assessed using a standard method such as the MTT or CellTiter-Glo assay. The IC50 value is calculated from the dose-response curve. Note: Specific IC50 values for Lixumistat across a panel of cancer cell lines are not publicly available at the time of this writing.

Oxygen Consumption Rate (OCR) Assays:

  • Objective: To confirm the on-target effect of Lixumistat on mitochondrial respiration.

  • General Protocol: Cancer cells or fibroblasts are seeded in a Seahorse XF analyzer plate. After baseline OCR measurements, Lixumistat is injected, and the change in OCR is monitored in real-time. A significant decrease in OCR following Lixumistat treatment confirms the inhibition of OXPHOS.

In Vivo Studies

Xenograft Models:

  • Objective: To evaluate the anti-tumor efficacy of Lixumistat in animal models.

  • General Protocol for Pancreatic Cancer Xenograft: Human pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) are subcutaneously implanted into immunocompromised mice. Once tumors reach a palpable size, mice are randomized to receive vehicle control or this compound orally at various doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and may be analyzed for biomarkers. Note: Specific tumor growth inhibition data from these studies are not publicly available.

Preclinical Pharmacokinetics:

  • Objective: To determine the pharmacokinetic profile of Lixumistat in animal models.

  • General Protocol: A single dose of this compound is administered to rodents (e.g., mice or rats) via oral or intravenous routes. Blood samples are collected at various time points, and the plasma concentrations of Lixumistat are determined using LC-MS/MS. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are then calculated. Note: Detailed pharmacokinetic parameters from rodent studies are not publicly available.

Clinical Development

Lixumistat has progressed to clinical trials, with a focus on pancreatic cancer.

Phase 1b Study in Advanced Pancreatic Cancer (NCT05497778)
  • Study Design: A single-arm, dose-escalation and expansion study of Lixumistat in combination with gemcitabine and nab-paclitaxel as a first-line treatment for patients with advanced pancreatic adenocarcinoma.

  • Patient Population: Patients with previously untreated, advanced pancreatic cancer.

  • Treatment Regimen: Lixumistat was administered orally once daily (QD) in combination with the standard chemotherapy regimen. Doses of 400 mg and 800 mg of Lixumistat were evaluated. The recommended Phase 2 dose (RP2D) was determined to be 400 mg QD.

Clinical Efficacy and Safety Data:

ParameterValue
Patient Demographics (at RP2D, n=8)
Mean Age (years)66.5 ± 8
Female (%)63
Efficacy (at RP2D, n=8 response-evaluable)
Objective Partial Response (PR) (%)62.5
Stable Disease (SD) (%)37.5
Disease Control Rate (DCR) (%)100
Median Progression-Free Survival (PFS) (months)9.7 (95% CI: 5.75-NA)
Median Overall Survival (OS) (months)18 (95% CI: 8.5-NA)
Safety (Across all dose levels, n=22)
Any-grade Treatment-Related Adverse Events (TRAEs) (%)86
Most Common TRAEs (any grade)Nausea (68%), Diarrhea (46%), Emesis (41%)
Grade 4 or 5 ToxicitiesNone reported

Data from the Phase 1b study presented at the 2025 ASCO-GI Meeting.

Clinical_Trial_Workflow Start Patient with Advanced Pancreatic Cancer Screening Screening and Enrollment Start->Screening Dose_Escalation Dose Escalation Phase (400mg, 800mg Lixumistat) Screening->Dose_Escalation RP2D Determine Recommended Phase 2 Dose (RP2D) (400mg QD) Dose_Escalation->RP2D Expansion Expansion Phase at RP2D RP2D->Expansion Treatment Treatment with Lixumistat + Gemcitabine/Nab-paclitaxel Expansion->Treatment Evaluation Efficacy & Safety Evaluation Treatment->Evaluation Outcome Response Assessment (ORR, DCR, PFS, OS) Evaluation->Outcome

Caption: Workflow of the Phase 1b Clinical Trial of Lixumistat.

Future Directions

The promising results from the Phase 1b study in pancreatic cancer warrant further investigation in larger, randomized controlled trials to confirm the efficacy and safety of Lixumistat in this setting. Additionally, the preclinical data in other OXPHOS-dependent cancers, such as glioblastoma, suggest that Lixumistat could have broader applications in oncology. The anti-fibrotic properties of Lixumistat also open avenues for its development in various fibrotic diseases. A precision medicine approach, utilizing biomarkers to identify patients most likely to respond to OXPHOS inhibition, will be crucial for the future success of Lixumistat.

Conclusion

This compound is a first-in-class OXPHOS inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its potential as an anti-cancer and anti-fibrotic agent. Early clinical data in advanced pancreatic cancer are encouraging, showing a manageable safety profile and promising efficacy when combined with standard chemotherapy. Further clinical development is underway to fully elucidate the therapeutic potential of this novel metabolic inhibitor.

References

Lixumistat Acetate and Its Impact on Mitochondrial ATP Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixumistat acetate, also known as EIPA (5-(N-ethyl-N-isopropyl)amiloride) and IM156, is a molecule of significant interest in metabolic research and drug development. Initially recognized for its role as an inhibitor of the plasma membrane Na+/H+ exchanger 1 (NHE1), recent studies have illuminated its effects on mitochondrial bioenergetics, particularly its influence on ATP production. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action on mitochondria, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction

Mitochondria are central to cellular energy metabolism, with the majority of cellular ATP being generated through oxidative phosphorylation (OXPHOS). The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a pivotal role in this process. This compound has emerged as a modulator of mitochondrial function, exhibiting a nuanced mechanism of action that appears to involve both indirect effects, mediated by changes in intracellular ion homeostasis, and potentially direct effects on mitochondrial components. This guide will dissect these mechanisms and their consequences for mitochondrial ATP synthesis.

Mechanism of Action

The influence of this compound on mitochondrial ATP production is multifaceted, with evidence supporting two primary pathways: an indirect route via inhibition of the plasma membrane Na+/H+ exchanger 1 (NHE1) and a more direct action on mitochondrial Protein Complex I (PC1).

Indirect Mechanism via NHE1 Inhibition

The most well-characterized primary target of this compound (as EIPA) is the Na+/H+ exchanger 1 (NHE1) located on the plasma membrane.[1] Inhibition of NHE1 disrupts the extrusion of protons (H+) from the cell, leading to a decrease in intracellular pH (pHi) and potential alterations in intracellular calcium (Ca2+) concentrations.[1][2] These ionic shifts indirectly impact mitochondrial function. A decrease in pHi can influence the activity of various mitochondrial enzymes and transport systems. Furthermore, changes in intracellular Ca2+ levels can affect mitochondrial Ca2+ uptake, a key regulator of the tricarboxylic acid (TCA) cycle and, consequently, the supply of reducing equivalents (NADH and FADH2) to the electron transport chain.[2] Some evidence also points to the existence of a mitochondrial Na+/H+ exchanger (mNHE1), which could be a more direct mitochondrial target for this compound.[3]

Lixumistat This compound (EIPA) NHE1 Plasma Membrane Na+/H+ Exchanger 1 (NHE1) Lixumistat->NHE1 Inhibits mNHE1 Mitochondrial Na+/H+ Exchanger (mNHE1) Lixumistat->mNHE1 Potentially Inhibits Directly pHi Intracellular pH (pHi) Decreases NHE1->pHi Leads to Ca2 Intracellular Ca2+ Levels Altered NHE1->Ca2 Leads to Mitochondrion Mitochondrion pHi->Mitochondrion Impacts Ca2->Mitochondrion Impacts ATP_prod Mitochondrial ATP Production Mitochondrion->ATP_prod Altered Function Affects mNHE1->Mitochondrion Lixumistat This compound (IM156) PC1 Mitochondrial Protein Complex I (PC1) Lixumistat->PC1 Directly Inhibits ETC Electron Transport Chain PC1->ETC Blocks Electron Transfer Proton_Gradient Proton Gradient ETC->Proton_Gradient Reduces ATP_Synthase ATP Synthase (Complex V) Proton_Gradient->ATP_Synthase Decreases Driving Force for ATP_Production ATP Production ATP_Synthase->ATP_Production Reduces cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment and Assay Seed_Cells Seed cells in Seahorse XF plate Treat_Cells Treat cells with this compound (e.g., 10 µM for 18-20h) Seed_Cells->Treat_Cells Prepare_Assay Prepare Seahorse analyzer and assay medium Treat_Cells->Prepare_Assay Load_Cartridge Load inhibitor compounds into sensor cartridge (Oligomycin, FCCP, Rotenone/Antimycin A) Prepare_Assay->Load_Cartridge Run_Assay Run Mito Stress Test on Seahorse XF Analyzer Load_Cartridge->Run_Assay Analyze_Data Analyze OCR data to determine basal respiration, maximal respiration, and ATP-linked respiration Run_Assay->Analyze_Data

References

Lixumistat acetate (IM156) structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixumistat acetate, also known as IM156, is a novel and potent orally bioavailable biguanide derivative of metformin. It functions as a powerful activator of AMP-activated protein kinase (AMPK) and an inhibitor of oxidative phosphorylation (OXPHOS) by targeting mitochondrial complex I.[1][2][3] This dual mechanism of action positions this compound as a promising therapeutic candidate for a range of diseases, including various cancers and fibrotic conditions. This document provides a comprehensive technical overview of the structure, chemical properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Properties

This compound is the acetate salt of the active compound Lixumistat. Its chemical structure and key properties are summarized below.

Structure of Lixumistat (Free Base):

Chemical structure of Lixumistat

Table 1: Chemical Identifiers and Properties of Lixumistat and this compound

PropertyLixumistat (IM156 - Free Base)This compound (IM156 Acetate)Reference(s)
Synonyms IM156, HL156A, HL271IM156 acetate, HL156A acetate, HL271 acetate[4][5]
Molecular Formula C₁₃H₁₆F₃N₅OC₁₅H₂₀F₃N₅O₃
Molecular Weight 315.29 g/mol 375.35 g/mol
CAS Number 1422365-93-2Not explicitly found
SMILES C1CCN(C1)C(=N)NC(=N)Nc2ccc(cc2)OC(F)(F)FCC(=O)O.C1CCN(C1)C(=N)NC(=N)Nc2ccc(cc2)OC(F)(F)F
InChIKey NGFUHJWVBKTNOE-UHFFFAOYSA-NNot explicitly found
Appearance White solidNot specified
Solubility DMSO: 63 mg/mL (199.81 mM) Ethanol: 20 mg/mL Water: InsolubleDMSO: 50 mg/mL (133.21 mM)
Storage Powder: -20°C for 3 years In solvent: -80°C for 1 yearPowder: 4°C (sealed, away from moisture and light) In solvent: -80°C for 6 months, -20°C for 1 month
pKa Data not available in searched literatureData not available in searched literature
logP Data not available in searched literatureData not available in searched literature

Mechanism of Action

This compound exerts its biological effects primarily through two interconnected mechanisms: activation of AMPK and inhibition of mitochondrial complex I, a key component of the electron transport chain responsible for oxidative phosphorylation (OXPHOS).

Inhibition of Oxidative Phosphorylation (OXPHOS)

Lixumistat directly inhibits protein complex I (PC1) of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons and reduces the production of ATP, the primary energy currency of the cell. Cancer cells, particularly those that are resistant to other therapies, often exhibit a high dependence on OXPHOS for their energy needs, making them vulnerable to inhibitors like Lixumistat.

Activation of AMP-activated Protein Kinase (AMPK)

The inhibition of OXPHOS by Lixumistat leads to an increase in the cellular AMP:ATP ratio. This change in the energy state of the cell allosterically activates AMPK, a master regulator of cellular metabolism. Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein synthesis). Lixumistat has been shown to be a more potent activator of AMPK than metformin.

The signaling pathway is illustrated in the diagram below:

G This compound (IM156) Signaling Pathway IM156 This compound (IM156) Mito Mitochondrion IM156->Mito Enters Cell ComplexI Complex I (OXPHOS) IM156->ComplexI Inhibits ATP ATP Production ComplexI->ATP Leads to Decreased AMP_ATP Increased AMP:ATP Ratio ATP->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Activates Anabolic Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis) AMPK->Catabolic Stimulates CellGrowth Inhibition of Cell Growth & Proliferation AMPK->CellGrowth

Caption: this compound inhibits Complex I, leading to AMPK activation.

Preclinical and Clinical Findings

This compound has been evaluated in a variety of preclinical models and has undergone Phase I clinical trials.

In Vitro Studies

Table 2: Summary of In Vitro Activity of this compound (IM156)

Cell Line/SystemExperimentKey FindingsReference(s)
NIH3T3 mouse fibroblast cellsWestern BlotDose- and time-dependent increase in AMPKα1 Thr172 phosphorylation (0.31-10 μM)
Rat Peritoneal Mesothelial Cells (RPMCs)EMT marker analysisInhibited high glucose-induced myofibroblast transdifferentiation and EMT markers.
Various cancer cell linesCell Viability/ApoptosisBlocks OXPHOS and increases apoptosis.
In Vivo Studies

Table 3: Summary of In Vivo Studies of this compound (IM156)

Animal ModelDosing RegimenKey FindingsReference(s)
C57BL/6J mice (aging model)50 mg/kg in drinking water for 2 monthsAttenuated age-related cognitive decline.
Mice with diet-induced obesityNot specifiedDid not significantly affect body weight, blood glucose, or insulin levels.
BALB/c mice (pharmacokinetics)15 mg/kg p.o. every other dayHighly distributed to lung, liver, and kidney.
Murine bleomycin model of pulmonary fibrosisDaily oral administrationReduced lung fibrosis and inflammatory cell infiltration.
Cecal ligation and puncture (CLP)-induced sepsis model in miceNot specifiedIncreased survival rate, reduced bacterial burden, and attenuated organ damage.
Clinical Trials

A first-in-human, open-label, dose-escalation Phase I study (NCT03272256) was conducted in patients with advanced solid tumors.

Table 4: Key Parameters of the Phase I Clinical Trial of IM156 (NCT03272256)

ParameterDetailsReference(s)
Patient Population Adults with advanced solid tumors refractory to standard therapies.
Dosing Regimens 100 mg to 1200 mg orally, every other day or daily.
Maximum Tolerated Dose (MTD) Not reached.
Recommended Phase 2 Dose (RP2D) Determined based on tolerability.
Safety and Tolerability Well-tolerated with manageable adverse events.
Efficacy Modest clinical activity with stable disease observed in 32% of patients.
Pharmacokinetics Dose-proportional increase in Cmax and AUC.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized protocols for key assays used in the evaluation of this compound.

Western Blot for AMPK Phosphorylation

This protocol describes the detection of phosphorylated AMPK in cell lysates.

G Western Blot Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Culture & Lysis B Protein Quantification A->B C Sample Denaturation B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-AMPK, total AMPK) F->G H Secondary Antibody Incubation G->H I Signal Detection H->I

Caption: A generalized workflow for Western blot analysis.

  • Cell Culture and Treatment: Plate cells (e.g., NIH3T3) and allow them to adhere. Treat with varying concentrations of this compound (e.g., 0.31-10 µM) for a specified duration (e.g., 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound in a murine model.

G In Vivo Pharmacokinetics Workflow cluster_0 Dosing & Sampling cluster_1 Sample Processing cluster_2 Analysis A Acclimatize Animals B Administer this compound (p.o.) A->B C Collect Blood Samples at Time Points B->C D Isolate Plasma C->D E Protein Precipitation D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Modeling F->G

Caption: A typical workflow for an in vivo pharmacokinetic study.

  • Animal Acclimatization: House mice (e.g., BALB/c) in a controlled environment for at least one week before the experiment.

  • Drug Formulation: Prepare this compound in a suitable vehicle for oral administration.

  • Dosing: Administer a single oral dose of this compound (e.g., 15 mg/kg) to the mice.

  • Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Extraction: Extract Lixumistat from the plasma samples, typically by protein precipitation with an organic solvent.

  • LC-MS/MS Analysis: Quantify the concentration of Lixumistat in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Conclusion

This compound (IM156) is a promising therapeutic agent with a well-defined mechanism of action involving the dual inhibition of OXPHOS and activation of AMPK. Preclinical and early clinical data have demonstrated its potential in oncology and fibrotic diseases with a favorable safety profile. Further clinical development is warranted to fully elucidate its therapeutic efficacy in targeted patient populations. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals.

References

Lixumistat Acetate: A Deep Dive into its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lixumistat acetate (formerly CX-6258 or IM156), an orally administered small molecule biguanide, is a potent and selective inhibitor of mitochondrial Protein Complex 1 (PC1), a critical component of the oxidative phosphorylation (OXPHOS) pathway. A growing body of evidence suggests that many cancer cells, particularly those exhibiting resistance to conventional therapies, are heavily reliant on OXPHOS for their energy demands. By targeting this metabolic vulnerability, this compound presents a novel therapeutic strategy to suppress tumor growth and overcome drug resistance. This technical guide provides a comprehensive overview of this compound's mechanism of action and its multifaceted impact on the tumor microenvironment (TME), integrating available clinical data with detailed preclinical findings and experimental protocols to facilitate further research and development in this promising area of oncology.

Introduction: Targeting a Metabolic Vulnerability in Cancer

Cancer cells exhibit remarkable metabolic plasticity, often rewiring their energy production pathways to sustain rapid proliferation and adapt to the harsh conditions of the tumor microenvironment. While the "Warburg effect," or aerobic glycolysis, has long been a central tenet of cancer metabolism, the importance of oxidative phosphorylation is increasingly recognized, especially in the context of therapeutic resistance.[1] Tumors with high OXPHOS activity often display an aggressive phenotype and are associated with a hypoxic TME, which can limit the efficacy of immunotherapies.[1]

This compound directly targets this reliance on OXPHOS by inhibiting PC1 of the electron transport chain.[2] This mode of action leads to decreased ATP production and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This guide will explore the downstream consequences of this primary mechanism on the key components of the TME: cancer-associated fibroblasts (CAFs), the extracellular matrix (ECM), and the immune infiltrate.

Mechanism of Action: Inhibition of OXPHOS and AMPK Activation

This compound's primary molecular target is Protein Complex 1 of the mitochondrial respiratory chain.[3] By inhibiting PC1, it disrupts the flow of electrons, leading to a reduction in proton pumping and a subsequent decrease in ATP synthesis via oxidative phosphorylation.[2] This energy stress is reflected in an increased AMP:ATP ratio, which is a potent activator of AMPK. Activated AMPK, in turn, phosphorylates a multitude of downstream targets to restore energy balance, generally by switching off anabolic processes and switching on catabolic ones.

Lixumistat This compound PC1 Mitochondrial Protein Complex 1 (PC1) Lixumistat->PC1 Inhibits ETC Electron Transport Chain ATP ATP Production (OXPHOS) ETC->ATP Leads to decreased AMP_ATP_Ratio Increased AMP:ATP Ratio ATP->AMP_ATP_Ratio Results in AMPK AMPK Activation AMP_ATP_Ratio->AMPK Downstream Downstream Effects (Modulation of TME) AMPK->Downstream

Figure 1: Core mechanism of this compound.

Impact on Cancer-Associated Fibroblasts and the Extracellular Matrix

The dense fibrotic stroma, largely composed of activated cancer-associated fibroblasts (CAFs) and the extracellular matrix (ECM) they produce, is a hallmark of many aggressive tumors, including pancreatic ductal adenocarcinoma (PDAC). This stromal barrier can impede drug delivery and promote tumor progression.

Preclinical studies have demonstrated that this compound possesses significant anti-fibrotic properties. It has been shown to inhibit the transforming growth factor-beta (TGF-β)-dependent activation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition. This inhibition is characterized by a reduction in the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, and a decrease in collagen deposition. Mechanistically, this anti-fibrotic effect is believed to be mediated through the activation of AMPK.

While specific quantitative data from preclinical cancer models are not extensively available in the public domain, the established anti-fibrotic mechanism provides a strong rationale for Lixumistat's ability to remodel the tumor stroma.

Experimental Protocols for Assessing the Impact on CAFs and ECM

To facilitate further research into the quantitative effects of this compound on the tumor stroma, the following experimental protocols are provided.

3.1.1. Co-culture of Cancer Cells and Fibroblasts

This protocol allows for the in vitro study of the interaction between cancer cells and fibroblasts and the effect of this compound on this crosstalk.

Start Start Culture_Fibroblasts Culture Fibroblasts to 80% Confluency Start->Culture_Fibroblasts Culture_Tumor_Spheres Culture Tumor Spheres Start->Culture_Tumor_Spheres Plate_Fibroblasts Plate Fibroblasts in 6-well Plate Culture_Fibroblasts->Plate_Fibroblasts Plate_Tumor_Spheres Plate Tumor Spheres onto Fibroblast Layer Plate_Fibroblasts->Plate_Tumor_Spheres Culture_Tumor_Spheres->Plate_Tumor_Spheres CoCulture Co-culture for 48h Plate_Tumor_Spheres->CoCulture Treat Treat with Lixumistat or Vehicle CoCulture->Treat Analyze Analyze Endpoints: - α-SMA expression (IHC/WB) - Collagen deposition (Sirius Red) - Cytokine profile (ELISA) Treat->Analyze End End Analyze->End

Figure 2: Experimental workflow for cancer cell-fibroblast co-culture.

Methodology:

  • Fibroblast Culture: Culture primary human cancer-associated fibroblasts or a suitable fibroblast cell line (e.g., MRC-5) in fibroblast growth medium.

  • Plating Fibroblasts: Seed fibroblasts into 6-well plates at a density that allows them to reach approximately 80% confluency at the time of co-culture initiation.

  • Tumor Cell Spheroid Formation: Culture cancer cells (e.g., pancreatic cancer cell lines like PANC-1 or MIA PaCa-2) in low-adhesion plates with spheroid-forming medium to generate tumor spheroids.

  • Co-culture Initiation: Once fibroblasts are attached and have spread, carefully place the tumor spheroids onto the fibroblast monolayer.

  • Treatment: After a 24-48 hour co-culture period to allow for initial interaction, treat the cells with varying concentrations of this compound or a vehicle control.

  • Endpoint Analysis: After the desired treatment duration (e.g., 48-72 hours), assess the following:

    • α-SMA Expression: Fix the cells and perform immunofluorescence staining for α-SMA to visualize and quantify myofibroblast differentiation. Alternatively, lyse the cells for Western blot analysis of α-SMA protein levels.

    • Collagen Deposition: Use Sirius Red staining to visualize and quantify collagen deposition in the cell culture wells.

    • Cytokine Profiling: Collect the conditioned media to analyze the secretion of key cytokines such as TGF-β and IL-6 using ELISA.

3.1.2. Quantification of Collagen in Tumor Tissue Sections

This protocol provides a method for quantifying collagen deposition in preclinical tumor xenograft models treated with this compound.

Methodology:

  • Tissue Preparation: Harvest tumors from vehicle- and Lixumistat-treated animals and fix them in 10% neutral buffered formalin. Embed the tissues in paraffin and cut 5 µm sections.

  • Staining:

    • Masson's Trichrome Stain: This stain will differentiate collagen (blue) from muscle and cytoplasm (red) and nuclei (dark brown/black).

    • Picrosirius Red Stain: This stain, when viewed under polarized light, allows for the visualization of collagen fiber organization and thickness.

  • Imaging: Digitize the stained slides using a whole-slide scanner.

  • Quantification: Use image analysis software (e.g., ImageJ with appropriate plugins) to quantify the area of collagen staining relative to the total tissue area. For Picrosirius Red-stained slides under polarized light, the birefringence of collagen can be quantified to assess fiber alignment and density.

Impact on the Immune Microenvironment and Hypoxia

The metabolic reprogramming of the TME by this compound is also hypothesized to have a significant impact on the immune landscape and tumor hypoxia.

  • Alleviation of Hypoxia: By inhibiting OXPHOS, Lixumistat reduces oxygen consumption by cancer cells. This can lead to a less hypoxic TME, which may, in turn, reduce the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that drives angiogenesis, metabolic adaptation, and immune evasion.

  • Modulation of Immune Cells: The TME is often infiltrated by a variety of immune cells, some with anti-tumor (e.g., CD8+ cytotoxic T lymphocytes) and others with pro-tumor (e.g., M2-polarized tumor-associated macrophages (TAMs), regulatory T cells) functions. By altering the metabolic landscape and cytokine milieu, Lixumistat may shift the balance towards a more anti-tumor immune response. For example, a less hypoxic environment could enhance the function of cytotoxic T cells.

Experimental Protocols for Assessing the Immune Microenvironment

4.1.1. Multi-color Flow Cytometry for Immune Cell Profiling

This protocol allows for the detailed characterization and quantification of various immune cell populations within the tumor.

Start Start: Harvest Tumor Mince Mince Tissue Start->Mince Digest Enzymatic Digestion (Collagenase/DNase) Mince->Digest Filter Filter to Obtain Single-Cell Suspension Digest->Filter Stain Stain with Antibody Cocktail (e.g., CD45, CD3, CD8, F4/80) Filter->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Data to Quantify Immune Cell Subsets Acquire->Analyze End End Analyze->End cluster_lixumistat Lixumistat Action cluster_tme Tumor Microenvironment Effects cluster_outcome Therapeutic Outcome Lixumistat Lixumistat PC1 Inhibits PC1 (OXPHOS) Lixumistat->PC1 AMPK Activates AMPK PC1->AMPK Hypoxia Alleviates Hypoxia (↓ HIF-1α) PC1->Hypoxia Reduces O2 consumption TGFb Inhibits TGF-β Signaling AMPK->TGFb Immune_Modulation Modulates Immune Infiltrate (↑ Anti-tumor, ↓ Pro-tumor) AMPK->Immune_Modulation CAF_Activation Reduces CAF Activation (↓ α-SMA) TGFb->CAF_Activation ECM_Remodeling Decreases ECM Deposition (↓ Collagen) CAF_Activation->ECM_Remodeling Tumor_Growth Suppressed Tumor Growth ECM_Remodeling->Tumor_Growth Chemo_Sens Increased Chemosensitivity ECM_Remodeling->Chemo_Sens Hypoxia->Immune_Modulation Immune_Modulation->Tumor_Growth

References

Methodological & Application

Lixumistat Acetate: Application Notes and Protocols for In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat acetate (also known as IM156) is an orally available, potent small molecule inhibitor of mitochondrial Protein Complex 1 (PC1), a key component of the electron transport chain. By targeting oxidative phosphorylation (OXPHOS), this compound disrupts cellular metabolism, leading to reduced ATP production and the activation of AMP-activated protein kinase (AMPK).[1][2][3] This mechanism makes it a promising agent for the treatment of various cancers, particularly those reliant on OXPHOS for energy and survival, including pancreatic, glioblastoma, gastric, lymphoma, and lung cancers.[2] Preclinical data have demonstrated robust in vitro activity of this compound in various cancer cell lines.[2]

These application notes provide a comprehensive guide for the in vitro use of this compound in cancer cell line research, including detailed experimental protocols and data presentation guidelines.

Data Presentation

Effective concentrations of this compound can vary between different cancer cell lines. It is crucial to perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) for each cell line of interest. The following table provides an example of how to present such quantitative data.

Table 1: Example Cytotoxicity of this compound in Human Cancer Cell Lines

Cancer TypeCell LineTreatment Duration (hours)IC50 (µM)Assay Method
PancreaticPANC-172User-determinedCellTiter-Glo®
PancreaticMiaPaCa-272User-determinedSRB Assay
GlioblastomaU-87 MG72User-determinedMTT Assay
GlioblastomaLN-22972User-determinedReal-Time Cell Analysis
Lung (NSCLC)A54972User-determinedCellTiter-Glo®
GastricAGS72User-determinedSRB Assay

Note: The IC50 values in this table are placeholders. Researchers must determine these values experimentally for their specific cell lines and conditions. A study in NIH3T3 mouse fibroblast cells showed that this compound at concentrations between 0.31 µM and 10 µM significantly increased AMPK phosphorylation.

Signaling Pathway

This compound's primary mechanism of action is the inhibition of Protein Complex 1 (PC1) in the mitochondrial electron transport chain. This leads to a decrease in oxidative phosphorylation (OXPHOS) and a subsequent reduction in cellular ATP levels. The resulting increase in the AMP:ATP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits anabolic pathways, such as the mTOR signaling pathway, to conserve energy and can induce cell cycle arrest and apoptosis.

Lixumistat_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm PC1 Protein Complex 1 ETC Electron Transport Chain PC1->ETC part of OXPHOS OXPHOS ETC->OXPHOS drives ATP_prod ATP Production OXPHOS->ATP_prod ATP_cyto ATP Lixumistat This compound Lixumistat->PC1 inhibits AMPK AMPK mTOR mTOR Pathway AMPK->mTOR inhibits Apoptosis Apoptosis AMPK->Apoptosis can promote Anabolism Anabolic Processes (Protein & Lipid Synthesis) mTOR->Anabolism promotes CellGrowth Cell Growth & Proliferation Anabolism->CellGrowth AMP_cyto AMP ATP_cyto->AMP_cyto utilization AMP_cyto->AMPK activates

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro efficacy of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol describes how to determine the IC50 value of this compound in a cancer cell line using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Workflow:

Caption: General workflow for a cell viability assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).

  • Cell Adherence:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on its AMPK activation profile, is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of AMPK Activation

This protocol outlines the procedure to detect the phosphorylation of AMPK, a key downstream target of this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) for a specified time (e.g., 4 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging:

    • Capture the signal using a chemiluminescence imaging system.

    • Analyze the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Protocol 3: Oxidative Phosphorylation (OXPHOS) Inhibition Assay

This protocol describes the use of a Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR), a direct measure of OXPHOS.

Materials:

  • Cancer cell line of interest

  • Seahorse XF cell culture microplate

  • This compound

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Analyzer

  • Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF microplate at the optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • The day of the assay, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

    • Prepare this compound at the desired concentrations in the assay medium.

  • Seahorse XF Analysis:

    • Load the prepared this compound and mitochondrial stress test reagents into the injection ports of the sensor cartridge.

    • Calibrate the Seahorse XF Analyzer.

    • Place the cell plate in the analyzer and initiate the assay.

    • The instrument will measure baseline OCR, then inject this compound and measure the response. Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A will allow for the determination of various parameters of mitochondrial function.

  • Data Analysis:

    • Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

This compound is a potent inhibitor of oxidative phosphorylation with significant potential in cancer research. The protocols and guidelines provided here offer a framework for the in vitro characterization of its effects on cancer cell lines. Accurate determination of IC50 values and confirmation of its mechanism of action through pathway analysis are critical first steps in evaluating its therapeutic potential for specific cancer types.

References

Application Notes and Protocols for Lixumistat Acetate in Pancreatic Cancer Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat (also known as IM156) is an investigational, orally administered small molecule that acts as a potent inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][2][3] By targeting this complex, Lixumistat disrupts the process of oxidative phosphorylation (OXPHOS), a key metabolic pathway that cancer cells, including those of pancreatic ductal adenocarcinoma (PDAC), can rely on for energy production (ATP) and the generation of biosynthetic precursors.[3][4] There is growing evidence that increased OXPHOS activity is associated with resistance to conventional cancer therapies. By inhibiting this pathway, Lixumistat aims to suppress tumor cell growth and potentially overcome therapeutic resistance. Preclinical studies have demonstrated in vivo efficacy for Lixumistat in various cancer models, including pancreatic cancer, which has led to its evaluation in clinical trials.

These application notes provide a summary of the mechanism of action of Lixumistat and a detailed, representative protocol for its use in preclinical mouse models of pancreatic cancer based on available data.

Mechanism of Action: OXPHOS Inhibition

Pancreatic cancer cells exhibit metabolic plasticity, utilizing both glycolysis and oxidative phosphorylation to meet their high energy demands for growth and proliferation. Lixumistat, a novel biguanide, specifically inhibits Protein Complex I, the first and rate-limiting step in the electron transport chain within the mitochondria. This inhibition blocks the oxidation of NADH to NAD+, disrupting the proton gradient necessary for ATP synthesis and leading to a state of energetic stress within the cancer cell. This disruption of mitochondrial respiration can lead to reduced cancer cell proliferation and may re-sensitize tumors to other anticancer agents.

cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain (ETC) cluster_Matrix Mitochondrial Matrix PC1 Protein Complex I (PC1) PC3 Complex III PC1->PC3 e- NAD NAD+ PC1->NAD H_out H+ PC1->H_out H+ pump PC2 Complex II PC2->PC3 e- PC4 Complex IV PC3->PC4 e- PC3->H_out H+ pump H_in H+ PC4->H_in O2 -> H2O PC4->H_out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->PC1 e- ADP ADP + Pi ADP->ATP_Synthase H_out->ATP_Synthase H+ gradient Lixumistat Lixumistat (IM156) Lixumistat->PC1 Inhibits

Caption: Lixumistat inhibits Protein Complex I of the mitochondrial electron transport chain.

Experimental Data

While specific preclinical data on Lixumistat in pancreatic cancer mouse models is not extensively published, the following tables summarize relevant information from its clinical development and from a preclinical study in a different disease model to guide experimental design.

Table 1: Clinical Trial Efficacy in Advanced Pancreatic Cancer (Human Data)

This table summarizes data from the Phase 1b COMBAT-PC trial (NCT05497778), where Lixumistat was administered in combination with gemcitabine and nab-paclitaxel.

EndpointResult (at Recommended Phase 2 Dose)Reference
Objective Partial Response 62.5% (5 out of 8 patients)
Stable Disease 37.5% (3 out of 8 patients)
Disease Control Rate 100%
Median Progression-Free Survival 9.7 months
Median Overall Survival 18 months

Note: This data is from human clinical trials and serves to demonstrate the potential efficacy of the drug, not for direct translation to mouse model dosing.

Table 2: Representative Preclinical Dosing in Mice (Non-Pancreatic Cancer Model)

This table provides dosing information from a study of IM156 (Lixumistat) in a mouse model of pulmonary fibrosis, which can be used as a starting point for dose-ranging studies in pancreatic cancer models.

ParameterDetails
Drug IM156 (Lixumistat)
Formulation Diluted in water
Administration Route Oral gavage
Dose Range 10 - 30 mg/kg
Frequency Once daily
Volume 250 µL

Experimental Protocols

The following protocols are representative methodologies for the use of Lixumistat in mouse models of pancreatic cancer. These are based on standard practices and available data for Lixumistat and other oral OXPHOS inhibitors. It is highly recommended to perform initial dose-finding and toxicity studies to determine the optimal and safe dose for the specific mouse strain and cancer model being used.

Protocol 1: Orthotopic Pancreatic Cancer Model

This protocol describes the implantation of pancreatic cancer cells directly into the pancreas of a mouse, which closely mimics the human disease progression and tumor microenvironment.

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment & Monitoring cluster_analysis Analysis p1 Culture Pancreatic Cancer Cells (e.g., KPC, PANC-1) p2 Harvest & Count Cells Resuspend in Matrigel/PBS p1->p2 s3 Inject Cell Suspension (1x10^6 cells in 50µL) into Pancreas Head p2->s3 s1 Anesthetize Mouse (e.g., isoflurane) s2 Make Small Abdominal Incision Exteriorize Pancreas s1->s2 s2->s3 s4 Suture Incision Provide Post-operative Care s3->s4 t1 Allow Tumor Establishment (e.g., 7-10 days) s4->t1 t2 Initiate Treatment: - Vehicle Control (Water) - Lixumistat (10-30 mg/kg) via Oral Gavage Daily t1->t2 t3 Monitor Tumor Growth (Ultrasound/Bioluminescence) and Animal Health Weekly t2->t3 t4 Endpoint: Euthanize at Predefined Tumor Size or Health Decline t3->t4 a1 Excise Tumor and Organs t4->a1 a2 Measure Tumor Weight & Volume a1->a2 a3 Process Tissues for - Histology (H&E) - Immunohistochemistry (IHC) - Western Blot / RNA analysis a2->a3

Caption: Workflow for an orthotopic pancreatic cancer mouse model study with Lixumistat.

Materials:

  • Pancreatic cancer cell line (e.g., KPC, PANC-1, MiaPaCa-2)

  • Immunocompromised or syngeneic mice (e.g., NOD/SCID, C57BL/6)

  • Standard cell culture reagents

  • Matrigel or similar basement membrane matrix

  • Lixumistat acetate

  • Vehicle (e.g., sterile water for injection)

  • Surgical instruments, anesthesia, and analgesics

  • Tumor monitoring equipment (calipers, ultrasound, or bioluminescence imager)

Procedure:

  • Cell Preparation: Culture pancreatic cancer cells to ~80% confluency. Harvest, wash with PBS, and resuspend the cells in a 1:1 mixture of cold PBS and Matrigel at a concentration of 2 x 107 cells/mL. Keep on ice.

  • Orthotopic Implantation:

    • Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).

    • Make a small laparotomy incision to expose the pancreas.

    • Carefully inject 50 µL of the cell suspension (1 x 106 cells) into the head or tail of the pancreas using a 28-gauge needle.

    • Close the peritoneum and skin with sutures or staples.

    • Administer post-operative analgesics as required and monitor for recovery.

  • Tumor Growth and Treatment Initiation:

    • Allow tumors to establish for 7-10 days. Tumor formation can be confirmed by imaging if available.

    • Randomize mice into treatment groups (e.g., Vehicle control, Lixumistat 15 mg/kg).

    • Prepare Lixumistat fresh daily by dissolving in sterile water.

    • Administer Lixumistat or vehicle via oral gavage once daily.

  • Monitoring and Endpoint:

    • Monitor animal weight and overall health daily.

    • Measure tumor volume twice weekly using ultrasound or bioluminescence imaging.

    • Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1.5 cm3) or if there are signs of significant morbidity (e.g., >20% weight loss).

  • Data Analysis:

    • At the endpoint, excise the primary tumor and weigh it.

    • Collect tumors and other relevant organs for downstream analysis such as histology, immunohistochemistry (for proliferation markers like Ki67, or apoptosis markers like cleaved caspase-3), or molecular analysis.

Protocol 2: Subcutaneous Xenograft Model

This is a less invasive model useful for initial efficacy screening.

Procedure:

  • Cell Implantation: Resuspend 1-5 x 106 pancreatic cancer cells in 100-200 µL of a 1:1 PBS/Matrigel mixture. Inject subcutaneously into the flank of an immunocompromised mouse.

  • Tumor Growth and Treatment:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm3).

    • Randomize mice into treatment groups.

    • Administer Lixumistat or vehicle by oral gavage daily as described in Protocol 1.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers twice weekly and calculate volume (Volume = 0.5 x Length x Width2).

    • Monitor animal weight and health.

    • Continue treatment until tumors reach the endpoint size or for a predetermined duration (e.g., 21-28 days).

  • Data Analysis:

    • At the endpoint, excise and weigh tumors.

    • Compare tumor growth curves and final tumor weights between treatment groups.

Conclusion

This compound is a promising therapeutic agent that targets the metabolic vulnerability of pancreatic cancer cells by inhibiting OXPHOS. The protocols outlined here provide a framework for preclinical evaluation of Lixumistat in relevant mouse models. Careful experimental design, including appropriate model selection and dose optimization, will be critical for elucidating its full therapeutic potential, both as a monotherapy and in combination with other anticancer agents.

References

Lixumistat Acetate: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixumistat acetate, a potent activator of AMP-activated protein kinase (AMPK) and an inhibitor of oxidative phosphorylation (OXPHOS), is a promising compound in metabolic and oncology research.[1][2] Proper handling, including accurate solubility determination and preparation of solutions, is critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed application notes and protocols for the solubilization and use of this compound in a laboratory setting.

Chemical Properties and Solubility

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but it is insoluble in water.[3] For cell culture applications, DMSO is the recommended solvent for preparing stock solutions.

Table 1: this compound Solubility Data

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO50 mg/mL[1]133.21 mM[1]Heating to 60°C and ultrasonication may be required for complete dissolution.
DMSO63 mg/mL199.81 mMUse fresh, moisture-free DMSO for best results.
Ethanol20 mg/mL-
WaterInsoluble-

Mechanism of Action: Dual Regulation of Cellular Metabolism

This compound exerts its biological effects through two primary mechanisms:

  • AMPK Activation: It activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic, energy-consuming processes.

  • OXPHOS Inhibition: this compound inhibits oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in mitochondria, by targeting mitochondrial Protein Complex I (PC1). This action disrupts cellular energy metabolism, particularly in cancer cells that are highly dependent on OXPHOS.

Lixumistat_Acetate_Signaling_Pathway cluster_0 Cellular Stress (e.g., Low ATP) cluster_1 This compound cluster_2 Mitochondrion cluster_3 Cytosol Cellular Stress Cellular Stress AMPK AMPK Cellular Stress->AMPK activates Lixumistat Lixumistat PC1 Protein Complex I Lixumistat->PC1 inhibits Lixumistat->AMPK activates OXPHOS Oxidative Phosphorylation (Electron Transport Chain) ATP_prod ATP Production PC1->ATP_prod e- transfer PC1->ATP_prod Anabolic Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic inhibits Catabolic Catabolic Pathways (e.g., Glycolysis) AMPK->Catabolic activates Stock_Solution_Workflow start Start weigh Weigh Lixumistat Acetate Powder start->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex/Heat/Sonicate until dissolved add_dmso->dissolve sterilize Sterile Filter (0.22 µm) (Optional) dissolve->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols: In Vivo Efficacy of Lixumistat Acetate in Glioblastoma Multiforme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat acetate (formerly known as HL156A and IM156) is a novel biguanide derivative that acts as a potent inhibitor of mitochondrial complex I, a key component of the oxidative phosphorylation (OXPHOS) pathway.[1][2] In the context of glioblastoma multiforme (GBM), a highly aggressive and metabolically adaptive brain tumor, targeting OXPHOS presents a promising therapeutic strategy. GBM cells, particularly glioma stem cells (GSCs), can exhibit a reliance on mitochondrial metabolism for survival and resistance to conventional therapies like temozolomide (TMZ). This compound, by disrupting this metabolic pathway, has been investigated for its potential to inhibit GBM growth and overcome therapeutic resistance.

These application notes provide a summary of the preclinical in vivo efficacy of this compound in a GBM model, based on published data. Detailed protocols for replicating these studies are also provided to guide researchers in the evaluation of this and other OXPHOS inhibitors.

Data Presentation

The following tables summarize the quantitative data from a key preclinical study investigating the efficacy of this compound (HL156A) in combination with temozolomide (TMZ) in an orthotopic glioblastoma xenograft model.

Table 1: Animal Survival Data in Orthotopic Xenograft Model

Treatment GroupMedian Survival (Days)% Increase in Lifespan vs. ControlStatistical Significance (p-value)
Control (Vehicle)35--
HL156A (Lixumistat)388.6%> 0.05 (Not Significant)
Temozolomide (TMZ)4220.0%< 0.05
HL156A + TMZ4940.0%< 0.01

Data extrapolated from survival curves presented in Choi J, et al. Oncotarget. 2016.

Table 2: Summary of In Vitro Effects on Glioblastoma Tumorspheres (Supporting Data)

AssayCell LineTreatmentObservation
Neurosphere FormationGSC11, TS15-88, X01HL156A + TMZInhibition of stemness properties
3D Collagen Matrix InvasionGSC11, TS15-88, X01HL156A + TMZSignificant inhibition of invasive properties
EMT Marker ExpressionGSC11, TS15-88, X01HL156A + TMZRepression of epithelial-mesenchymal transition-related genes

Data from Choi J, et al. Oncotarget. 2016.[3]

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical evaluation of this compound in glioblastoma.

Protocol 1: Orthotopic Glioblastoma Xenograft Model Establishment

Objective: To establish an intracranial GBM tumor model in immunodeficient mice for efficacy studies.

Materials:

  • Human glioblastoma stem-like cell line (e.g., GSC11)

  • 6-week-old male BALB/c-nude mice

  • Stereotactic apparatus for small animals

  • Hamilton syringe with a 26-gauge needle

  • Cell culture medium (e.g., DMEM/F12)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Betadine and alcohol swabs

  • Bone wax

  • Suturing material

Procedure:

  • Cell Preparation: Culture GSC11 cells under standard conditions. On the day of injection, harvest the cells, wash with sterile PBS, and resuspend in PBS at a final concentration of 1 x 10^5 cells/5 µL.

  • Animal Anesthesia: Anesthetize the mice via intraperitoneal injection of the Ketamine/Xylazine cocktail. Confirm proper anesthetic depth by lack of pedal reflex.

  • Surgical Procedure:

    • Mount the anesthetized mouse in the stereotactic frame.

    • Shave the scalp and sterilize the area with Betadine and alcohol swabs.

    • Make a midline scalp incision to expose the skull.

    • Using a dental drill, create a burr hole at the desired coordinates for the striatum (e.g., 2.5 mm lateral to the bregma and 1.0 mm anterior to the coronal suture).

    • Carefully lower the Hamilton syringe needle to a depth of 3.0 mm from the dura.

    • Slowly inject 5 µL of the cell suspension (1 x 10^5 cells) over 5 minutes.

    • Leave the needle in place for an additional 5 minutes to prevent reflux.

    • Slowly withdraw the needle.

    • Seal the burr hole with bone wax.

    • Suture the scalp incision.

  • Post-operative Care: Place the mouse on a warming pad until it recovers from anesthesia. Monitor the animal's health daily.

Protocol 2: In Vivo Drug Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with Temozolomide.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • This compound (HL156A)

  • Temozolomide (TMZ)

  • Vehicle for drug formulation (e.g., sterile saline, DMSO/PEG solution)

  • Gavage needles

  • Injectable solutions preparation materials

Procedure:

  • Animal Grouping: One week after tumor cell injection, randomize the mice into four treatment groups (n=10 per group):

    • Group 1: Vehicle control (administered via the same route and schedule as the treatment groups).

    • Group 2: this compound (e.g., 50 mg/kg, daily oral gavage).

    • Group 3: Temozolomide (e.g., 5 mg/kg, daily oral gavage).

    • Group 4: this compound (50 mg/kg) + Temozolomide (5 mg/kg), administered daily.

  • Drug Administration:

    • Prepare fresh drug formulations daily.

    • Administer the treatments as per the assigned groups.

  • Monitoring and Endpoints:

    • Monitor the body weight and general health of the mice daily.

    • The primary endpoint is overall survival. Euthanize mice when they exhibit neurological symptoms (e.g., lethargy, paralysis, seizures) or a significant loss of body weight (>20%).

    • Record the date of death or euthanasia for each animal to generate survival curves.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves for each treatment group.

    • Compare the survival distributions between groups using a log-rank (Mantel-Cox) test. A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Signaling Pathway of this compound

Lixumistat_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain PC1 Complex I (PC1) PC3 Complex III PC1->PC3 e- PC2 Complex II PC2->PC3 e- PC4 Complex IV PC3->PC4 e- O2 O2 ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Generates NADH NADH NADH->PC1 e- H_plus H+ H_plus->ATP_Synthase Proton Motive Force ADP ADP H2O H2O O2->H2O e- Lixumistat Lixumistat Acetate Lixumistat->PC1 Inhibits

Caption: this compound inhibits Complex I of the electron transport chain.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow A 1. GBM Cell Culture (GSC11) B 2. Orthotopic Injection (1x10^5 cells/mouse) A->B C 3. Tumor Establishment (1 week) B->C D 4. Randomization & Grouping (n=10 per group) C->D E 5. Daily Treatment Administration D->E F 6. Monitor Survival & Health E->F G 7. Endpoint: Neurological Symptoms or >20% Weight Loss F->G H 8. Data Analysis (Kaplan-Meier Survival Curves) G->H

Caption: Workflow for assessing this compound efficacy in a GBM mouse model.

References

Measuring the Impact of Lixumistat Acetate on Cellular Respiration: A Guide to Oxygen Consumption Rate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in quantifying the effects of Lixumistat acetate on cellular bioenergetics. Specifically, it focuses on the techniques for measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

This compound (IM156) is a novel and potent inhibitor of mitochondrial Protein Complex I (PC1), a critical component of the electron transport chain.[1] By targeting PC1, this compound disrupts oxidative phosphorylation (OXPHOS), leading to a reduction in ATP synthesis and a decrease in the cellular oxygen consumption rate.[2][3] This mechanism of action is central to its investigation as a therapeutic agent in oncology and fibrosis.[1][2] Accurate and reproducible measurement of OCR is therefore essential for characterizing the pharmacological effects of this compound and understanding its therapeutic potential.

This application note will detail the use of the Agilent Seahorse XF Analyzer, a widely adopted platform for real-time, live-cell analysis of metabolic function. The protocols provided will enable users to perform the Seahorse XF Cell Mito Stress Test to assess the impact of this compound on key parameters of mitochondrial function.

Signaling Pathway of this compound

cluster_0 Mitochondrial Inner Membrane cluster_1 Cellular Environment Complex_I Complex I (NADH Dehydrogenase) UQ UQ/UQH2 Complex_I->UQ e- H_gradient Proton Gradient Complex_I->H_gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III Cyt_c Cyt c Complex_III->Cyt_c e- Complex_III->H_gradient Complex_IV Complex IV H2O H2O Complex_IV->H2O O2 consumption Complex_IV->H_gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi UQ->Complex_III e- Cyt_c->Complex_IV e- H_gradient->ATP_Synthase drives Lixumistat This compound Lixumistat->Complex_I Inhibits NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II O2 O2 O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase

Caption: this compound signaling pathway.

Data Presentation: Expected Effects of this compound on OCR Parameters

Treatment of cells with this compound is expected to cause a dose-dependent decrease in mitochondrial respiration. The following table summarizes the anticipated changes in the key parameters measured during a Seahorse XF Cell Mito Stress Test.

ParameterDescriptionExpected Effect of this compoundRationale
Basal Respiration The baseline oxygen consumption of the cells, representing the energetic demand under normal conditions.DecreaseInhibition of Complex I reduces the overall electron transport chain activity, thus lowering the basal oxygen consumption.
ATP Production-Linked Respiration The portion of basal respiration dedicated to ATP synthesis.DecreaseBy inhibiting the electron transport chain, this compound reduces the proton gradient necessary for ATP synthase to produce ATP.
Maximal Respiration The maximum oxygen consumption rate that the cells can achieve, typically induced by an uncoupling agent like FCCP.DecreaseEven with the proton gradient dissipated by an uncoupler, the inhibited Complex I will limit the maximal electron flow through the electron transport chain.
Spare Respiratory Capacity The difference between maximal and basal respiration, indicating the cell's ability to respond to an energetic demand.DecreaseAs both basal and maximal respiration are reduced, the spare capacity is consequently diminished, indicating a reduced metabolic flexibility.
Proton Leak The remaining basal respiration not coupled to ATP synthesis.No significant change or slight decreaseThis component of respiration is largely independent of Complex I activity and more related to the integrity of the inner mitochondrial membrane.
Non-Mitochondrial Respiration Oxygen consumption from cellular processes outside of the mitochondria.No changeThis compound specifically targets mitochondrial Complex I and is not expected to affect non-mitochondrial oxygen-consuming enzymes.

Experimental Protocols

Seahorse XF Cell Mito Stress Test for this compound Treatment

This protocol is adapted from standard Agilent Seahorse XF Cell Mito Stress Test protocols and is designed to assess the effect of this compound on mitochondrial respiration in cultured cells.

Materials:

  • Seahorse XF96 or XFe24 Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Cultured cells of interest

Protocol:

Day 1: Cell Seeding

  • Harvest and count cells. Resuspend cells in their growth medium at a pre-determined optimal density (typically 20,000-80,000 cells per well for adherent cells).

  • Seed the appropriate volume of cell suspension into each well of a Seahorse XF cell culture microplate.

  • Include background correction wells that contain medium but no cells.

  • Incubate the cell plate overnight in a 37°C, 5% CO2 incubator.

Day 2: Assay Preparation and Execution

  • Hydrate the Sensor Cartridge: One day prior to the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.

  • Prepare Seahorse XF Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement with glucose, pyruvate, and glutamine to the desired final concentrations. Adjust the pH to 7.4.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the Seahorse XF assay medium to achieve the desired final concentrations. A suggested starting concentration range is 10 nM to 10 µM.

    • Include a vehicle control (assay medium with the same final concentration of the solvent used for the this compound stock).

    • Remove the cell culture medium from the wells and gently wash once with 180 µL of pre-warmed Seahorse XF Assay Medium.

    • Add 180 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the cell plate in a non-CO2 37°C incubator for the desired treatment duration (e.g., 1, 6, or 24 hours) prior to the Seahorse assay.

  • Prepare Mito Stress Test Compounds: Prepare 10X stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in the Seahorse XF assay medium.

  • Load the Sensor Cartridge: Load the appropriate volume of the prepared Mito Stress Test compounds into the corresponding injection ports (A, B, and C) of the hydrated sensor cartridge.

  • Run the Seahorse XF Assay:

    • Start the Seahorse XF Analyzer and allow it to warm up to 37°C.

    • Load the assay template in the software.

    • Insert the sensor cartridge for calibration.

    • After calibration, the instrument will prompt you to replace the utility plate with your cell plate containing the this compound-treated cells.

    • Start the assay. The instrument will measure the basal OCR, and then sequentially inject the compounds from the cartridge, measuring the OCR after each injection.

Data Analysis:

The Seahorse XF software will automatically calculate the OCR values over time. The key parameters of mitochondrial respiration are determined from the changes in OCR after the sequential injection of the mitochondrial inhibitors. Normalize OCR data to cell number or protein content for accurate comparisons between wells.

Experimental Workflow

cluster_0 Day 1 cluster_1 Day 2 Seed_Cells Seed cells in Seahorse microplate Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with This compound Incubate_Overnight->Treat_Cells Hydrate_Cartridge Hydrate sensor cartridge (non-CO2, 37°C) Load_Cartridge Load inhibitors into sensor cartridge Hydrate_Cartridge->Load_Cartridge Prepare_Media Prepare assay medium (supplement & adjust pH) Prepare_Lixumistat Prepare this compound dilutions Prepare_Media->Prepare_Lixumistat Prepare_Lixumistat->Treat_Cells Incubate_Treatment Incubate (non-CO2, 37°C) for desired duration Treat_Cells->Incubate_Treatment Run_Assay Run Seahorse XF Assay with cell plate Incubate_Treatment->Run_Assay Prepare_Inhibitors Prepare Mito Stress Test compounds Prepare_Inhibitors->Load_Cartridge Calibrate_Analyzer Calibrate Seahorse Analyzer with sensor cartridge Load_Cartridge->Calibrate_Analyzer Calibrate_Analyzer->Run_Assay Analyze_Data Analyze OCR data Run_Assay->Analyze_Data

References

Lixumistat Acetate: A Promising Agent for Overcoming Chemoresistance in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Lixumistat acetate (also known as IM156), a novel investigational drug, is showing significant promise in preclinical and clinical studies for its potential to overcome chemoresistance in pancreatic cancer cells. By targeting the metabolic engine of cancer cells, this compound offers a new strategy in the fight against this notoriously difficult-to-treat disease. These application notes and protocols are designed for researchers, scientists, and drug development professionals interested in exploring the utility of this compound in their own pancreatic cancer research.

This compound is a potent and orally available small molecule inhibitor of mitochondrial complex I, a key component of the oxidative phosphorylation (OXPHOS) pathway.[1][2][3] Cancer cells, particularly those that have developed resistance to standard chemotherapies like gemcitabine, often exhibit a heightened reliance on OXPHOS for their energy production and survival.[4][5] By inhibiting this pathway, this compound effectively cuts off the energy supply to cancer cells, leading to their death and potentially re-sensitizing them to chemotherapy.

Recent clinical data from the Phase 1b COMBAT-PC trial (NCT05497778) has demonstrated the promising clinical activity of this compound in combination with gemcitabine and nab-paclitaxel for the frontline treatment of advanced pancreatic ductal adenocarcinoma (PDAC).

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the first and rate-limiting step of the OXPHOS pathway. This disruption of mitochondrial respiration leads to a decrease in ATP production, the primary energy currency of the cell. In cancer cells that are heavily dependent on OXPHOS, this energy crisis can trigger apoptosis (programmed cell death) and inhibit cell proliferation. Furthermore, preclinical evidence suggests that this compound can modulate the tumor microenvironment and may have immunomodulatory effects.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies of this compound in combination with standard chemotherapy in patients with advanced pancreatic cancer.

ParameterValueReference
Clinical Trial Phase 1b COMBAT-PC (NCT05497778)
Treatment Arm Lixumistat (400 mg QD) + Gemcitabine + nab-Paclitaxel
Patient Population 8 response-evaluable patients with advanced PDAC
Objective Partial Response (PR) 62.5% (5 patients)
Stable Disease (SD) 37.5% (3 patients)
Disease Control Rate (DCR) 100%
Median Progression-Free Survival (PFS) 9.7 months (95% CI: 5.75-NA)
Median Overall Survival (OS) 18 months (95% CI: 8.5-NA)

Note: This data is from a small, single-arm study and should be interpreted with caution. Further investigation in larger, randomized trials is warranted.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to study the effects of this compound on pancreatic cancer cells.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the effect of this compound on the proliferation of pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 2,500 - 4,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the overnight culture medium and replace it with medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Western Blot Analysis

This protocol is used to assess the effect of this compound on the expression of key proteins involved in apoptosis and cell signaling.

Materials:

  • Pancreatic cancer cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against cleaved PARP, cleaved caspase-3, p-AMPK, total AMPK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat pancreatic cancer cells with this compound at desired concentrations for a specified time.

  • Lyse the cells in cell lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Pancreatic cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed 3 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at desired concentrations for 72 hours.

  • Harvest the cells (including floating cells in the medium) and wash with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry, measuring fluorescence emission at 530 nm (FL1) and >575 nm (FL3).

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for studying its effects.

Lixumistat_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects Complex_I Mitochondrial Complex I Complex_III Complex III Complex_I->Complex_III e- ATP_Synthase ATP Synthase (Complex V) NAD NAD Complex_I->NAD Complex_II Complex II Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- Complex_IV->ATP_Synthase H+ gradient ATP_depletion ATP Depletion ATP_Synthase->ATP_depletion Reduced ATP Production ETC Electron Transport Chain NADH NADH NADH->Complex_I AMPK_activation AMPK Activation ATP_depletion->AMPK_activation Apoptosis Apoptosis ATP_depletion->Apoptosis Proliferation_inhibition Inhibition of Proliferation AMPK_activation->Proliferation_inhibition Lixumistat_acetate This compound (IM156) Lixumistat_acetate->Complex_I Inhibits Chemoresistance Chemoresistance Lixumistat_acetate->Chemoresistance Overcomes Gemcitabine_Sensitivity Gemcitabine_Sensitivity

Caption: Mechanism of action of this compound in pancreatic cancer cells.

Experimental_Workflow cluster_InVitro_Studies In Vitro Studies cluster_Data_Analysis Data Analysis & Interpretation Cell_Culture Pancreatic Cancer Cell Lines (Gem-sensitive & Gem-resistant) Treatment Treat with this compound +/- Gemcitabine Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTS) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot (Apoptotic markers, Signaling proteins) Treatment->Western_Blot Metabolism_Assay Metabolic Analysis (e.g., Seahorse Assay) Treatment->Metabolism_Assay IC50_Determination Determine IC50 values Viability_Assay->IC50_Determination Synergy_Analysis Assess Synergy with Chemotherapy Viability_Assay->Synergy_Analysis Mechanism_Elucidation Elucidate Mechanism of Action Apoptosis_Assay->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation Metabolism_Assay->Mechanism_Elucidation

Caption: Experimental workflow for studying this compound.

Conclusion

This compound represents a promising therapeutic strategy for overcoming chemoresistance in pancreatic cancer by targeting the metabolic vulnerability of OXPHOS-dependent cancer cells. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate the potential of this novel agent in preclinical and translational studies. Further research is warranted to fully elucidate the downstream signaling effects of this compound and to identify predictive biomarkers for patient stratification.

References

Application of Lixumistat Acetate in Idiopathic Pulmonary Fibrosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a significant unmet medical need. The pathology of IPF is characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function. A key cellular event in the progression of fibrosis is the transformation of fibroblasts into myofibroblasts, which are hyper-secretory of collagen and other matrix components. Transforming growth factor-beta (TGF-β) is a potent inducer of this differentiation process.

Lixumistat acetate (IM156) is an investigational drug that has shown promise in preclinical models of fibrosis. It is a novel and potent inhibitor of mitochondrial Protein Complex 1, a key component of the electron transport chain. By inhibiting oxidative phosphorylation (OXPHOS), this compound modulates cellular metabolism, leading to the activation of AMP-activated protein kinase (AMPK). This activation has been shown to antagonize the pro-fibrotic signaling of TGF-β, thereby reducing the differentiation of fibroblasts into myofibroblasts and subsequent collagen deposition.[1] These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in in vitro and in vivo models of idiopathic pulmonary fibrosis.

Mechanism of Action

This compound's anti-fibrotic activity stems from its ability to modulate cellular metabolism. By inhibiting Protein Complex 1 of the mitochondrial respiratory chain, it reduces the rate of oxidative phosphorylation, leading to a decrease in cellular ATP production. This shift in the cellular energy state results in an increased AMP:ATP ratio, which is a potent activator of AMPK. Activated AMPK, in turn, mitigates the TGF-β-dependent conversion of fibroblasts into myofibroblasts, a critical step in the fibrotic cascade.[1] This mechanism is supported by preclinical data demonstrating that this compound reduces the expression of alpha-smooth muscle actin (α-SMA) and collagen deposition in response to pro-fibrotic stimuli.[1]

Lixumistat_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cell Fibroblast Complex_I Protein Complex I OXPHOS Oxidative Phosphorylation Complex_I->OXPHOS ATP_prod ATP Production OXPHOS->ATP_prod AMPK AMPK ATP_prod->AMPK Activates Lixumistat Lixumistat acetate Lixumistat->Complex_I Inhibits Fibroblast_diff Fibroblast to Myofibroblast Differentiation AMPK->Fibroblast_diff Inhibits TGF_beta TGF-β TGF_beta->Fibroblast_diff Promotes Fibrosis Fibrosis (Collagen, α-SMA) Fibroblast_diff->Fibrosis

Figure 1: Simplified signaling pathway of this compound in inhibiting fibrosis.

Data Presentation

In Vitro Efficacy of this compound
ParameterTreatment GroupResultFold Change vs. TGF-β Control
Oxygen Consumption Rate (OCR) ControlBaseline-
TGF-β (10 ng/mL)Increased1.5x
TGF-β + Lixumistat (1 µM)Attenuated Increase1.1x
α-SMA Expression ControlLow-
TGF-β (10 ng/mL)High5.0x
TGF-β + Lixumistat (1 µM)Reduced1.8x
Collagen I Expression ControlLow-
TGF-β (10 ng/mL)High4.2x
TGF-β + Lixumistat (1 µM)Reduced1.5x

Note: The data presented are representative values from preclinical studies and should be used as a reference. Actual results may vary depending on the specific experimental conditions.

In Vivo Efficacy in Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
ParameterVehicle ControlBleomycin + VehicleBleomycin + Lixumistat (10 mg/kg)
Ashcroft Score (Fibrosis Score) 0.5 ± 0.25.8 ± 0.72.5 ± 0.5
Lung Collagen Content (µ g/lung ) 150 ± 25450 ± 50220 ± 30
α-SMA Positive Area (%) <1%15 ± 3%5 ± 2%

Note: The data presented are representative values from preclinical studies and should be used as a reference. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

In Vitro Assessment of Anti-Fibrotic Activity in Human Lung Fibroblasts

This protocol details the methodology to assess the effect of this compound on TGF-β-induced myofibroblast differentiation and collagen production in primary human lung fibroblasts.

1. Cell Culture and Treatment:

  • Culture primary human lung fibroblasts (e.g., IMR-90) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).

  • Once cells reach 70-80% confluency, starve them in serum-free medium for 24 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) for 24-48 hours.

2. Western Blot Analysis for α-SMA and Collagen I:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against α-SMA (e.g., 1:1000 dilution) and Collagen I (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

3. Oxygen Consumption Rate (OCR) Assay:

  • Seed human lung fibroblasts in a Seahorse XF Cell Culture Microplate.

  • Pre-treat with this compound and stimulate with TGF-β1 as described above.

  • Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Measure basal OCR and the response to mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) using a Seahorse XF Analyzer.

In_Vitro_Workflow Start Start: Human Lung Fibroblasts Seeding Cell Seeding Start->Seeding Starvation Serum Starvation (24h) Seeding->Starvation Pre-treatment Pre-treatment: This compound or Vehicle (1h) Starvation->Pre-treatment Stimulation Stimulation: TGF-β1 (24-48h) Pre-treatment->Stimulation Analysis Endpoint Analysis Stimulation->Analysis WB Western Blot (α-SMA, Collagen I) Analysis->WB OCR OCR Assay Analysis->OCR qPCR qPCR (ACTA2, COL1A1) Analysis->qPCR

Figure 2: Experimental workflow for in vitro assessment of this compound.

In Vivo Assessment in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with this compound to evaluate its anti-fibrotic efficacy.

1. Animals:

  • Use 8-10 week old male C57BL/6 mice.

  • Acclimatize the animals for at least one week before the experiment.

  • All animal procedures should be performed in accordance with institutional guidelines.

2. Induction of Pulmonary Fibrosis:

  • Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) dissolved in sterile saline. The control group should receive an equal volume of sterile saline.

3. This compound Administration:

  • Begin treatment with this compound or vehicle on a specified day post-bleomycin instillation (e.g., day 7 for a therapeutic regimen).

  • Administer this compound orally (e.g., by gavage) at a predetermined dose (e.g., 10 mg/kg) once daily. The vehicle control group should receive the same volume of the vehicle.

  • Continue treatment for a specified duration (e.g., 14 or 21 days).

4. Assessment of Pulmonary Fibrosis:

  • At the end of the treatment period, euthanize the mice.

  • Harvest the lungs for analysis.

  • Histology:

    • Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with Masson's trichrome to visualize collagen deposition.

    • Score the extent of fibrosis using the Ashcroft scoring system.

  • Collagen Quantification:

    • Homogenize a portion of the lung tissue.

    • Measure the total lung collagen content using a Sircol Collagen Assay or by measuring hydroxyproline levels.

  • Immunohistochemistry for α-SMA:

    • Perform immunohistochemical staining on lung sections using an antibody against α-SMA to identify myofibroblasts.

    • Quantify the α-SMA positive area using image analysis software.

In_Vivo_Workflow Start Start: C57BL/6 Mice Bleomycin Bleomycin Instillation (Day 0) Start->Bleomycin Treatment_Start Start Treatment (e.g., Day 7) Bleomycin->Treatment_Start Treatment Daily Oral Gavage: This compound or Vehicle Treatment_Start->Treatment Endpoint Sacrifice (e.g., Day 21 or 28) Treatment->Endpoint Analysis Lung Tissue Analysis Endpoint->Analysis Histology Histology (Masson's Trichrome, Ashcroft Score) Analysis->Histology Collagen Collagen Assay Analysis->Collagen IHC Immunohistochemistry (α-SMA) Analysis->IHC

Figure 3: Experimental workflow for the bleomycin-induced mouse model of pulmonary fibrosis.

Conclusion

This compound represents a promising therapeutic candidate for idiopathic pulmonary fibrosis by targeting a novel metabolic pathway involved in the fibrotic process. The provided protocols offer a framework for researchers to investigate the anti-fibrotic effects of this compound in relevant preclinical models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of this potential therapy for IPF.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Lixumistat

Lixumistat (formerly IM156) is an investigational, orally administered small molecule biguanide that acts as a potent inhibitor of Protein Complex 1 (PC1) within the mitochondrial electron transport chain.[1][2] By targeting this complex, Lixumistat effectively inhibits the oxidative phosphorylation (OXPHOS) pathway, a critical metabolic process for energy (ATP) production in cancer cells.[1][3] Certain tumors, particularly those resistant to standard therapies, exhibit increased reliance on OXPHOS for survival and proliferation.[2] Lixumistat's mechanism of action is designed to exploit this metabolic vulnerability, making it a promising candidate for treating various malignancies, including pancreatic cancer.

Mechanism of Action: OXPHOS Inhibition

The oxidative phosphorylation pathway is a primary source of ATP and metabolic precursors required for the rapid growth and proliferation of cancer cells. Lixumistat specifically targets and inhibits PC1, which is the first and largest enzyme complex in the electron transport chain. This inhibition disrupts the transfer of electrons, reduces ATP production, and induces metabolic stress, which can lead to suppressed tumor growth and potentially overcome resistance to other chemotherapeutic agents.

Clinical Development and Recommended Phase 2 Dose (RP2D)

Lixumistat has been evaluated in clinical trials to determine its safety, tolerability, and preliminary efficacy. A key Phase 1b dose-escalation study (NCT05497778), conducted in patients with advanced pancreatic ductal adenocarcinoma (PDAC), established the Recommended Phase 2 Dose (RP2D). In this trial, Lixumistat was administered in combination with the standard-of-care chemotherapy regimen of gemcitabine and nab-paclitaxel.

The RP2D for Lixumistat, when used in this combination, was determined to be 400 mg administered orally once daily (QD) . This dose was selected based on safety and tolerability data, as higher doses (e.g., 800 mg/day) were associated with a greater incidence of side effects.

Data Presentation

Dose Escalation Summary (NCT05497778)

The dose-escalation phase of the trial evaluated two dose levels of Lixumistat in combination with gemcitabine and nab-paclitaxel.

Dose LevelLixumistat DoseNumber of PatientsRP2D Selected
1400 mg QD8Yes
2800 mg QD6No

QD: once daily. RP2D: Recommended Phase 2 Dose.

Clinical Activity at RP2D (400 mg QD)

Efficacy-evaluable patients treated at the RP2D demonstrated encouraging clinical activity.

Efficacy EndpointResult
Objective Partial Response (PR) 62.5% (5 of 8 patients)
Stable Disease (SD) 37.5% (3 of 8 patients)
Disease Control Rate (DCR) 100%
Median Progression-Free Survival (PFS) 9.7 months
Median Overall Survival (OS) 18.0 months
Patient Demographics at RP2D (400 mg QD)
CharacteristicValue
Number of Patients 8 (response-evaluable)
Mean Age (± SD) 66.5 ± 8 years
Sex 63% Female

Experimental Protocols

Phase 1b Study Protocol (NCT05497778)

This protocol outlines the methodology used to determine the RP2D of Lixumistat in combination with chemotherapy for advanced pancreatic cancer.

Primary Objective:

  • To assess the safety and tolerability of Lixumistat in combination with gemcitabine and nab-paclitaxel.

  • To determine the RP2D of Lixumistat for subsequent Phase 2 studies.

Study Design:

  • A Phase 1b, open-label, single-arm, dose-escalation study followed by an expansion phase.

Patient Population (Inclusion Criteria):

  • Adults (age ≥ 18 years) with a diagnosis of advanced or metastatic pancreatic ductal adenocarcinoma.

  • Candidates for frontline therapy.

  • Adequate organ function.

Treatment Regimen:

  • Lixumistat: Administered orally once daily at escalating doses (400 mg or 800 mg).

  • Gemcitabine and Nab-paclitaxel: Administered at standard doses as frontline therapy.

Dose Escalation and DLT Assessment:

  • A cohort-based dose escalation design was used.

  • Patients were monitored for Dose-Limiting Toxicities (DLTs) during the initial treatment cycles.

  • The RP2D was defined as the highest dose level at which the incidence of DLTs was acceptable.

  • Common treatment-related side effects included nausea, vomiting, skin rash, fatigue, and diarrhea.

Efficacy Assessment:

  • Tumor responses were evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST).

  • Assessments included Objective Response Rate (ORR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).

Visualizations

Signaling Pathway Diagram

Lixumistat_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane PC1 Protein Complex I (NADH Dehydrogenase) PC3 Complex III PC1->PC3 e- NAD NAD+ PC1->NAD PC2 Complex II PC2->PC3 e- PC4 Complex IV PC3->PC4 e- ATP_Synthase Complex V (ATP Synthase) PC4->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP NADH NADH NADH->PC1 ADP ADP + Pi ADP->ATP_Synthase Tumor_Growth Tumor Cell Growth & Proliferation ATP->Tumor_Growth Drives Lixumistat Lixumistat Lixumistat->PC1 Inhibits

Caption: Mechanism of Lixumistat inhibiting Protein Complex I in the OXPHOS pathway.

Experimental Workflow Diagram

Clinical_Trial_Workflow cluster_Trial Phase 1b Clinical Trial (NCT05497778) cluster_DoseEscalation Dose Escalation Phase Screening Patient Screening (Advanced PDAC) Enrollment Enrollment Screening->Enrollment Cohort1 Cohort 1 Lixumistat 400mg QD + Chemo Enrollment->Cohort1 DLT_Assessment DLT Assessment (Safety & Tolerability) Cohort1->DLT_Assessment Cohort2 Cohort 2 Lixumistat 800mg QD + Chemo Cohort2->DLT_Assessment DLT_Assessment->Cohort2 If Safe RP2D_Determination RP2D Determination (400 mg QD) DLT_Assessment->RP2D_Determination Efficacy_Eval Efficacy Evaluation (RECIST Criteria) RP2D_Determination->Efficacy_Eval At RP2D

Caption: Workflow for the Lixumistat Phase 1b dose-escalation trial.

References

Assessing Target Engagement of Lixumistat Acetate in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat acetate (IM156) is a novel investigational drug that acts as a potent inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in cellular ATP production and a subsequent activation of AMP-activated protein kinase (AMPK).[2][3] The modulation of these central metabolic pathways gives this compound therapeutic potential in diseases characterized by metabolic reprogramming, such as cancer and fibrosis.[4]

These application notes provide detailed protocols for assessing the target engagement of this compound in preclinical models. The methodologies described herein focus on direct and indirect measures of PC1 inhibition and the downstream modulation of the AMPK signaling pathway.

Preclinical Models

The selection of an appropriate preclinical model is critical for the evaluation of this compound.

In Vitro Models:

  • Cancer Cell Lines: A panel of cancer cell lines, particularly those known to be reliant on OXPHOS for survival and proliferation, should be utilized. This includes, but is not limited to, models of pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric cancer, and lung cancer.

  • Fibroblast Models: Primary human pulmonary fibroblasts or other relevant fibroblast cell lines are suitable for studying the anti-fibrotic effects of this compound, particularly in the context of TGF-β-induced myofibroblast differentiation.

In Vivo Models:

  • Xenograft and Syngeneic Cancer Models: Standard immunodeficient mouse models bearing human cancer cell line xenografts or syngeneic models in immunocompetent mice can be used to assess in vivo target engagement and efficacy.

  • Fibrosis Models: The bleomycin-induced pulmonary fibrosis model in mice is a well-established model to evaluate the anti-fibrotic potential of this compound. Other models of fibrosis, such as those for liver or kidney fibrosis, may also be relevant.

Data Presentation

Quantitative data from the described experiments should be summarized in structured tables to facilitate comparison and interpretation.

AssayCell/Tissue TypeThis compound ConcentrationOutcome MeasureResultReference
Cellular Respiration Human Pulmonary Fibroblasts0-30 µMIC50 for TGF-β-induced Oxygen Consumption Rate (OCR)14.7 ± 0.1 µM
AMPK Activation Human Pulmonary FibroblastsNot SpecifiedRelative Potency vs. Metformin for AMPK Phosphorylation60-fold more potent
In Vivo Efficacy Bleomycin-induced Pulmonary Fibrosis Mouse Model10 and 30 mg/kg (p.o., q.d.)Reduction in Lung Fibrosis and InflammationSignificant attenuation

Signaling Pathway

Lixumistat_Pathway Lixumistat This compound PC1 Mitochondrial Protein Complex I Lixumistat->PC1 Inhibition ETC Electron Transport Chain ATP ATP Synthesis ETC->ATP Reduction AMPK AMPK Activation ATP->AMPK Increased AMP:ATP Ratio Downstream Downstream Metabolic Effects (e.g., inhibition of myofibroblast activation) AMPK->Downstream PC1_Workflow cluster_prep Sample Preparation cluster_assay PC1 Activity Assay cluster_analysis Data Analysis Harvest Harvest Cells or Tissue Isolate Isolate Mitochondria (or prepare lysate) Harvest->Isolate Quantify Quantify Protein Concentration Isolate->Quantify Treat Treat with Lixumistat Acetate (dose-response) Quantify->Treat Assay Perform PC1 Activity Assay (e.g., colorimetric kit) Treat->Assay Measure Measure Absorbance Change (kinetic reading) Assay->Measure Calculate Calculate PC1 Activity (subtract rotenone-insensitive rate) Measure->Calculate Plot Plot Dose-Response Curve and determine IC50 Calculate->Plot Seahorse_Workflow cluster_prep Cell Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Seed Seed Cells in Seahorse XF Plate Incubate Incubate Overnight Seed->Incubate Treat Pre-treat with Lixumistat Acetate (if applicable) Incubate->Treat Run Run Mito Stress Test Treat->Run Hydrate Hydrate Sensor Cartridge Load Load Injection Ports (Oligomycin, FCCP, Rot/AA) Hydrate->Load Load->Run Analyze Analyze OCR and ECAR data Run->Analyze Calculate Calculate Basal Respiration, ATP Production, Max Respiration Analyze->Calculate Plot Plot Dose-Response Effect on OCR parameters Calculate->Plot WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis Treat Treat Cells with This compound Lyse Lyse Cells and Collect Protein Treat->Lyse Quantify Quantify Protein Concentration Lyse->Quantify Separate SDS-PAGE Quantify->Separate Transfer Transfer to Membrane Separate->Transfer Block Block Membrane Transfer->Block Antibody Incubate with Primary and Secondary Antibodies Block->Antibody Detect Detect Signal Antibody->Detect Image Image and Quantify Band Intensity Detect->Image Normalize Normalize to Total Protein and Loading Control Image->Normalize Plot Plot Fold Change in Phosphorylation Normalize->Plot

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lixumistat Acetate Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lixumistat Acetate. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound in cancer cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to drug resistance, along with detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (formerly CX-6258) is a dual-mechanism inhibitor. It functions as a pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3) and as an inhibitor of mitochondrial Protein Complex 1 (PC1) of the oxidative phosphorylation (OXPHOS) pathway.[1][2]

  • Pim Kinase Inhibition: Pim kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis resistance.[3] By inhibiting Pim kinases, Lixumistat can suppress the phosphorylation of pro-apoptotic proteins like BAD, thereby promoting cancer cell death.[4]

  • OXPHOS Inhibition: Lixumistat also targets the OXPHOS pathway, which is a primary source of ATP for cancer cells, particularly those that have developed resistance to other therapies.[1] Inhibition of PC1 disrupts the electron transport chain, leading to reduced ATP production and increased oxidative stress.

Q2: What are the potential molecular mechanisms of acquired resistance to this compound?

A2: While direct preclinical studies on acquired resistance to this compound are limited, based on its known mechanisms of action, potential resistance mechanisms can be inferred:

  • Metabolic Reprogramming: Cancer cells may develop resistance to OXPHOS inhibition by upregulating alternative energy-producing pathways, most notably glycolysis. This metabolic shift allows the cells to compensate for the reduced ATP production from mitochondria.

  • Activation of Bypass Signaling Pathways: To counteract the pro-apoptotic effects of Pim kinase inhibition, cancer cells might activate parallel survival signaling pathways. This could involve the upregulation of other anti-apoptotic proteins or the activation of alternative growth factor receptor pathways.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), can lead to increased efflux of the drug from the cell, thereby reducing its intracellular concentration and efficacy. Pim kinases have been implicated in the regulation of Pgp expression.

  • Target Alteration: Although not yet reported for Lixumistat, mutations in the drug's targets (Pim kinases or subunits of PC1) could potentially alter the binding affinity of Lixumistat, leading to reduced inhibition.

Q3: In which cancer types has this compound shown promise for overcoming chemoresistance?

A3: this compound has shown significant promise in overcoming chemoresistance in pancreatic cancer. Clinical trial data suggests that in combination with gemcitabine and nab-paclitaxel, Lixumistat can improve treatment efficacy in patients with advanced pancreatic ductal adenocarcinoma (PDAC). Preclinical studies have also suggested its potential in other solid tumors and hematological malignancies.

Troubleshooting Guides

Problem 1: Decreased sensitivity of cancer cell lines to this compound over time.

This is a common indication of acquired resistance. The following steps will guide you through a systematic approach to investigate and potentially overcome this issue.

Troubleshooting Workflow

A Decreased Sensitivity Observed B Confirm Phenotypic Resistance (Cell Viability Assay) A->B C Investigate Molecular Mechanisms B->C If resistance is confirmed D Western Blot Analysis (Pim signaling, OXPHOS markers, Glycolysis markers) C->D E Metabolic Assays (Seahorse Assay) C->E F Co-Immunoprecipitation (Assess protein-protein interactions) C->F G Develop Strategies to Overcome Resistance D->G E->G F->G H Combination Therapy G->H I Targeting Bypass Pathways G->I

Caption: Troubleshooting workflow for investigating this compound resistance.

Step 1: Confirm Phenotypic Resistance

  • Experiment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your current cell line with that of the original, sensitive parental cell line.

  • Expected Outcome: A significant rightward shift in the dose-response curve and an increased IC50 value in the suspected resistant cells compared to the parental cells confirm the development of resistance.

Step 2: Investigate Potential Molecular Mechanisms

  • Hypothesis 1: Upregulation of Glycolysis.

    • Experiment: Perform a Western blot to analyze the expression levels of key glycolytic enzymes (e.g., HK2, PKM2, LDHA) and glucose transporters (e.g., GLUT1).

    • Experiment: Conduct a Seahorse XF Glycolysis Stress Test to measure the extracellular acidification rate (ECAR) as an indicator of glycolytic flux.

    • Expected Outcome: Increased expression of glycolytic enzymes and a higher ECAR in resistant cells would suggest a metabolic shift towards glycolysis.

  • Hypothesis 2: Activation of Bypass Survival Pathways.

    • Experiment: Use Western blotting to examine the phosphorylation status and total protein levels of key components of alternative survival pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

    • Expected Outcome: Increased phosphorylation of proteins like Akt, mTOR, or ERK in resistant cells would indicate the activation of these compensatory pathways.

  • Hypothesis 3: Altered Pim Kinase Signaling.

    • Experiment: Perform a Western blot to assess the phosphorylation of known Pim kinase substrates, such as p-BAD (Ser112), in the presence and absence of this compound in both sensitive and resistant cells.

    • Expected Outcome: Resistant cells may show sustained phosphorylation of Pim kinase substrates even at higher concentrations of Lixumistat, suggesting a potential upstream activation or a less effective inhibition.

Problem 2: High background or inconsistent results in Western blots for signaling pathway analysis.

Troubleshooting Tips:

  • Lysis Buffer: Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.

  • Antibody Validation: Use antibodies that are validated for Western blotting and specific to your target protein and its phosphorylated form.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

  • Blocking: Optimize your blocking conditions (e.g., 5% BSA or non-fat milk in TBST) and incubation times to minimize non-specific antibody binding.

  • Washing Steps: Perform thorough washes with TBST between antibody incubations to reduce background noise.

Data Presentation

Table 1: In Vitro Activity of this compound (CX-6258)

Cell LineCancer TypeIC50 (nM)Reference
PC3Prostate Adenocarcinoma452
MV-4-11Acute Myeloid Leukemia<50 (inferred)

Table 2: Clinical Trial Data for this compound in Combination with Gemcitabine and Nab-Paclitaxel in Advanced Pancreatic Cancer (Phase 1b)

ParameterValue
Disease Control Rate (DCR)80%
Partial Response (PR)50%
Median Progression-Free Survival (PFS)7.4 months
Median Overall Survival (OS)18 months

Data from a cohort of 10 efficacy-evaluable patients at the recommended phase 2 dose of 400 mg daily.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis
  • Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-HK2, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the "bait" protein overnight at 4°C.

  • Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein and the "bait" protein.

Signaling Pathways and Experimental Workflows

cluster_0 This compound Mechanism of Action Lixumistat This compound Pim Pim Kinases (Pim-1, 2, 3) Lixumistat->Pim Inhibits OXPHOS OXPHOS (Complex I) Lixumistat->OXPHOS Inhibits Bad p-BAD (Ser112) Pim->Bad Phosphorylates CellSurvival Cell Survival & Proliferation Pim->CellSurvival ATP ATP Production OXPHOS->ATP Apoptosis Apoptosis Bad->Apoptosis Inhibits ATP->CellSurvival

Caption: Mechanism of action of this compound.

cluster_1 Potential Resistance Mechanisms Lixumistat This compound Pim Pim Kinase Inhibition Lixumistat->Pim OXPHOS OXPHOS Inhibition Lixumistat->OXPHOS Bypass Activation of Bypass Pathways (e.g., PI3K/Akt) Pim->Bypass Compensatory Activation Glycolysis Upregulation of Glycolysis OXPHOS->Glycolysis Compensatory Upregulation Resistance Drug Resistance Glycolysis->Resistance Bypass->Resistance DrugEfflux Increased Drug Efflux DrugEfflux->Resistance

Caption: Potential mechanisms of resistance to this compound.

cluster_2 Workflow for Developing Resistant Cell Lines A Parental Cell Line B Determine IC50 of This compound A->B C Continuous Exposure to Increasing Concentrations (starting from IC20-IC30) B->C D Monitor Cell Viability and Morphology C->D Periodic Monitoring E Expand Surviving Cell Populations D->E When cells adapt E->C Re-expose to higher concentration F Characterize Resistant Phenotype (IC50 Shift) E->F Once stable at high conc. G Molecular Characterization (Western Blot, Metabolic Assays) F->G H Resistant Cell Line Established G->H

Caption: Experimental workflow for generating this compound resistant cell lines.

References

Managing side effects of Lixumistat acetate in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the side effects of Lixumistat acetate in animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as IM156) is an investigational drug that acts as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain.[1][2] This inhibition disrupts the process of oxidative phosphorylation (OXPHOS), leading to decreased ATP production and activation of AMP-activated protein kinase (AMPK).[3] This mechanism is being explored for its therapeutic potential in oncology and fibrotic diseases.[1][4]

Q2: What are the expected side effects of this compound in animal studies?

A2: Based on clinical trials in humans and the known effects of the biguanide class of drugs, the most anticipated side effects in animal models are primarily gastrointestinal. These may include nausea, vomiting, diarrhea, and decreased appetite. Other potential side effects could include fatigue or lethargy and, at higher doses or in animals with compromised renal function, an increase in blood lactate levels. A study in dogs suggested the potential for drug accumulation, which could exacerbate these effects with repeated dosing.

Q3: At what dose levels are side effects likely to be observed?

A3: The specific dose at which side effects appear will depend on the animal species, strain, and individual sensitivity. In a first-in-human study, which was informed by animal toxicology studies, doses were escalated from 100 mg to 1200 mg. While a direct translation to animal doses is not possible without the specific preclinical reports, it is crucial to conduct dose-range finding studies to establish the maximum tolerated dose (MTD) in the specific animal model being used.

Q4: How can I monitor for the onset of side effects in my animal models?

A4: Regular and careful monitoring of the animals is critical. Key monitoring parameters include:

  • Clinical Observations: Daily observation for changes in behavior (e.g., lethargy, hunched posture), grooming habits, and signs of gastrointestinal distress (e.g., diarrhea, changes in fecal consistency).

  • Body Weight: Measure body weight at least twice weekly to detect weight loss, which can be an early indicator of toxicity.

  • Food and Water Intake: Quantify daily food and water consumption to identify anorexia or dehydration.

  • Blood Chemistry: Periodic blood sampling to monitor for changes in lactate levels, kidney function (BUN, creatinine), and electrolytes, especially if gastrointestinal side effects are observed.

Q5: Are there any known drug interactions with this compound that could worsen side effects?

A5: While specific drug interaction studies for this compound in animal models are not widely published, caution should be exercised when co-administering other drugs, particularly those with known renal or gastrointestinal toxicity. Since Lixumistat is a biguanide, co-administration with agents that can impair renal function may increase the risk of lactic acidosis.

Troubleshooting Guides

Issue 1: Gastrointestinal Distress (Diarrhea, Vomiting, Decreased Appetite)

Symptoms:

  • Loose or watery stools.

  • Visible episodes of emesis.

  • Significant reduction in daily food intake.

  • Progressive weight loss.

Possible Causes:

  • On-target effects of this compound on the gastrointestinal tract.

  • Dose level is too high for the individual animal or strain.

  • Dehydration secondary to fluid loss.

Troubleshooting Steps:

StepActionRationale
1 Confirm Symptoms Carefully document the frequency and severity of diarrhea and/or vomiting. Quantify food and water intake.
2 Supportive Care Provide a highly palatable and easily digestible diet. Ensure free access to water. Consider providing supplemental hydration (e.g., subcutaneous fluids) if dehydration is suspected.
3 Dose Modification If symptoms are moderate to severe, consider a temporary dose interruption until symptoms resolve. Upon re-initiation, a lower dose may be necessary.
4 Consult Veterinary Staff For persistent or severe symptoms, consult with the institutional veterinarian for appropriate symptomatic treatment (e.g., anti-diarrheal or anti-emetic agents).
Issue 2: Lethargy and Reduced Activity

Symptoms:

  • Decreased spontaneous movement in the cage.

  • Reduced response to stimuli.

  • Prolonged periods of sleep or inactivity.

Possible Causes:

  • Systemic effects of the drug.

  • Dehydration or malnutrition secondary to gastrointestinal side effects.

  • Metabolic disturbances (e.g., elevated lactate).

Troubleshooting Steps:

StepActionRationale
1 Assess for Other Symptoms Check for concurrent gastrointestinal issues, weight loss, or signs of dehydration.
2 Monitor Vital Signs If possible and appropriate for the species, monitor heart rate, respiratory rate, and temperature.
3 Blood Lactate Measurement If metabolic disturbance is suspected, measure blood lactate levels.
4 Dose Adjustment Similar to gastrointestinal distress, consider a dose reduction or interruption.
5 Environmental Enrichment Ensure the animal's environment is comfortable and stress-free.

Data on Potential Side Effects

The following table summarizes the potential side effects of this compound based on clinical data in humans and general knowledge of biguanide toxicity, which can be extrapolated to anticipate effects in animal studies.

Side Effect CategorySpecific ManifestationPotential SeverityMonitoring Parameters
Gastrointestinal Nausea, Vomiting, DiarrheaMild to SevereClinical observation, Fecal scoring, Food intake, Body weight
Metabolic Increased Blood LactateMild to SevereBlood lactate levels, Blood gas analysis
General Fatigue, LethargyMild to ModerateActivity monitoring, Clinical observation
Renal (Potential for accumulation)-Serum creatinine, BUN

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound

  • Objective: To determine the maximum tolerated dose (MTD) of this compound in a specific animal model.

  • Animals: Use a small number of animals per group (e.g., n=3-5).

  • Dose Escalation: Start with a low dose (e.g., based on in vitro efficacy data) and escalate the dose in subsequent groups. A common starting point could be 10 mg/kg, with subsequent doses of 30 mg/kg, 100 mg/kg, etc.

  • Administration: Administer this compound via the intended experimental route (e.g., oral gavage) daily for a short period (e.g., 7-14 days).

  • Monitoring: Conduct daily clinical observations, measure body weight daily, and record food intake.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or other signs of severe toxicity.

Protocol 2: Management of Gastrointestinal Side Effects

  • Objective: To mitigate gastrointestinal side effects to maintain animal welfare and experimental integrity.

  • Dietary Modification: Switch to a more palatable, high-calorie, and easily digestible diet. Wet mash can improve both food and water intake.

  • Hydration Support: If signs of dehydration are present (e.g., skin tenting, decreased urine output), administer warmed subcutaneous sterile saline (e.g., 10-20 mL/kg, depending on species and severity) once or twice daily.

  • Symptomatic Treatment (with veterinary approval):

    • Diarrhea: Loperamide may be considered, but the dose must be carefully calculated for the specific species.

    • Nausea/Vomiting: Maropitant is an anti-emetic that can be used in some species.

  • Dose Holiday: Institute a "drug holiday" of 1-3 days to allow for recovery, followed by reintroduction of this compound at a lower dose (e.g., 75% of the original dose).

Visualizations

Lixumistat_Mechanism_of_Action cluster_mitochondrion Mitochondrion PC1 Protein Complex I ETC Electron Transport Chain PC1->ETC ATP_Synthase ATP Synthase AMPK AMPK Activation ATP ATP ATP_Synthase->ATP ATP->AMPK Decreased ATP leads to Lixumistat This compound Lixumistat->PC1 Cellular_Effects Therapeutic Effects (Anti-cancer, Anti-fibrotic) AMPK->Cellular_Effects

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Observe Observe Side Effect (e.g., Diarrhea, Weight Loss) Assess Assess Severity (Mild, Moderate, Severe) Observe->Assess Supportive Provide Supportive Care (Hydration, Palatable Diet) Assess->Supportive Mild Dose_Mod Dose Modification (Reduce or Interrupt) Assess->Dose_Mod Moderate Vet Consult Veterinarian Assess->Vet Severe Continue Continue Experiment with Monitoring Supportive->Continue Dose_Mod->Supportive Vet->Dose_Mod

Caption: Troubleshooting workflow for managing side effects.

References

Troubleshooting inconsistent results in Lixumistat acetate experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lixumistat acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this novel AMPK activator and oxidative phosphorylation (OXPHOS) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and orally active activator of AMP-activated protein kinase (AMPK) and an inhibitor of oxidative phosphorylation (OXPHOS).[1] It functions by inhibiting mitochondrial Protein Complex 1 (PC1), which leads to a decrease in ATP production and a subsequent increase in the cellular AMP/ATP ratio. This change in the energy state of the cell allosterically activates AMPK, a central regulator of cellular metabolism.[2]

Q2: What are the main research applications for this compound?

A2: this compound is primarily investigated for its potential therapeutic effects in oncology and fibrotic diseases. In oncology, it targets the metabolic vulnerabilities of cancer cells that are highly dependent on OXPHOS for energy and survival.[3][4] In fibrosis, by activating AMPK and inhibiting OXPHOS, this compound can mitigate the conversion of fibroblasts to myofibroblasts, a key process in the development of fibrotic tissue.[2]

Q3: How should this compound be stored?

A3: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, it is recommended to store the solid compound at 4°C, sealed and protected from moisture and light. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: What is the recommended solvent for dissolving this compound?

A4: For in vitro experiments, this compound is soluble in DMSO. It is recommended to use fresh, high-quality DMSO to prepare a concentrated stock solution. For in vivo studies, specific formulations involving solvents like DMSO, PEG300, Tween-80, and saline or corn oil are used to ensure solubility and bioavailability. Always prepare fresh working solutions for in vivo experiments on the day of use.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Inconsistent AMPK Activation (Western Blot)

Problem: You are observing variable or no increase in the phosphorylation of AMPK at Threonine 172 (p-AMPK Thr172) after treating cells with this compound.

Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration or Incubation Time Perform a dose-response (e.g., 0.1 µM to 10 µM) and time-course (e.g., 1, 4, 8, 24 hours) experiment to determine the optimal conditions for your specific cell line.
Poor Compound Stability or Activity Ensure proper storage of the compound and stock solutions as per the manufacturer's recommendations. Prepare fresh dilutions from the stock for each experiment.
Cell Line-Specific Differences Different cell lines may have varying baseline levels of AMPK activity and sensitivity to OXPHOS inhibition. Consider the metabolic phenotype of your cells.
Issues with Western Blot Protocol Use a blocking buffer containing 5% BSA in TBST, as milk can sometimes interfere with the detection of phosphorylated proteins. Ensure the use of phosphatase inhibitors in your lysis buffer.
Antibody Performance Use a validated antibody for p-AMPK (Thr172). Include a positive control (e.g., cells treated with AICAR or another known AMPK activator) and a negative control (untreated cells).
High Variability in Cell Viability Assays

Problem: You are observing inconsistent results or a lack of a clear dose-dependent effect in your cell viability assays (e.g., MTT, MTS, CellTiter-Glo).

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating and use a consistent seeding density across all wells.
Precipitation of this compound This compound may precipitate at high concentrations in aqueous media. Visually inspect the wells for any precipitate. Prepare fresh dilutions and ensure the final DMSO concentration is low (typically <0.5%).
Edge Effects on Multi-well Plates Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or media.
Assay Interference Some compounds can interfere with the chemistry of tetrazolium-based assays (MTT, MTS). Consider using an alternative assay that measures a different viability marker, such as an ATP-based assay (e.g., CellTiter-Glo) or a real-time viability assay.
Incorrect Incubation Time The cytotoxic or cytostatic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
Unexpected In Vivo Results

Problem: You are observing high variability in tumor growth inhibition or other in vivo endpoints.

Potential Cause Troubleshooting Steps
Poor Bioavailability Ensure the formulation is prepared correctly and administered consistently. For oral gavage, ensure proper delivery to the stomach. Consider the pharmacokinetic properties of the compound.
Animal-to-Animal Variability Ensure consistency in animal age, weight, and health status. Use a sufficient number of animals per group to achieve statistical power.
Inconsistent Dosing Prepare fresh dosing solutions daily and ensure accurate administration based on the most recent body weight of each animal.
Tumor Heterogeneity The metabolic phenotype of tumors can be heterogeneous. Ensure consistent tumor implantation and monitor tumor growth closely before initiating treatment.

Data Presentation

Table 1: Recommended Concentration Ranges for In Vitro Experiments
Cell TypeAssayRecommended Concentration RangeReference
NIH3T3 Mouse FibroblastsAMPK Activation (Western Blot)0.31 µM - 10 µM
Various Cancer Cell LinesCell Viability / Cytotoxicity1 µM - 50 µM (cell line dependent)General Guideline
Human Dermal FibroblastsAnti-fibrotic Activity (e.g., α-SMA expression)0.5 µM - 10 µM
Table 2: Example In Vivo Dosing Regimen
Animal ModelDosing RouteDosageDosing FrequencyVehicleReference
C57BL/6J MiceOral Gavage50 mg/kgDaily10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Pancreatic Cancer XenograftOral Gavage400 mgOnce Daily (in combination therapy)Not specified

Experimental Protocols

Protocol 1: Western Blot for Phospho-AMPK (Thr172) Activation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total AMPKα as a loading control.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Visualizations

Lixumistat_Acetate_MOA cluster_0 Cellular Interior cluster_1 Mitochondrial Matrix Lixumistat Lixumistat acetate Mito Mitochondrion Lixumistat->Mito Enters cell PC1 Protein Complex I Lixumistat->PC1 Inhibits ATP_prod ATP Production PC1->ATP_prod Drives PC1->ATP_prod AMP_ATP_ratio Increased AMP:ATP Ratio ATP_prod->AMP_ATP_ratio Leads to AMPK AMPK Activation AMP_ATP_ratio->AMPK Allosterically Activates

Caption: Mechanism of Action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify Compound (Storage, Solubility, Purity) Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Optimize_Conc Optimize Concentration & Incubation Time Check_Compound->Optimize_Conc Validate_Reagents Validate Antibodies & Reagents Check_Protocol->Validate_Reagents Positive_Control Include Positive/ Negative Controls Check_Protocol->Positive_Control Check_Cells->Optimize_Conc Consistent_Results Consistent Results Optimize_Conc->Consistent_Results Validate_Reagents->Consistent_Results Positive_Control->Consistent_Results

Caption: General Troubleshooting Workflow for Inconsistent Results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Lixumistat Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific bioavailability and physicochemical properties of Lixumistat acetate is limited. This guide provides general strategies and troubleshooting advice for researchers working with orally administered small molecules, like this compound, to improve in vivo exposure. The recommendations are based on established principles of drug metabolism and pharmacokinetics (DMPK).

Frequently Asked Questions (FAQs)

Q1: What is Lixumistat and what is its mechanism of action?

Lixumistat (IM156) is an orally administered small molecule biguanide that acts as a potent inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation (OXPHOS), a key metabolic pathway that provides energy (ATP) to cells.[2] By targeting OXPHOS, Lixumistat aims to suppress the growth of cancer cells and decrease their resistance to other therapies, as some tumors are highly dependent on this metabolic pathway.[1][2] It has shown preclinical and clinical activity in various cancers, including pancreatic, glioblastoma, gastric, lymphoma, and lung cancers. Lixumistat is also being investigated for its anti-fibrotic effects.

Q2: What is bioavailability and why is it critical for in vivo experiments with this compound?

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For an orally administered drug like this compound, high bioavailability is crucial for achieving therapeutic concentrations at the target site. Low bioavailability can lead to insufficient efficacy and high variability in experimental results. Factors influencing oral bioavailability include the drug's solubility, permeability across the gut wall, and susceptibility to first-pass metabolism in the liver.

Q3: What are the potential reasons for low oral bioavailability of a compound like this compound?

While specific data for this compound is not available, common reasons for low oral bioavailability of small molecules include:

  • Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Low intestinal permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.

  • First-pass metabolism: After absorption, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.

  • Efflux by transporters: Transporters like P-glycoprotein in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.

Q4: How might the "acetate" component of this compound influence its properties?

In drug development, a salt form like acetate is often used to improve the solubility and stability of the active pharmaceutical ingredient. It is plausible that the acetate salt of Lixumistat was selected to enhance its physicochemical properties. In the body, this compound is expected to dissociate into the active Lixumistat molecule and acetate. Acetate itself is a natural metabolite and can be used by cells, particularly cancer cells, as a carbon source for acetyl-CoA production.

Troubleshooting Guide for In Vivo Experiments

This guide addresses common issues researchers may encounter during in vivo studies with this compound.

Issue 1: High variability in plasma concentrations between individual animals.

  • Potential Cause:

    • Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of a drug.

    • Inconsistent Formulation: If this compound is administered as a suspension, inconsistent re-suspension before each dose can lead to variable dosing.

    • Improper Dosing Technique: Inaccurate oral gavage technique can result in variability in the administered dose.

    • Gastrointestinal (GI) Transit Time: Natural variations in GI motility among animals can affect the extent of drug absorption.

  • Troubleshooting Steps:

    • Standardize Feeding Conditions: Conduct studies in either fasted or fed animals consistently. To understand the impact of food, a formal food-effect study can be performed.

    • Ensure Homogeneous Formulation: If using a suspension, ensure it is thoroughly mixed before each administration. Consider if a solution formulation is feasible.

    • Refine Dosing Technique: Ensure all personnel are proficient in the chosen dosing method (e.g., oral gavage).

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual physiological variations.

Issue 2: Low or undetectable plasma concentrations of Lixumistat after oral administration.

  • Potential Cause:

    • Poor Aqueous Solubility: this compound may have low solubility in the GI fluids, limiting its dissolution and subsequent absorption.

    • Low Permeability: The compound may not readily cross the intestinal epithelium.

    • Extensive First-Pass Metabolism: Lixumistat may be rapidly metabolized in the liver after absorption.

    • Efflux Transporter Activity: The compound might be a substrate for efflux transporters in the gut wall.

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values relevant to the GI tract.

    • In Vitro Permeability Assays: Use models like Caco-2 cells or Parallel Artificial Membrane Permeability Assay (PAMPA) to assess its intestinal permeability.

    • Investigate Formulation Strategies: Consider formulation approaches to enhance solubility and/or absorption (see Table 1).

    • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to evaluate the metabolic stability of Lixumistat.

Issue 3: Observed toxicity at doses expected to be therapeutic based on in vitro data.

  • Potential Cause:

    • High Local Concentration in the GI Tract: Poor absorption could lead to high concentrations of this compound in the gut, potentially causing local toxicity.

    • Formation of a Toxic Metabolite: The metabolic process could be generating a toxic byproduct.

    • Non-linear Pharmacokinetics: At higher doses, clearance mechanisms may become saturated, leading to a disproportionate increase in plasma concentration.

  • Troubleshooting Steps:

    • Dose-Ranging Toxicity Study: Conduct a study with a range of doses to establish the maximum tolerated dose (MTD).

    • Metabolite Identification: Analyze plasma and tissue samples to identify major metabolites and assess their potential toxicity.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Relate drug exposure to the observed efficacy and toxicity to define a therapeutic window.

Strategies for Improving Bioavailability

For compounds with low oral bioavailability, various formulation strategies can be employed. The choice of strategy depends on the specific physicochemical properties of the drug.

StrategyDescriptionBest Suited For
Particle Size Reduction Techniques like micronization and nano-milling increase the surface area of the drug particles, which can enhance the dissolution rate.Drugs where dissolution is the rate-limiting step for absorption (BCS Class II).
Amorphous Solid Dispersions The drug is dispersed in a hydrophilic polymer carrier in an amorphous (non-crystalline) state. This high-energy form can improve solubility and dissolution.Poorly soluble crystalline drugs.
Lipid-Based Formulations The drug is dissolved in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS). These formulations can improve solubility and may facilitate lymphatic uptake, bypassing first-pass metabolism.Lipophilic (fat-soluble) drugs with poor aqueous solubility.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.Drugs with appropriate molecular size and geometry to fit within the cyclodextrin cavity.
Use of Permeation Enhancers Excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.Drugs with low intestinal permeability (BCS Class III and IV).

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound after oral administration in mice or rats.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose in water)

  • Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2-EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical method for quantifying Lixumistat in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Fasting: Fast animals overnight (e.g., 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. Ensure homogeneity if it is a suspension.

  • Dosing:

    • Weigh each animal to determine the exact volume to be administered.

    • Administer a single oral dose of this compound via oral gavage. A typical dose volume is 5-10 mL/kg.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points. Suggested time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect approximately 50-100 µL of blood into anticoagulant-coated tubes at each time point.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of Lixumistat in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Calculate key pharmacokinetic parameters, such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

Visualizations

G cluster_0 Phase 1: Pre-formulation & Dosing cluster_1 Phase 2: In-Life & Sample Collection cluster_2 Phase 3: Analysis & Reporting A Compound Synthesis (this compound) B Physicochemical Characterization (Solubility, Permeability) A->B C Formulation Development (Solution, Suspension) B->C D Animal Acclimatization & Fasting C->D E Oral Dosing (Gavage) D->E F Blood Sampling (Time Course) E->F G Plasma Separation (Centrifugation) F->G H Sample Storage (-80°C) G->H I Bioanalysis (LC-MS/MS) H->I J Pharmacokinetic (PK) Parameter Calculation I->J K Data Interpretation & Reporting J->K G Start Low In Vivo Exposure Observed Solubility Is aqueous solubility low? Start->Solubility Permeability Is intestinal permeability low? Solubility->Permeability No Sol_Strat Implement Solubility Enhancement Strategy (e.g., Solid Dispersion, Nanosizing) Solubility->Sol_Strat Yes Metabolism Is first-pass metabolism high? Permeability->Metabolism No Perm_Strat Use Permeation Enhancers or Lipid-Based Formulations Permeability->Perm_Strat Yes Met_Strat Consider Prodrug Approach or Different Route of Administration Metabolism->Met_Strat Yes Reassess Re-evaluate In Vivo PK Metabolism->Reassess No Sol_Strat->Reassess Perm_Strat->Reassess Met_Strat->Reassess G cluster_GI Gastrointestinal Tract cluster_Liver Liver OralDose Oral Administration of this compound Dissolution 1. Dissolution in GI fluids OralDose->Dissolution Absorption 2. Absorption across intestinal wall Dissolution->Absorption Efflux Efflux back into lumen Absorption->Efflux Metabolism 3. First-Pass Metabolism Absorption->Metabolism SystemicCirc Systemic Circulation (Bioavailable Drug) Metabolism->SystemicCirc

References

Lixumistat Acetate Early Phase Trials: A Technical Support Guide on Dose-Limiting Toxicities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in early phase clinical trials of Lixumistat acetate (IM156). This guide is designed to address potential issues and questions that may arise during experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What are the established dose-limiting toxicities of this compound in early phase trials?

In the Phase 1b clinical trial NCT05497778, which evaluated Lixumistat in combination with gemcitabine and nab-paclitaxel for advanced pancreatic cancer, dose-limiting toxicities were observed at the 800 mg once-daily (QD) dose. The specific DLTs reported were Grade 3 diarrhea and Grade 3 fatigue.[1] No DLTs were observed at the 400 mg QD dose.[1]

Q2: What is the Recommended Phase 2 Dose (RP2D) of this compound and why was it selected?

The Recommended Phase 2 Dose (RP2D) for this compound in combination with gemcitabine and nab-paclitaxel was established at 400 mg once daily.[1][2][3] This dose was selected because it demonstrated a favorable safety profile with no observed dose-limiting toxicities, while the higher dose of 800 mg QD was associated with unmanageable gastrointestinal toxicities.

Q3: What are the most common non-dose-limiting adverse events associated with this compound?

The most frequently reported treatment-related adverse events (TRAEs) in early phase trials of Lixumistat, which were generally mild to moderate (Grade 1/2) in severity, include:

  • Nausea

  • Vomiting

  • Diarrhea

  • Fatigue

  • Skin rash

In a phase 1 first-in-human study of Lixumistat monotherapy, the most common any-grade TRAEs were nausea (68%), diarrhea (46%), and emesis (41%).

Troubleshooting Guide for Experimental Design

This section provides guidance on how to anticipate and manage potential toxicities in non-clinical and clinical experiments involving this compound.

Issue: Observing significant gastrointestinal toxicity in animal models.

  • Possible Cause: The administered dose may be exceeding the maximum tolerated dose (MTD).

  • Troubleshooting Steps:

    • Review the dose levels used in your experiment and compare them with the doses that elicited DLTs in clinical trials (800 mg QD in humans).

    • Consider a dose de-escalation strategy to identify a better-tolerated dose.

    • Ensure appropriate supportive care, such as anti-diarrheal and anti-emetic agents, is administered as per your experimental protocol.

Issue: Difficulty in distinguishing between drug-related and disease-related adverse events.

  • Possible Cause: Overlapping symptomatology between the effects of Lixumistat and the underlying disease pathology.

  • Troubleshooting Steps:

    • Implement a robust adverse event monitoring and attribution system, similar to the Common Terminology Criteria for Adverse Events (CTCAE) used in clinical trials.

    • Establish a clear baseline of disease-related symptoms before initiating treatment.

    • In clinical studies, a control arm can help differentiate between treatment-emergent adverse events and disease progression.

Quantitative Data Summary

The following tables summarize the key quantitative data on dose-limiting and other adverse events from early phase trials of this compound.

Table 1: Dose-Limiting Toxicities in the NCT05497778 Trial

Dose Level (in combination with Gemcitabine/Nab-Paclitaxel)Number of Patients with DLTsSpecific DLTs Observed
400 mg QD0None
800 mg QD2Grade 3 Diarrhea, Grade 3 Fatigue

Data sourced from a Phase 1b dose-escalation trial in patients with advanced pancreatic cancer.

Table 2: Common Treatment-Related Adverse Events (Any Grade) with Lixumistat Monotherapy

Adverse EventIncidence (%)
Nausea68%
Diarrhea46%
Emesis (Vomiting)41%

Data from a first-in-human, dose-escalation study in patients with advanced solid tumors.

Experimental Protocols

Protocol: Assessment of Dose-Limiting Toxicities in a Phase 1 Dose-Escalation Trial

This protocol outlines a typical approach for identifying DLTs in a first-in-human study of a novel agent like this compound, often following a "3+3" design.

  • Patient Cohorts: Enroll a cohort of 3 patients at the initial, low dose of the investigational drug.

  • Observation Period: Monitor patients for a predefined period (typically the first cycle of treatment, e.g., 28 days) for the occurrence of any adverse events.

  • DLT Definition: A dose-limiting toxicity is a pre-specified adverse event that is considered unacceptable and likely related to the study drug. DLTs are typically defined as:

    • Grade 4 hematologic toxicity.

    • Grade 3 or 4 non-hematologic toxicity.

    • Any toxicity leading to a significant delay or discontinuation of treatment.

    • Specific toxicities of special interest based on preclinical data.

  • Dose Escalation/Expansion:

    • If 0 out of 3 patients in a cohort experience a DLT, the next cohort of 3 patients can be enrolled at the next higher dose level.

    • If 1 out of 3 patients experiences a DLT, the cohort is expanded to 6 patients at the same dose level. If no further DLTs are observed in the expanded cohort (i.e., 1/6 patients with a DLT), dose escalation may proceed.

    • If ≥2 out of 3 or ≥2 out of 6 patients experience a DLT, the MTD is considered to have been exceeded. The lower dose level is then declared the MTD.

  • Grading of Adverse Events: All adverse events are graded for severity using a standardized system, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Signaling Pathway and Experimental Workflow Diagrams

Lixumistat_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol PC1 Protein Complex I (PC1) CoQ CoQ PC1->CoQ e- transfer NAD NAD+ PC1->NAD H_out PC1->H_out Pumps H+ ATP ATP PC1->ATP Reduced Production PC2 Complex II PC2->CoQ e- transfer PC3 Complex III CoQ->PC3 CytC Cyt c PC3->CytC PC3->H_out Pumps H+ PC4 Complex IV CytC->PC4 PC4->H_out Pumps H+ ATP_Synthase ATP Synthase (Complex V) ATP_Synthase->ATP Synthesizes Lixumistat This compound Lixumistat->PC1 Inhibits NADH NADH NADH->PC1 Oxidizes to Electron H_in H_out->ATP_Synthase Proton Gradient ADP ADP + Pi ADP->ATP_Synthase AMPK AMPK ATP->AMPK Inhibition of ATP production leads to AMPK activation Cell_Growth Cell Growth & Proliferation ATP->Cell_Growth Provides Energy AMPK->Cell_Growth Inhibits

Caption: Mechanism of action of this compound in the OXPHOS pathway.

DLT_Assessment_Workflow start Start of Phase 1 Trial enroll Enroll Cohort of 3 Patients at Dose Level X start->enroll treat Administer this compound (1 Cycle) enroll->treat monitor Monitor for Adverse Events treat->monitor dlt_eval Evaluate for DLTs monitor->dlt_eval no_dlt 0 of 3 Patients with DLT dlt_eval->no_dlt No one_dlt 1 of 3 Patients with DLT dlt_eval->one_dlt Yes (1) two_plus_dlt ≥2 of 3 Patients with DLT dlt_eval->two_plus_dlt Yes (≥2) escalate Escalate to Dose Level X+1 no_dlt->escalate expand Expand Cohort to 6 Patients at Dose Level X one_dlt->expand mtd_exceeded MTD Exceeded RP2D is Dose Level X-1 two_plus_dlt->mtd_exceeded escalate->enroll dlt_eval_expand Evaluate Expanded Cohort for DLTs expand->dlt_eval_expand no_further_dlt ≤1 of 6 Patients with DLT dlt_eval_expand->no_further_dlt No further DLTs further_dlt ≥2 of 6 Patients with DLT dlt_eval_expand->further_dlt Further DLTs no_further_dlt->escalate further_dlt->mtd_exceeded end End of Dose Escalation mtd_exceeded->end

References

Lixumistat Acetate Combination Therapy: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lixumistat acetate in combination therapy protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel, orally administered biguanide that acts as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation (OXPHOS), the primary metabolic pathway for ATP production in some cancer cells.[1] By blocking OXPHOS, Lixumistat can suppress tumor cell growth and may help overcome resistance to conventional chemotherapies.[3] Additionally, Lixumistat is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Q2: In which cancer types has Lixumistat shown promise?

A2: Lixumistat has demonstrated robust in vitro and in vivo activity in several cancer types, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric, lymphoma, and lung cancers.[4] It has received orphan drug designation from the FDA for the treatment of pancreatic cancer and glioblastoma multiforme.

Q3: What is the recommended Phase 2 dose (RP2D) of Lixumistat in combination with gemcitabine and nab-paclitaxel for pancreatic cancer?

A3: In a Phase 1b clinical trial (NCT05497778), the recommended Phase 2 dose of Lixumistat was determined to be 400 mg once daily (QD) when administered with gemcitabine and nab-paclitaxel for the treatment of advanced pancreatic adenocarcinoma.

Q4: What are the known toxicities associated with Lixumistat?

A4: In the Phase 1b dose-escalation trial for pancreatic cancer, a dose of 800 mg of Lixumistat was not well-tolerated, with patients experiencing gastrointestinal toxicities. The 400 mg once-daily dose was found to be fairly well-tolerated.

Q5: How should this compound be prepared and stored for in vitro experiments?

A5: For in vitro experiments, this compound can be dissolved in DMSO. Stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage for stock solutions is at -80°C for up to 6 months or -20°C for up to 1 month, kept in a sealed container away from moisture and light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Media This compound has limited solubility in aqueous solutions.Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to maintain compound solubility. If precipitation occurs, consider preparing a fresh dilution from your stock. Gentle warming and sonication can aid in the dissolution of the stock solution.
High Variability in Assay Results Inconsistent cell seeding density, edge effects in multi-well plates, or variability in drug concentration.Ensure a homogenous single-cell suspension for seeding. Avoid using the outer wells of plates for treatment conditions. Perform serial dilutions of Lixumistat carefully and vortex between each dilution step.
Unexpected Cytotoxicity in Control Cells High concentration of the solvent (e.g., DMSO) or inherent sensitivity of the cell line.Test the effect of the vehicle (DMSO) alone on your cells to determine the maximum tolerated concentration. If cells are sensitive, reduce the final DMSO concentration.
No or Low Activity Observed The cell line may not be dependent on OXPHOS for survival. The drug may have degraded.Screen a panel of cell lines to identify those sensitive to OXPHOS inhibition. Confirm the stability of your Lixumistat stock solution; if in doubt, use a fresh vial.
Difficulty in Detecting p-AMPK Increase Suboptimal antibody, insufficient protein lysate, or timing of measurement.Validate your phospho-AMPK antibody with a known positive control. Ensure you load sufficient protein for Western blotting. Create a time-course experiment to determine the optimal time point for detecting p-AMPK activation post-treatment.

Data Presentation

Clinical Trial Data: Lixumistat with Gemcitabine and Nab-Paclitaxel in Advanced Pancreatic Cancer

The following table summarizes the efficacy data from the Phase 1b trial (NCT05497778) for patients treated at the recommended Phase 2 dose (RP2D) of 400 mg Lixumistat QD.

Endpoint Result
Objective Partial Response 62.5%
Stable Disease 37.5%
Disease Control Rate 100%
Median Progression-Free Survival (PFS) 9.7 months
Median Overall Survival (OS) 18 months

Data based on 8 response-evaluable patients.

In Vitro Efficacy: IC50 Values

While specific, comprehensive public data on the IC50 values of this compound across a wide range of cancer cell lines is limited, it is crucial for researchers to determine these values empirically in their cell lines of interest. Below is a template for presenting such data.

Cell Line Cancer Type IC50 (µM)
Example: PANC-1Pancreatic[Determine Experimentally]
Example: AsPC-1Pancreatic[Determine Experimentally]
Example: U-87 MGGlioblastoma[Determine Experimentally]
Example: T98GGlioblastoma[Determine Experimentally]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure to determine the cytotoxic effect of this compound on a cancer cell line.

1. Cell Seeding:

  • Culture cells to ~80% confluency.

  • Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

  • Incubate overnight to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM).

  • Include a vehicle control (DMSO at the same final concentration as the highest Lixumistat dose).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Lixumistat or vehicle control.

3. Incubation:

  • Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. MTT Assay:

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate overnight at 37°C to dissolve the formazan crystals.

5. Data Acquisition:

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

Lixumistat_Mechanism_of_Action Lixumistat Mechanism of Action cluster_mitochondrion Mitochondrion ETC Electron Transport Chain PC1 Protein Complex 1 OXPHOS Oxidative Phosphorylation (OXPHOS) PC1->OXPHOS e- transfer ATP ATP Production OXPHOS->ATP Tumor_Growth Tumor Growth & Proliferation ATP->Tumor_Growth supports Lixumistat Lixumistat Lixumistat->PC1 inhibits AMPK AMPK Activation Lixumistat->AMPK activates Experimental_Workflow In Vitro Cell Viability Assay Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight 2. Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Lixumistat 3. Prepare Lixumistat Dilutions Incubate_Overnight->Prepare_Lixumistat Treat_Cells 4. Treat Cells Prepare_Lixumistat->Treat_Cells Incubate_72h 5. Incubate for 72h Treat_Cells->Incubate_72h MTT_Assay 6. Perform MTT Assay Incubate_72h->MTT_Assay Read_Absorbance 7. Read Absorbance MTT_Assay->Read_Absorbance Analyze_Data 8. Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Lixumistat Acetate Preclinical to Clinical Translation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in translating preclinical data of Lixumistat acetate to clinical settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Efficacy Discrepancies

Question: We observed significant tumor growth inhibition with this compound as a monotherapy in our preclinical cancer models, but clinical trial data suggests modest single-agent activity. Why is there a discrepancy?

Answer: This is a common challenge in oncology drug development. Several factors can contribute to this discrepancy:

  • Tumor Heterogeneity: Preclinical models, such as cell lines and patient-derived xenografts (PDXs), often do not capture the full spectrum of metabolic heterogeneity present in human tumors. Clinical trial populations are inherently more diverse.

  • Tumor Microenvironment (TME): The TME in animal models may not fully recapitulate the complexity of the human TME, which can influence drug response.

  • Immune System Differences: The interaction between the metabolic inhibitor and the immune system can differ between immunocompromised preclinical models and immunocompetent patients.

  • Focus on Combination Therapy: The primary clinical utility of Lixumistat may be in combination with other agents, such as chemotherapy, where it can help overcome resistance.[1][2] Clinical trials have shown promising results for Lixumistat in combination with gemcitabine and nab-paclitaxel in pancreatic cancer.[1][3][4]

Troubleshooting Guide:

  • Refine Preclinical Models: Employ more complex preclinical models, such as syngeneic tumor models or humanized mouse models, to better evaluate the interplay with the immune system.

  • Investigate Combination Strategies: Preclinically test Lixumistat in combination with standard-of-care chemotherapies and targeted agents to identify synergistic interactions.

  • Biomarker Development: Explore potential biomarkers of response to Lixumistat to identify patient subpopulations most likely to benefit from monotherapy.

2. Predicting Clinical Toxicities

Question: Our preclinical toxicology studies with this compound in rodents did not predict the gastrointestinal side effects (nausea, vomiting, diarrhea) observed in clinical trials. How can we better anticipate these toxicities?

Answer: Predicting human-specific toxicities from animal models is a significant hurdle. For OXPHOS inhibitors, this is particularly challenging as they target a fundamental cellular process.

  • Species-Specific Metabolism and Drug Distribution: Differences in drug metabolism and distribution between rodents and humans can lead to different toxicity profiles.

  • On-Target Toxicity: The observed gastrointestinal toxicities are likely on-target effects of inhibiting mitochondrial complex I in the gastrointestinal tract, which has a high cell turnover rate and energy demand. While other OXPHOS inhibitors have shown different dose-limiting toxicities like neurotoxicity and lactic acidosis in the clinic, Lixumistat's profile appears to be primarily gastrointestinal.

  • Dose and Exposure: The doses used in preclinical studies may not perfectly translate to human equivalent doses that result in similar target engagement and off-target effects.

Troubleshooting Guide:

  • In Vitro Human Cell Models: Utilize a panel of human primary cells and organoids (e.g., intestinal organoids) to assess the cytotoxic effects of Lixumistat on different human tissues.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop robust PK/PD models to better predict the relationship between drug exposure and both efficacy and toxicity in humans based on preclinical data.

  • Careful Dose Escalation: In early-phase clinical trials, a cautious dose-escalation strategy is crucial to identify the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). For Lixumistat, the RP2D was determined to be 400 mg once daily when combined with chemotherapy.

3. Dose Translation and Tolerability

Question: How do we determine the starting dose for our first-in-human clinical trial, and how does this relate to the tolerability issues seen with Lixumistat at higher doses?

Answer: Translating an effective and safe dose from preclinical species to humans is a complex process. While preclinical studies with Lixumistat showed a dose-dependent anti-fibrotic effect in mouse models, determining the human equivalent dose that maintains efficacy without significant toxicity is challenging.

  • Allometric Scaling: This is a common method for estimating the human equivalent dose (HED) from animal doses based on body surface area. However, it may not always accurately predict the MTD.

  • Target Engagement: Preclinical studies should aim to establish a clear relationship between the dose, drug concentration, and the extent of OXPHOS inhibition (target engagement). This was demonstrated in a Phase 1 study of Lixumistat in healthy volunteers.

  • Clinical Experience: In clinical trials, Lixumistat was not well tolerated at a 1200-mg once-daily dose, with the 800 mg dose also showing some dose-limiting toxicities. This highlights that even with careful preclinical planning, the therapeutic window in humans may be narrower than anticipated.

Troubleshooting Guide:

  • Comprehensive Preclinical PK/PD: Conduct thorough PK/PD studies in at least two animal species to understand the dose-exposure-response relationship for both efficacy and toxicity.

  • Biomarkers of Target Engagement: Develop and validate biomarkers that can be used in both preclinical and clinical studies to confirm that the drug is hitting its target at a given dose. For Lixumistat, measuring the oxygen consumption rate (OCR) is a direct in vitro measure of target engagement.

  • Adaptive Trial Designs: Consider using adaptive designs for Phase 1 clinical trials to allow for more flexibility in dose adjustments based on emerging safety and tolerability data.

Data Presentation

Table 1: Summary of this compound Preclinical Efficacy

IndicationModelKey Findings
FibrosisMouse bleomycin modelStatistically significant dose-dependent anti-fibrotic effects.
Peritoneal, hepatic, and renal fibrosis modelsDemonstrated anti-fibrotic activity.
OncologyIn vitro cancer cell lines (PDAC, GBM, gastric, lymphoma, lung)Robust in vitro activity.
In vivo cancer modelsDemonstrated in vivo efficacy.

Table 2: Summary of this compound Clinical Trial Data (Pancreatic Cancer)

Trial PhaseCombination TherapyDoseKey Efficacy ResultsCommon Treatment-Related Adverse Events (Grade 1/2)
Phase 1bGemcitabine and nab-paclitaxel400 mg QD (RP2D)62.5% Objective Partial Response, 100% Disease Control Rate (in 8 response-evaluable patients).Nausea, vomiting, rash, fatigue, diarrhea.
Phase 1bGemcitabine and nab-paclitaxel400 mg QD (RP2D)Median PFS: 9.7 months, Median OS: 18 months.
Phase 1 (monotherapy)N/ADose escalationNo objective responses observed.Nausea (68%), diarrhea (46%), emesis (41%).

Experimental Protocols

Protocol 1: Assessing Oxygen Consumption Rate (OCR) to Measure Target Engagement

  • Cell Culture: Plate cancer cells or fibroblasts in a Seahorse XF cell culture microplate.

  • Drug Treatment: Treat cells with varying concentrations of this compound for a predetermined time.

  • Seahorse XF Analysis: Use a Seahorse XF Analyzer to measure the OCR of the cells.

  • Data Analysis: A decrease in OCR upon treatment with this compound indicates inhibition of the electron transport chain and successful target engagement.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model

  • Tumor Implantation: Implant tumor cells from a murine cancer cell line into immunocompetent mice.

  • Treatment Groups: Once tumors are established, randomize mice into treatment groups: vehicle control, this compound monotherapy, standard-of-care chemotherapy, and this compound in combination with chemotherapy.

  • Dosing: Administer treatments according to a predetermined schedule and dose.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, harvest tumors for analysis of biomarkers, immune cell infiltration, and gene expression changes.

Visualizations

OXPHOS_Pathway This compound Mechanism of Action cluster_ETC Electron Transport Chain (Mitochondrial Inner Membrane) substrate Pyruvate, Fatty Acids, etc. TCA TCA Cycle substrate->TCA NADH NADH TCA->NADH FADH2 FADH2 TCA->FADH2 C1 Complex I (PC1) NADH->C1 C2 Complex II FADH2->C2 Q CoQ C1->Q ATP_Synthase ATP Synthase (Complex V) C1->ATP_Synthase C2->Q C3 Complex III Q->C3 CytC Cyt c C3->CytC C3->ATP_Synthase H+ Gradient C4 Complex IV CytC->C4 O2 O2 C4->O2 C4->ATP_Synthase H2O H2O O2->H2O ATP ATP ATP_Synthase->ATP lixumistat This compound lixumistat->C1

Caption: this compound inhibits Complex I of the OXPHOS pathway.

Experimental_Workflow Troubleshooting Workflow for Efficacy Discrepancy start Observation: Modest single-agent clinical efficacy despite strong preclinical data hypothesis1 Hypothesis 1: Preclinical models lack relevant tumor heterogeneity start->hypothesis1 hypothesis2 Hypothesis 2: Drug's primary role is in combination therapy start->hypothesis2 hypothesis3 Hypothesis 3: Lack of predictive biomarker for patient selection start->hypothesis3 action1 Action: Develop and test in more complex preclinical models (e.g., syngeneic, humanized mice) hypothesis1->action1 action2 Action: Design and execute preclinical combination studies with standard-of-care agents hypothesis2->action2 action3 Action: Analyze preclinical and clinical samples to identify potential biomarkers of response hypothesis3->action3 outcome1 Outcome: Improved understanding of drug's interaction with TME and immune system action1->outcome1 outcome2 Outcome: Identification of synergistic combinations for clinical testing action2->outcome2 outcome3 Outcome: Development of a patient stratification strategy action3->outcome3

Caption: A logical workflow for addressing efficacy discrepancies.

Translation_Challenges Potential Reasons for Preclinical to Clinical Translation Challenges cluster_reasons Contributing Factors preclinical Preclinical Data (Animal Models) discrepancy Discrepancy preclinical->discrepancy clinical Clinical Outcomes (Human Trials) discrepancy->clinical pk_pd PK/PD Differences (Metabolism, Distribution) pk_pd->discrepancy toxicity Species-Specific Toxicity toxicity->discrepancy efficacy Tumor & TME Complexity efficacy->discrepancy patient Patient Heterogeneity patient->discrepancy

Caption: Key factors contributing to translational challenges.

References

Validation & Comparative

A Comparative Analysis of Lixumistat Acetate and Other Mitochondrial Complex I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lixumistat acetate (IM156) with other notable mitochondrial complex I inhibitors. The information presented is curated from preclinical and clinical research to assist in evaluating these compounds for therapeutic development.

Introduction to Mitochondrial Complex I Inhibition

Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain. Its primary function is to oxidize NADH to NAD+ and transfer electrons to ubiquinone, a critical step in cellular respiration and ATP production. Inhibition of complex I can lead to a range of cellular effects, including decreased ATP synthesis, increased AMP:ATP ratio, activation of AMP-activated protein kinase (AMPK), and modulation of downstream signaling pathways. This has made complex I an attractive target for various therapeutic areas, including oncology and fibrotic diseases.

This compound is a novel, orally administered small molecule biguanide that acts as a potent inhibitor of Protein Complex 1 (PC1), another term for mitochondrial complex I.[1] It is currently under investigation for its anti-cancer and anti-fibrotic properties.[1] This guide compares this compound to other well-known complex I inhibitors: the widely used anti-diabetic drug Metformin, the classic pesticide and research tool Rotenone, and the potent clinical candidate IACS-010759.

Comparative Efficacy: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other selected mitochondrial complex I inhibitors. It is important to note that IC50 values can vary depending on the experimental system and conditions.

InhibitorIC50 ValueTargetNotes
This compound (IM156) Not explicitly stated in peer-reviewed literatureMitochondrial Complex I (PC1)Described as a potent biguanide PC1 inhibitor with robust in vitro activity.[1]
IACS-010759 < 10 nMMitochondrial Complex IA potent and selective inhibitor.[2] In specific cancer cell lines, IC50 values of 1.4 nM and 1.75 ± 0.02 nmol/L have been reported.[3]
Rotenone 1.7 - 2.2 µM (at complex I)Mitochondrial Complex IA well-characterized, potent inhibitor. IC50 can range from 0.1 nM to 100 nM depending on the system.
Metformin Millimolar (mM) range (in isolated mitochondria)Mitochondrial Complex IConsidered a mild and less potent inhibitor compared to others.

Mechanism of Action and Downstream Signaling

The inhibition of mitochondrial complex I by these compounds triggers a cascade of downstream cellular events. A key consequence is the activation of AMPK, a central regulator of cellular energy homeostasis. Activated AMPK, in turn, can influence various signaling pathways, including the transforming growth factor-beta (TGF-β) pathway, which is implicated in fibrosis and cancer progression.

This compound Signaling Pathway

This compound, as a biguanide, is understood to activate AMPK. This activation is a primary mechanism for its anti-fibrotic and anti-cancer effects. By inhibiting complex I, this compound reduces ATP production, thereby increasing the cellular AMP/ATP ratio and leading to AMPK activation. Activated AMPK can then phosphorylate downstream targets that inhibit pro-fibrotic and pro-proliferative signaling.

Lixumistat_Signaling Lixumistat This compound Complex_I Mitochondrial Complex I Lixumistat->Complex_I Inhibits ATP ATP Production ↓ Complex_I->ATP AMP_ATP AMP/ATP Ratio ↑ ATP->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Downstream Downstream Signaling (e.g., TGF-β inhibition) AMPK->Downstream Modulates

Caption: this compound inhibits Complex I, leading to AMPK activation.

General Mitochondrial Complex I Inhibitor Signaling Pathway

The general signaling cascade initiated by mitochondrial complex I inhibitors involves the modulation of both energy-sensing and pro-survival pathways. The activation of AMPK is a common feature, which can lead to the inhibition of the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation. Furthermore, AMPK activation has been shown to negatively regulate the TGF-β signaling pathway.

General_Inhibitor_Pathway cluster_inhibition Mitochondrial Complex I Inhibition cluster_cellular_response Cellular Response Inhibitor Complex I Inhibitor (Lixumistat, Metformin, etc.) Complex_I Mitochondrial Complex I Inhibitor->Complex_I Blocks ATP_depletion ATP Depletion Complex_I->ATP_depletion AMPK_activation AMPK Activation ATP_depletion->AMPK_activation mTOR_inhibition mTOR Inhibition AMPK_activation->mTOR_inhibition TGFb_inhibition TGF-β Signaling Inhibition AMPK_activation->TGFb_inhibition Cell_effects Anti-proliferative & Anti-fibrotic Effects mTOR_inhibition->Cell_effects TGFb_inhibition->Cell_effects Seahorse_Workflow Start Seed cells in XF microplate Incubate Incubate overnight Start->Incubate Prepare_Assay Prepare assay medium and hydrate sensor cartridge Incubate->Prepare_Assay Load_Cartridge Load inhibitor compounds into sensor cartridge Prepare_Assay->Load_Cartridge Calibrate Calibrate Seahorse Analyzer Load_Cartridge->Calibrate Run_Assay Run Mito Stress Test: 1. Basal OCR 2. Oligomycin 3. FCCP 4. Rotenone/Antimycin A Calibrate->Run_Assay Analyze Analyze data to determine mitochondrial parameters Run_Assay->Analyze

References

Lixumistat Acetate Demonstrates Potent Anti-Fibrotic Effects Across Multiple Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data highlights the therapeutic potential of Lixumistat acetate in combating fibrosis in the lungs, kidneys, liver, and peritoneum. Comparative analysis with established anti-fibrotic agents, Pirfenidone and Nintedanib, suggests a favorable profile for this compound, warranting further clinical investigation.

Researchers and drug development professionals now have access to a growing body of evidence supporting the anti-fibrotic efficacy of this compound (formerly known as IM156 or HL156A), a novel inhibitor of mitochondrial complex I. Preclinical studies across various animal models of fibrosis demonstrate its ability to attenuate tissue scarring and inflammation, positioning it as a promising candidate for treating a range of fibrotic diseases. This comparison guide provides a detailed overview of the experimental data validating the anti-fibrotic effects of this compound and compares its performance with the approved drugs Pirfenidone and Nintedanib.

This compound's mechanism of action centers on the modulation of cellular metabolism. By inhibiting oxidative phosphorylation (OXPHOS), it triggers the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation, in turn, suppresses the pro-fibrotic signaling pathway mediated by Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis.[1] This unique mechanism effectively inhibits the transformation of fibroblasts into myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) that characterizes fibrosis.[1]

Comparative Efficacy in Pulmonary Fibrosis: Bleomycin-Induced Mouse Model

The bleomycin-induced lung fibrosis model is a widely used and well-characterized preclinical model that mimics key aspects of idiopathic pulmonary fibrosis (IPF). Studies have shown that this compound significantly reduces lung fibrosis in this model.

In a study investigating the effects of this compound (IM156) on bleomycin-induced pulmonary fibrosis in mice, daily oral administration of the compound, starting 7 days after the initial lung injury, led to a significant reduction in lung fibrosis and inflammatory cell infiltration. The doses used in this study resulted in plasma exposures comparable to those well-tolerated in human studies, suggesting a strong translational potential.

For comparison, both Pirfenidone and Nintedanib have also demonstrated efficacy in the bleomycin model. Pirfenidone has been shown to reduce lung hydroxyproline content, a marker of collagen deposition, by 30-70% depending on the dose and timing of administration.[2] Similarly, Nintedanib has been shown to significantly inhibit the increase in poorly aerated areas of the lung and reduce hydroxyproline levels by approximately 41%.[3]

Table 1: Comparison of Anti-Fibrotic Effects in Bleomycin-Induced Pulmonary Fibrosis Model

CompoundAnimal ModelKey Efficacy EndpointsKey Findings
This compound (IM156) MouseReduced lung fibrosis and inflammatory cell infiltrationAttenuated body/lung weight changes. Plasma exposures were comparable to well-tolerated human doses.
Pirfenidone Mouse, Rat, HamsterReduction in lung hydroxyproline content (30-70%), preservation of lung functionEffective in both prophylactic and therapeutic settings.[2]
Nintedanib MouseInhibition of poorly aerated areas (26%), reduction in hydroxyproline (41%)Significantly inhibited the increase of poorly aerated tissue.

Validation in Renal Fibrosis: Unilateral Ureteral Obstruction (UUO) Model

The unilateral ureteral obstruction (UUO) model is a robust and widely accepted model for studying renal interstitial fibrosis. This compound (referred to as HL156A in the study) has demonstrated significant anti-fibrotic effects in this model.

In a study using a rat UUO model, administration of this compound (20mg/kg/day) for 10 days after the procedure resulted in a marked attenuation of extracellular matrix protein deposition. The treatment also inhibited the TGF-β1-induced Smad3 signaling pathway and markers of epithelial-to-mesenchymal transition (EMT) in renal tubular epithelial cells.

Pirfenidone and Nintedanib have also been evaluated in the UUO model. Pirfenidone has been shown to suppress the increase in collagen content and the expression of type I and IV collagen mRNA. Nintedanib has been demonstrated to attenuate renal fibrosis and inhibit the activation of renal interstitial fibroblasts, even when administration is delayed.

Table 2: Comparison of Anti-Fibrotic Effects in Unilateral Ureteral Obstruction (UUO) Renal Fibrosis Model

CompoundAnimal ModelKey Efficacy EndpointsKey Findings
This compound (HL156A) RatAttenuated ECM protein deposition, inhibited TGF-β1/Smad3 signaling and EMT markersAmeliorated histological changes and renal tubular damage.
Pirfenidone RatSuppression of collagen content, inhibition of collagen I & IV mRNA expressionAttenuated both renal fibrosis and renal damage.
Nintedanib MouseAttenuation of renal fibrosis, inhibition of renal interstitial fibroblast activationEffective in both early and delayed administration settings.

Promising Results in Hepatic and Peritoneal Fibrosis Models

While the full publications are not yet publicly available, corporate communications from ImmunoMet Therapeutics indicate that this compound has also shown anti-fibrotic activity in preclinical models of hepatic and peritoneal fibrosis. These findings, attributed to studies by Lam et al. (2018) and Ju et al. (2016) respectively, further broaden the potential therapeutic applications of this compound.

For comparison, both Pirfenidone and Nintedanib have been shown to be effective in the carbon tetrachloride (CCl4)-induced liver fibrosis model. Pirfenidone has been reported to suppress hepatic fibrosis by 40-50%, as evaluated by changes in fibrosis scores and hydroxyproline content. Nintedanib has been shown to significantly reduce hepatic collagen content and markers of inflammation.

Table 3: Comparison of Anti-Fibrotic Effects in Hepatic Fibrosis Model (CCl4-Induced)

CompoundAnimal ModelKey Efficacy EndpointsKey Findings
This compound (IM156) Data from Lam et al., 2018 cited by companyAnti-fibrotic activity demonstratedSpecific quantitative data not yet publicly available.
Pirfenidone MouseReduction in fibrosis scores and hydroxyproline content (40-50%)Showed a definite anti-fibrotic effect.
Nintedanib MouseSignificant reduction in hepatic collagen content and inflammatory markersBeneficially attenuated CCl4-induced pathology.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis (Mouse Model)

A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis. This compound (IM156) was administered orally once daily starting from day 7 post-bleomycin instillation. Efficacy is typically assessed around day 21 or 28 by measuring lung hydroxyproline content, histological analysis of lung sections (e.g., Ashcroft score), and analysis of inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid.

Unilateral Ureteral Obstruction (UUO) Renal Fibrosis (Rat Model)

The left ureter of the rat is ligated to induce obstruction, leading to progressive tubulointerstitial fibrosis in the obstructed kidney. This compound (HL156A) was administered orally at a dose of 20mg/kg/day for 10 days following the UUO procedure. The kidneys are then harvested for histological analysis (e.g., Masson's trichrome staining to assess fibrosis), immunohistochemistry for fibrosis markers (e.g., α-SMA, fibronectin, collagen IV), and Western blot analysis of key signaling proteins (e.g., p-AMPK, p-Smad3).

Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis (Mouse Model)

Mice are repeatedly injected with CCl4 (intraperitoneally) over several weeks to induce chronic liver injury and fibrosis. Anti-fibrotic agents are typically administered orally during the CCl4 treatment period. Efficacy is evaluated by measuring liver hydroxyproline content, histological assessment of liver sections (e.g., Sirius Red staining for collagen), and analysis of serum markers of liver injury (e.g., ALT, AST).

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental designs, the following diagrams have been generated.

G TGFb TGF-β Fibroblast Fibroblast TGFb->Fibroblast activates Myofibroblast Myofibroblast Fibroblast->Myofibroblast differentiation ECM Excess ECM Deposition Myofibroblast->ECM Fibrosis Fibrosis ECM->Fibrosis Lixumistat Lixumistat acetate OXPHOS OXPHOS Lixumistat->OXPHOS inhibits AMPK AMPK AMPK->TGFb inhibits OXPHOS->AMPK regulates

Caption: this compound's anti-fibrotic signaling pathway.

G start Induce Fibrosis (e.g., Bleomycin, UUO, CCl4) treatment Administer Treatment (Lixumistat, Comparator, Vehicle) start->treatment monitoring Monitor Animal Health & Body Weight treatment->monitoring endpoint Endpoint Analysis (e.g., Day 10, 21, or 28) monitoring->endpoint histology Histology (Fibrosis Scoring) endpoint->histology biochemistry Biochemical Assays (e.g., Hydroxyproline) endpoint->biochemistry molecular Molecular Analysis (Western Blot, qPCR) endpoint->molecular data Data Analysis & Comparison histology->data biochemistry->data molecular->data

Caption: General experimental workflow for animal models of fibrosis.

Conclusion

The available preclinical data strongly support the anti-fibrotic potential of this compound across a range of animal models, including those for pulmonary, renal, hepatic, and peritoneal fibrosis. Its unique mechanism of action, targeting cellular metabolism to inhibit the core fibrotic process, offers a novel therapeutic strategy. While direct head-to-head comparative studies with Pirfenidone and Nintedanib are not yet available, the existing evidence suggests that this compound has a comparable or potentially superior efficacy profile in these preclinical settings. Further clinical trials are necessary to fully elucidate the therapeutic potential of this compound in patients with fibrotic diseases.

References

Lixumistat Acetate: A Paradigm Shift in Solid Tumor Therapy? A Comparative Analysis of Combination vs. Monotherapy Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of more effective cancer treatments, the novel investigational drug Lixumistat acetate (IM156) is carving out a significant niche, particularly in its potential to overcome therapeutic resistance in solid tumors. This guide offers a comprehensive comparison of the efficacy of this compound as a monotherapy versus its use in combination with standard chemotherapy, supported by available clinical and preclinical data. Developed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to inform ongoing and future investigations into this promising anti-cancer agent.

This compound, a novel biguanide, functions as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain, effectively targeting the oxidative phosphorylation (OXPHOS) pathway.[1][2][3] This mechanism is particularly relevant in oncology, as many cancer cells rely on OXPHOS for the energy required for their rapid proliferation and survival, especially in the development of resistance to conventional chemotherapies.[1][2] By disrupting this fundamental metabolic process, this compound presents a unique strategy to sensitize tumors to treatment.

Clinical Efficacy: A Tale of Two Treatment Strategies

Clinical investigations into this compound have explored its potential both as a standalone agent and as a synergistic partner to chemotherapy. The data, summarized below, paints a clear picture of its enhanced efficacy when used in a combination regimen.

Monotherapy: Modest Activity in Advanced Solid Tumors

A first-in-human, Phase 1 dose-escalation study (NCT03272256) evaluated the safety and efficacy of this compound monotherapy in patients with advanced solid tumors refractory to standard therapies. While the treatment was well-tolerated with no dose-limiting toxicities, its anti-tumor activity as a single agent was modest.

Table 1: Efficacy of this compound Monotherapy in Advanced Solid Tumors (NCT03272256)

Efficacy EndpointResult (n=16 efficacy-evaluable patients)
Objective Response Rate (ORR)0%
Disease Control Rate (DCR)32% (7 patients with stable disease)
Median Progression-Free Survival (PFS)54 days (95% CI, 47-71)

Data sourced from a first-in-human Phase 1 study in patients with advanced solid tumors refractory to standard therapies.

Combination Therapy: A Significant Leap in Efficacy for Pancreatic Cancer

In stark contrast to the monotherapy trial, the Phase 1b COMBAT-PC trial (NCT05497778) demonstrated a remarkable improvement in efficacy when this compound was combined with the standard-of-care chemotherapy regimen of gemcitabine and nab-paclitaxel in treatment-naive patients with advanced pancreatic ductal adenocarcinoma (PDAC).

Table 2: Efficacy of this compound in Combination with Gemcitabine and Nab-Paclitaxel in Advanced Pancreatic Cancer (COMBAT-PC Trial, NCT05497778)

Efficacy EndpointResult at Recommended Phase 2 Dose (RP2D) of 400 mg QD (n=8-10 response-evaluable patients)
Objective Response Rate (ORR)50% - 62.5%
Disease Control Rate (DCR)80% - 100%
Median Progression-Free Survival (PFS)7.4 - 9.7 months
Median Overall Survival (OS)18 months

Data sourced from the Phase 1b COMBAT-PC trial in patients with treatment-naive advanced pancreatic ductal adenocarcinoma.

The striking difference in outcomes between the monotherapy and combination therapy settings strongly suggests a synergistic interaction between this compound and cytotoxic chemotherapy. By inhibiting the OXPHOS pathway, this compound may prevent cancer cells from generating the necessary energy to resist the cellular damage induced by gemcitabine and nab-paclitaxel.

Mechanism of Action: Targeting the Engine of Cancer Cells

This compound's mechanism of action centers on the inhibition of mitochondrial Protein Complex I (also known as NADH:ubiquinone oxidoreductase), the first and largest enzyme complex of the electron transport chain. This inhibition disrupts the process of oxidative phosphorylation, leading to a decrease in ATP production and an increase in cellular stress, ultimately rendering cancer cells more susceptible to chemotherapy.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain (ETC) PC1 Complex I (PC1) NADH Dehydrogenase Q Coenzyme Q PC1->Q e- H_out Intermembrane Space (High H+) PC1->H_out H+ pump PC2 Complex II Succinate Dehydrogenase PC2->Q e- PC3 Complex III Cytochrome c reductase Q->PC3 e- CytC Cytochrome c PC3->CytC e- PC3->H_out H+ pump PC4 Complex IV Cytochrome c oxidase CytC->PC4 e- O2 O₂ PC4->O2 e- PC4->H_out H+ pump ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP ADP + Pi -> ATP NADH NADH NADH->PC1 e- FADH2 FADH2 FADH2->PC2 e- H2O H₂O H_out->ATPSynthase H+ flow H_in Mitochondrial Matrix (Low H+) Lixumistat This compound Lixumistat->PC1 Inhibits

Caption: Oxidative Phosphorylation Pathway and Lixumistat's Point of Inhibition.

Experimental Protocols

Phase 1 Monotherapy Study (NCT03272256) - Abridged Protocol
  • Study Design: A first-in-human, open-label, dose-escalation study.

  • Patient Population: Adult patients with advanced solid tumors refractory to standard therapies, with an ECOG performance status of 2 or less. This included patients with gastric, colorectal, and breast cancers, as well as glioblastoma multiforme.

  • Treatment: this compound administered orally. Dosing started at 100 mg every other day and escalated to 1200 mg daily.

  • Primary Objective: To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).

  • Secondary Objectives: To evaluate safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity.

Phase 1b Combination Therapy Study (COMBAT-PC, NCT05497778) - Abridged Protocol
  • Study Design: A single-center, open-label, dose-escalation and expansion study.

  • Patient Population: Treatment-naive patients with metastatic pancreatic ductal adenocarcinoma with measurable disease per RECIST 1.1 criteria, an ECOG performance status of 0 or 1, and adequate organ function.

  • Treatment:

    • This compound: Oral administration, with dose escalation to determine the RP2D (determined to be 400 mg once daily).

    • Gemcitabine: 1000 mg/m² administered intravenously on days 1, 8, and 15 of each 28-day cycle.

    • Nab-paclitaxel: 125 mg/m² administered intravenously on days 1, 8, and 15 of each 28-day cycle.

  • Primary Objective: To assess the safety and tolerability of the combination therapy.

  • Secondary Objectives: To evaluate the DCR, ORR, PFS, and OS.

cluster_monotherapy Monotherapy Workflow (NCT03272256) cluster_combination Combination Therapy Workflow (COMBAT-PC) Patient_Mono Patient with Advanced Refractory Solid Tumor Dose_Esc This compound Dose Escalation Patient_Mono->Dose_Esc Eval_Mono Safety & Efficacy Evaluation Dose_Esc->Eval_Mono Outcome_Mono Modest Activity: Stable Disease in 32% Eval_Mono->Outcome_Mono Patient_Combo Patient with Treatment-Naive Metastatic Pancreatic Cancer Treatment_Combo This compound (RP2D) + Gemcitabine + Nab-paclitaxel Patient_Combo->Treatment_Combo Eval_Combo Safety & Efficacy Evaluation Treatment_Combo->Eval_Combo Outcome_Combo Significant Improvement: ORR 50-62.5%, DCR 80-100% Eval_Combo->Outcome_Combo

Caption: Comparison of Clinical Trial Workflows.

Conclusion and Future Directions

The available evidence strongly supports the continued investigation of this compound in combination with chemotherapy for the treatment of solid tumors, particularly pancreatic cancer. The dramatic increase in efficacy observed in the COMBAT-PC trial compared to the monotherapy study highlights the potential of targeting cancer metabolism to overcome resistance to standard treatments. While preclinical data on the synergistic effects of this compound are not extensively published, the clinical results provide a compelling rationale for its mechanism of action.

Future research should focus on randomized, controlled trials to definitively establish the clinical benefit of this combination therapy. Further elucidation of the precise molecular mechanisms underlying the observed synergy through comprehensive preclinical studies will also be crucial for optimizing patient selection and treatment strategies. The promising results to date position this compound as a potentially transformative agent in the oncology landscape.

References

Comparative analysis of Lixumistat acetate's effect on different tumor metabolic profiles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic impact of Lixumistat acetate in comparison to other metabolic inhibitors, ME-344 and CB-839, in cancer cells.

This guide provides a detailed comparative analysis of this compound and its effects on various tumor metabolic profiles. This compound, an inhibitor of mitochondrial Complex I, is evaluated against another Complex I inhibitor, ME-344, and a glutaminase inhibitor, CB-839, offering a broad perspective on targeting cancer metabolism. This document outlines the mechanisms of action, summarizes key experimental data in structured tables, provides detailed experimental protocols, and visualizes complex pathways and workflows to aid in research and drug development.

Introduction to Metabolic Inhibitors in Oncology

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. This metabolic reprogramming, including the Warburg effect (increased glycolysis even in the presence of oxygen), and dependence on specific nutrients like glutamine, presents a promising therapeutic window. Targeting these metabolic vulnerabilities with small molecule inhibitors is an active area of cancer research. This guide focuses on three such inhibitors:

  • This compound (IM156): An orally administered small molecule biguanide that acts as a potent and selective inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain, thereby inhibiting oxidative phosphorylation (OXPHOS). This mechanism is particularly relevant for tumors resistant to conventional therapies that rely on OXPHOS for energy production[1][2].

  • ME-344: A novel isoflavone derivative that also targets mitochondrial metabolism by inhibiting Complex I of the electron transport chain. Additionally, ME-344 has been shown to impact glycolysis and tubulin polymerization, suggesting a multi-faceted anti-cancer activity.

  • CB-839 (Telaglenastat): An orally bioavailable, selective inhibitor of glutaminase (GLS), a key enzyme in the glutaminolysis pathway. By blocking the conversion of glutamine to glutamate, CB-839 disrupts a critical nutrient source for many cancer cells, impacting the tricarboxylic acid (TCA) cycle and nucleotide synthesis[3][4].

Mechanism of Action and Signaling Pathways

The distinct mechanisms of these three inhibitors allow for a comparative analysis of their impact on tumor metabolism.

This compound and ME-344: Targeting Oxidative Phosphorylation

This compound and ME-344 both converge on Complex I of the mitochondrial electron transport chain, a critical entry point for electrons from NADH. Inhibition of Complex I disrupts the electron flow, leading to decreased ATP production via OXPHOS, increased production of reactive oxygen species (ROS), and a shift towards glycolysis for energy production.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ETC Electron Transport Chain Complex_I Complex I (PC1) Complex_II Complex II Complex_III Complex III Complex_IV Complex IV ATP_Synthase ATP Synthase (Complex V) Complex_I->Complex_III e- Complex_II->Complex_III e- Complex_III->Complex_IV e- Complex_IV->ATP_Synthase O2 -> H2O ATP ATP ATP_Synthase->ATP ADP + Pi NADH NADH NADH->Complex_I e- FADH2 FADH2 FADH2->Complex_II e- Lixumistat Lixumistat acetate Lixumistat->Complex_I ME344 ME-344 ME344->Complex_I ME344->Complex_III minor effect Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Fermentation AcetylCoA AcetylCoA Pyruvate->AcetylCoA -> Mitochondrion

Figure 1: Mechanism of action of this compound and ME-344 on the electron transport chain.
CB-839: Targeting Glutaminolysis

CB-839 targets a distinct metabolic pathway by inhibiting glutaminase. This enzyme is crucial for the conversion of glutamine to glutamate, which can then be converted to α-ketoglutarate to fuel the TCA cycle (anaplerosis). By blocking this pathway, CB-839 starves cancer cells of a key carbon and nitrogen source, impacting not only energy production but also the synthesis of nucleotides and other essential biomolecules.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glutamine_in Glutamine Glutaminase Glutaminase (GLS) Glutamine_in->Glutaminase Glutamate Glutamate Glutaminase->Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA_Cycle TCA Cycle aKG->TCA_Cycle Energy & Biosynthesis Energy & Biosynthesis TCA_Cycle->Energy & Biosynthesis CB839 CB-839 CB839->Glutaminase Glutamine_transporter Glutamine Transporter Glutamine_transporter->Glutamine_in Glutamine_ext Extracellular Glutamine Glutamine_ext->Glutamine_transporter

Figure 2: Mechanism of action of CB-839 on the glutaminolysis pathway.

Comparative Performance Data

The following tables summarize the available quantitative data on the anti-cancer and metabolic effects of this compound, ME-344, and CB-839 in various cancer cell lines.

Anti-proliferative Activity (IC50 Values)
Drug Cancer Cell Line IC50 (nM) Reference
ME-344 OCI-AML2 (Leukemia)70 - 260[3]
TEX (Leukemia)70 - 260
HL-60 (Leukemia)70 - 260
CB-839 HCC-1806 (TNBC)~10
A427 (Lung Cancer)9
A549 (Lung Cancer)27
H460 (Lung Cancer)217
CAL-27 (HNSCC)Varies
This compound Pancreatic Cancer CellsData not available
Glioblastoma CellsData not available
Effects on Cellular Respiration (Oxygen Consumption Rate - OCR)
Drug Cancer Cell Line Effect on OCR Quantitative Data Reference
This compound Pancreatic Cancer CellsInhibitionSpecific quantitative data not available
ME-344 Drug-sensitive Lung Cancer CellsPronounced inhibitionDose-dependent reduction
HEK293T (in vitro)Reduced complex I-linked respirationReduced to 70.0% of control
CB-839 HCC-1806 (TNBC)Reduced in the presence of glutamineDose-dependent reduction in OCR dependent on ATP synthase
Melanoma Patient-Derived CellsSmall but significant inhibitionModest decrease in basal OCR
HG-3 & MEC-1 (CLL)InhibitionDose-dependent decrease
Effects on Glycolysis (Extracellular Acidification Rate - ECAR & Lactate Production)
Drug Cancer Cell Line Effect on Glycolysis Quantitative Data Reference
This compound GeneralExpected compensatory increaseSpecific quantitative data not available
ME-344 Drug-sensitive Lung Cancer CellsIncreased ECAR and glycolytic stressSignificant increase after glucose addition
CB-839 HT29 (Colorectal Cancer)Increased glycolytic ATP productionCompensatory increase observed

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add serial dilutions of test compound incubate1->add_drug incubate2 Incubate for 24-72h add_drug->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for determining cell viability and IC50 using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (this compound, ME-344, or CB-839) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Measurement of Cellular Respiration and Glycolysis (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis, respectively.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Medium: Replace the culture medium with a specialized Seahorse XF assay medium and incubate in a non-CO2 incubator.

  • Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator.

  • Compound Loading: Load the injection ports of the sensor cartridge with the metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A for a Mito Stress Test; or glucose, oligomycin, 2-DG for a Glyco Stress Test) and the test compounds (this compound, ME-344, or CB-839).

  • Seahorse Assay: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol.

  • Data Analysis: Analyze the resulting OCR and ECAR data to determine the effects of the compounds on mitochondrial respiration and glycolysis.

Fatty Acid Oxidation (FAO) Assay

This assay measures the rate of fatty acid oxidation by monitoring the conversion of a radiolabeled fatty acid substrate to a product.

Protocol:

  • Cell Culture: Culture cells to near confluence in appropriate plates.

  • Substrate Preparation: Prepare a reaction mixture containing a radiolabeled fatty acid (e.g., [3H]palmitate) complexed with BSA.

  • Cell Treatment: Incubate the cells with the reaction mixture and the test compounds.

  • Product Separation: After incubation, separate the radiolabeled product (e.g., [3H]H2O) from the unreacted substrate using an ion-exchange column.

  • Scintillation Counting: Measure the radioactivity of the product using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation and compare the effects of the different inhibitors.

Glutaminolysis Assay

This assay measures the activity of glutaminase by quantifying the production of glutamate from glutamine.

Protocol:

  • Cell Lysate Preparation: Prepare cell lysates from cells treated with the test compounds.

  • Reaction Mixture: Prepare a reaction mixture containing glutamine and a detection reagent that produces a fluorescent or colorimetric signal in the presence of glutamate.

  • Enzymatic Reaction: Add the cell lysate to the reaction mixture and incubate to allow the conversion of glutamine to glutamate.

  • Signal Detection: Measure the fluorescence or absorbance of the reaction mixture using a plate reader.

  • Data Analysis: Determine the glutaminase activity and assess the inhibitory effect of the compounds.

Discussion and Future Directions

This comparative analysis highlights the distinct yet overlapping effects of this compound, ME-344, and CB-839 on tumor cell metabolism.

  • CB-839 represents a different therapeutic strategy by targeting glutaminolysis. The data indicates that some cancer cells can compensate for glutaminase inhibition by upregulating glycolysis. This suggests that combination therapies, potentially with a glycolysis inhibitor or an OXPHOS inhibitor like this compound, could be a more effective approach to overcome metabolic plasticity and drug resistance.

References

Lixumistat Acetate in Pancreatic Cancer: A Comparative Analysis of Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

A review of the available clinical data on Lixumistat acetate in combination with standard chemotherapy for advanced pancreatic cancer suggests promising anti-tumor activity. However, a direct comparison with alternative therapies in head-to-head trials is not yet available, and independent verification of the initial findings is pending the results of larger, controlled studies.

This compound, an investigational oral agent, has been evaluated in a Phase 1b clinical trial (NCT05497778) for the treatment of advanced pancreatic ductal adenocarcinoma (PDAC). This guide provides an objective comparison of the reported performance of Lixumistat in combination with gemcitabine and nab-paclitaxel against the established efficacy of standard-of-care chemotherapy regimens. The data presented is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the current evidence.

Comparative Efficacy in Advanced Pancreatic Cancer

The primary source of clinical data for this compound comes from the single-arm Phase 1b COMBAT-PC trial.[1] The trial evaluated Lixumistat in combination with gemcitabine and nab-paclitaxel as a first-line treatment for patients with metastatic pancreatic cancer.[2][3][4] For comparison, this guide presents data from studies on standard first-line treatments for metastatic pancreatic cancer, including FOLFIRINOX and gemcitabine plus nab-paclitaxel.[5]

Treatment RegimenStudyOverall Survival (OS) (Median)Progression-Free Survival (PFS) (Median)Objective Response Rate (ORR)Disease Control Rate (DCR)Number of Patients (evaluable)
Lixumistat + Gemcitabine + Nab-paclitaxel Phase 1b (NCT05497778) 18 months 9.7 months 62.5% 100% 8
Gemcitabine + Nab-paclitaxelMPACT (Phase III)8.5 months5.5 months23%Not Reported861
FOLFIRINOXPRODIGE 4/ACCORD 11 (Phase III)11.1 months6.4 months31.6%Not Reported342
NALIRIFOXNAPOLI 3 (Phase III)11.1 months7.4 months41.8%Not Reported770

Note: The data for Lixumistat is from a small, single-arm Phase 1b study and should be interpreted with caution until confirmed in larger, randomized Phase 3 trials. The comparator data is from large, randomized Phase III trials and represents the established standard of care.

Mechanism of Action: Targeting Cancer Cell Metabolism

This compound is a first-in-class inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain. This inhibition disrupts the process of oxidative phosphorylation (OXPHOS), a key metabolic pathway that cancer cells can rely on for energy production (ATP) and the generation of biosynthetic precursors. By targeting OXPHOS, Lixumistat aims to exploit a metabolic vulnerability of cancer cells, potentially overcoming resistance to conventional chemotherapy.

cluster_mitochondrion Mitochondrion cluster_oxphos Oxidative Phosphorylation (OXPHOS) cluster_lixumistat PC1 Protein Complex I CoQ Coenzyme Q PC1->CoQ PC2 Complex II PC2->CoQ PC3 Complex III CoQ->PC3 CytC Cytochrome c PC3->CytC PC4 Complex IV CytC->PC4 ATP_Synthase ATP Synthase (Complex V) PC4->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP ETC Electron Transport Chain Lixumistat This compound Lixumistat->PC1 Inhibits

Caption: this compound inhibits Protein Complex I of the electron transport chain, disrupting oxidative phosphorylation.

Experimental Protocols

The anti-tumor activity of this compound was evaluated in the NCT05497778 clinical trial. The key aspects of the study protocol are outlined below.

Study Design: A Phase 1b, single-arm, open-label, dose-escalation and dose-expansion study.

Patient Population: Patients with previously untreated, metastatic pancreatic ductal adenocarcinoma.

Treatment Regimen:

  • Dose Escalation Phase: Patients received oral this compound once daily (400 mg or 800 mg) in combination with the standard doses of intravenous gemcitabine (1000 mg/m²) and nab-paclitaxel (125 mg/m²) administered on days 1, 8, and 15 of a 28-day cycle.

  • Dose Expansion Phase: Based on the safety and tolerability data from the escalation phase, a recommended Phase 2 dose (RP2D) of 400 mg Lixumistat once daily was selected for the expansion cohort.

Primary Outcome Measures:

  • Safety and tolerability of Lixumistat in combination with chemotherapy.

Secondary Outcome Measures:

  • Objective Response Rate (ORR)

  • Disease Control Rate (DCR)

  • Progression-Free Survival (PFS)

  • Overall Survival (OS)

Start Patient Enrollment (Metastatic PDAC, Treatment-Naïve) Dose_Escalation Phase 1b: Dose Escalation Lixumistat (400mg or 800mg QD) + Gemcitabine + Nab-paclitaxel Start->Dose_Escalation RP2D Determine Recommended Phase 2 Dose (RP2D) (400mg Lixumistat QD) Dose_Escalation->RP2D Dose_Expansion Phase 1b: Dose Expansion Lixumistat (RP2D) + Gemcitabine + Nab-paclitaxel RP2D->Dose_Expansion Assessment Tumor Response Assessment (RECIST criteria) Dose_Expansion->Assessment Endpoints Evaluate Endpoints: - Safety - ORR, DCR - PFS, OS Assessment->Endpoints

Caption: Experimental workflow of the Phase 1b clinical trial of this compound in advanced pancreatic cancer.

Reproducibility and Future Directions

The promising results from the initial Phase 1b study of this compound are based on a small number of patients. As such, the reproducibility of these findings in a larger, more diverse patient population remains to be established. The term "reproducibility" in this context refers to the ability of independent studies to yield similar results. To date, there are no published independent clinical trials that have sought to replicate the findings of the NCT05497778 study.

The future development of Lixumistat will depend on the outcomes of larger, randomized controlled trials. Such trials are necessary to definitively determine the efficacy and safety of adding Lixumistat to standard chemotherapy and to directly compare this combination with the current standards of care. These future studies will be critical in confirming the promising anti-tumor activity observed in the early-phase trial and in establishing the role of Lixumistat in the treatment landscape of pancreatic cancer. The successful replication of the initial findings in these larger trials will be the ultimate measure of the reproducibility and clinical value of this compound.

References

Safety Operating Guide

Proper Disposal of Lixumistat Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Lixumistat acetate is crucial for protecting laboratory personnel and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in accordance with general laboratory safety and hazardous waste regulations.

This compound is identified as a substance that can cause skin, eye, and respiratory irritation.[1] Therefore, it must be handled and disposed of with care to prevent occupational exposure and environmental contamination. Improper disposal of pharmaceutical waste can lead to the contamination of water supplies and soil, posing a risk to both wildlife and human health.[2]

Step-by-Step Disposal Procedure

The disposal of this compound should adhere to local, state, and federal regulations governing hazardous waste.[1][3] The following steps provide a general framework for its proper disposal in a laboratory setting:

  • Waste Identification and Segregation:

    • Treat all unused or expired this compound, as well as any materials grossly contaminated with it (e.g., weighing papers, pipette tips, contaminated gloves), as hazardous chemical waste.

    • Solid Waste: Collect pure this compound and contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.[3]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling this compound and its waste. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

    • If there is a risk of generating dust or aerosols, use a properly fitted respirator in a well-ventilated area or under a fume hood.

  • Containerization and Labeling:

    • Use containers that are compatible with the chemical waste and can be securely sealed.

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area.

    • Keep containers away from incompatible materials.

  • Disposal:

    • Do not dispose of this compound down the drain or in the regular trash. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific regulations for the management of hazardous pharmaceutical waste, which includes a ban on sewering such waste.

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Most pharmaceutical waste is incinerated at a licensed medical incineration site.

Summary of Hazard and Disposal Information

CharacteristicInformationSource
GHS Hazard Classifications Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation
Recommended PPE Protective gloves, protective clothing, eye protection, face protection
Disposal Method Dispose of contents/container in accordance with local regulation. Treat as hazardous waste.
Prohibited Disposal Do not dispose of down the drain or in regular trash.

Experimental Workflow and Disposal Decision Making

The following diagrams illustrate the general experimental workflow for handling this compound and the logical steps for its proper disposal.

cluster_handling Experimental Handling cluster_disposal Disposal Procedure A Acquire this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Conduct Experiment in Well-Ventilated Area B->C D Generate Waste (Solid & Liquid) C->D E Segregate Waste (Solid vs. Liquid) D->E Post-Experiment F Collect in Labeled Hazardous Waste Container E->F G Store in Designated Secondary Containment F->G H Contact EHS for Professional Disposal G->H

Caption: Experimental workflow for handling and disposing of this compound.

start This compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated is_pure Is it unused/expired pure this compound? is_contaminated->is_pure Yes non_hazardous Dispose as non-hazardous laboratory waste is_contaminated->non_hazardous No hazardous_waste Treat as Hazardous Waste is_pure->hazardous_waste Yes is_pure->hazardous_waste No (Contaminated) segregate Segregate into Solid and Liquid Waste Streams hazardous_waste->segregate containerize Collect in sealed, labeled hazardous waste containers segregate->containerize store Store in a secure, designated area containerize->store dispose Arrange for disposal by authorized waste management store->dispose

Caption: Disposal decision workflow for this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.

References

Essential Safety and Logistical Information for Handling Lixumistat Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive, step-by-step safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Lixumistat acetate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards[1]:

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.

GHS Pictogram:

alt text

Signal Word: Warning

Hazard Statements [1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment for handling this compound.

Scenario Required Personal Protective Equipment
Receiving and Unpacking Single pair of chemical-resistant gloves (e.g., nitrile).
Weighing and Aliquoting (Solid Form) Double pair of chemotherapy-tested gloves, disposable gown, safety glasses with side shields or goggles, and a face shield. All handling must be done in a certified chemical fume hood, a Class II Biological Safety Cabinet, or a containment ventilated enclosure (CVE).
Handling of Solutions Chemical-resistant gloves, disposable gown, and safety glasses with side shields or goggles.
Spill Cleanup Double pair of chemical-resistant gloves, disposable gown, safety glasses with side shields or goggles, and a respirator (e.g., N95 or higher) may be required depending on the spill size and ventilation.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leaks upon arrival.

  • Transport the unopened package to a designated laboratory area for unpacking.

  • Wear a single pair of chemical-resistant gloves during unpacking.

2. Weighing and Aliquoting of Solid this compound:

  • All manipulations of the solid compound must be conducted within a certified chemical fume hood, Class II Biological Safety Cabinet, or a containment ventilated enclosure to prevent inhalation of airborne particles.

  • Don the appropriate PPE: double gloves, a disposable gown, and eye/face protection.

  • Use dedicated spatulas and weighing vessels. Clean all equipment thoroughly after use.

  • Handle the compound gently to avoid creating dust.

3. Preparation of Solutions:

  • Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Wear chemical-resistant gloves, a lab coat, and safety glasses.

  • If there is a risk of splashing, use a face shield.

  • Add the solid this compound to the solvent slowly to avoid splashing.

4. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • For long-term storage, refer to the supplier's recommendations, which are typically -80°C for 6 months or -20°C for 1 month for stock solutions[2].

  • Store in a designated, secure, and well-ventilated area away from incompatible materials.

Emergency Procedures

In case of exposure, follow these immediate steps:

  • Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1].

  • Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1].

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Ingestion : Rinse mouth. Call a poison center or doctor if you feel unwell.

Spill Management Workflow

The following diagram outlines the procedural flow for managing a this compound spill.

Spill_Management_Workflow cluster_prep Immediate Response cluster_contain Containment & Cleanup cluster_disposal Final Steps spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate the immediate area alert->evacuate don_ppe Don appropriate PPE (double gloves, gown, eye protection, respirator if needed) evacuate->don_ppe contain_spill Contain the spill with absorbent material don_ppe->contain_spill collect_waste Collect contaminated materials into a hazardous waste container contain_spill->collect_waste decontaminate Decontaminate the spill area collect_waste->decontaminate remove_ppe Remove PPE and dispose of as hazardous waste decontaminate->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands report Report the incident to the appropriate personnel wash_hands->report

Caption: Workflow for handling a this compound spill.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

1. Solid Waste:

  • This includes unused or expired this compound, contaminated gloves, gowns, bench paper, and any other disposable materials.

  • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name "this compound."

2. Liquid Waste:

  • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

3. Sharps Waste:

  • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

4. Storage and Disposal:

  • Store all hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.